(3R,5S)-3,5-Dihydroxyhexanoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
821772-71-8 |
|---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(3R,5S)-3,5-dihydroxyhexanoic acid |
InChI |
InChI=1S/C6H12O4/c1-4(7)2-5(8)3-6(9)10/h4-5,7-8H,2-3H2,1H3,(H,9,10)/t4-,5+/m0/s1 |
InChI Key |
RUSJDZRTPDUURW-CRCLSJGQSA-N |
Isomeric SMILES |
C[C@@H](C[C@H](CC(=O)O)O)O |
Canonical SMILES |
CC(CC(CC(=O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to (3R,5S)-3,5-Dihydroxyhexanoic Acid: A Key Chiral Intermediate in Statin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,5S)-3,5-Dihydroxyhexanoic acid is a chiral organic compound of significant interest in medicinal chemistry and pharmaceutical development. Its precise stereochemistry makes it a crucial building block in the synthesis of a class of cholesterol-lowering drugs known as statins. This technical guide provides an in-depth overview of its chemical identity, properties, and, most importantly, its role in the synthesis of these life-saving medications. Detailed experimental protocols for the preparation of its key derivatives are presented, along with a summary of its physicochemical properties. Furthermore, the fundamental biochemical pathway relevance of its core structure is illustrated.
Chemical Identity and Properties
The fundamental details of this compound are crucial for its application in chemical synthesis.
Physicochemical Data
A summary of the key quantitative data for this compound and a commercially significant derivative, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, is provided below.
| Property | This compound | tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate |
| Molecular Formula | C6H12O4 | C10H19ClO4 |
| Molecular Weight | 148.16 g/mol [1] | 238.71 g/mol |
| Melting Point | Not available | 45-49°C |
| Boiling Point | Not available | 364.6 ± 42.0 °C (Predicted) |
| Flash Point | Not available | 174.295°C |
| Density | Not available | 1.168 ± 0.06 g/cm³ (Predicted) |
| XLogP3 | -0.8[1] | Not available |
Role in Statin Synthesis and Biochemical Pathway
The primary significance of this compound lies in its structural contribution to statin drugs. Statins are inhibitors of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway. The dihydroxy acid moiety of the statin molecule mimics the natural substrate of this enzyme, HMG-CoA. This structural mimicry allows statins to bind to the active site of HMG-CoA reductase, thereby blocking the production of mevalonate, a precursor to cholesterol. The (3R,5S) stereochemistry is essential for this inhibitory activity.
Below is a diagram illustrating the role of the 3,5-dihydroxy acid pharmacophore in the inhibition of the HMG-CoA reductase pathway.
Experimental Protocols for the Synthesis of Key Derivatives
The synthesis of this compound derivatives is a critical step in the production of statins. Below are detailed methodologies for the synthesis of two important intermediates.
Chemical Synthesis of tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
This protocol is based on a patented method for the preparation of a key intermediate for atorvastatin.
Objective: To synthesize tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate via catalytic hydrogenation.
Materials:
-
tert-Butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate
-
Ru[(R)-TolBINAP]Cl2 or its derivative catalyst
-
Organic solvent (e.g., methanol, ethanol)
-
Hydrogen gas
-
Water
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride solution
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate in an organic solvent in a reaction kettle.
-
Add the Ru[(R)-TolBINAP]Cl2 catalyst. The molar ratio of the substrate to the catalyst should be between 1:0.0003 and 1:0.0005.
-
Heat the reaction mixture and replace the nitrogen atmosphere in the kettle with hydrogen gas several times.
-
Pressurize the kettle with hydrogen to 3-5 MPa.
-
Maintain the reaction temperature at 40-60°C for 4-7 hours.
-
After the reaction is complete, slowly release the pressure to atmospheric pressure.
-
Remove the organic solvent by vacuum distillation.
-
Add water and ethyl acetate for extraction. Separate the organic layer.
-
Extract the aqueous layer again with ethyl acetate.
-
Combine the organic layers and wash with a saturated sodium chloride solution.
-
Separate the organic layer and dry it over a drying agent.
-
Concentrate the dried organic phase to obtain tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate.
Biocatalytic Synthesis of Ethyl 3R,5S-6-(benzyloxy)-3,5-dihydroxy-hexanoate
This method utilizes a recombinant enzyme for stereoselective reduction.
Objective: To prepare ethyl 3R,5S-6-(benzyloxy)-3,5-dihydroxy-hexanoate using a recombinant diketoreductase in a biphasic system.
Materials:
-
Ethyl-6-(benzyloxy)-3,5-dioxohexanoate (substrate)
-
Recombinant diketoreductase from Acinetobacter baylyi ATCC 33305
-
Aqueous buffer solution
-
Hexane (B92381) (or other suitable organic solvent)
-
Cofactor regeneration system (if necessary, e.g., glucose and glucose dehydrogenase)
Procedure:
-
Prepare a biphasic system consisting of an aqueous buffer and hexane in a 1:1 volume ratio.
-
Dissolve the substrate, ethyl-6-(benzyloxy)-3,5-dioxohexanoate, in the organic phase to a concentration of 105 g/L (378 mM).
-
Add the recombinant diketoreductase to the aqueous phase.
-
If required, include components for cofactor regeneration in the aqueous phase.
-
Agitate the biphasic mixture to facilitate the reaction at the interface.
-
Monitor the reaction progress by periodically analyzing samples from the organic phase using techniques like HPLC.
-
Upon completion, separate the organic phase containing the product.
-
The product, ethyl 3R,5S-6-(benzyloxy)-3,5-dihydroxy-hexanoate, can be purified from the organic solvent. This method has been shown to achieve a yield of 83.5% with excellent stereoselectivity (de >99.5%, ee >99.5%).
Logical Workflow for Statin Intermediate Synthesis
The general workflow for the synthesis of statin side-chain intermediates, such as the derivatives of this compound, involves a key stereoselective reduction step. The following diagram illustrates this logical relationship.
Conclusion
This compound and its derivatives are indispensable chiral building blocks in the pharmaceutical industry, particularly for the synthesis of statin drugs. The stereospecific synthesis of these compounds, either through chemical catalysis or biocatalysis, is a subject of ongoing research and process optimization. The methodologies and data presented in this guide offer a comprehensive overview for professionals engaged in the research and development of cardiovascular therapeutics. The understanding of the synthesis and the biochemical role of this key structural motif is fundamental to the advancement of medicinal chemistry in this area.
References
An In-Depth Technical Guide to the Physicochemical Properties of (3R,5S)-3,5-Dihydroxyhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,5S)-3,5-Dihydroxyhexanoic acid is a chiral organic compound of significant interest in medicinal chemistry and drug development. As a key structural motif found in various biologically active molecules, including the side chains of HMG-CoA reductase inhibitors (statins), a thorough understanding of its physicochemical properties is paramount for its application in synthesis, formulation, and biological studies. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, outlines general experimental protocols for their determination, and presents its biological relevance within the mevalonate (B85504) pathway.
Physicochemical Properties
Precise experimental data for the physicochemical properties of this compound are not extensively reported in publicly available literature. However, a number of properties have been computationally predicted and are summarized in the table below. These computed values offer valuable initial estimates for researchers.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Chemical Formula | C₆H₁₂O₄ | PubChem[1] |
| Molecular Weight | 148.16 g/mol | PubChem[1] |
| XLogP3 | -0.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
| Exact Mass | 148.07355886 g/mol | PubChem[1] |
| Topological Polar Surface Area | 77.8 Ų | PubChem[1] |
| Heavy Atom Count | 10 | PubChem[1] |
| CAS Number | 821772-71-8 | PubChem[1] |
Note: The properties listed above are computationally predicted and should be confirmed by experimental data.
Experimental Protocols
Due to the lack of specific published experimental data for this compound, this section provides generalized protocols for the determination of key physicochemical properties applicable to organic acids of this nature.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range typically signifies a pure compound.
General Protocol (Capillary Method):
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.
-
Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
Boiling Point Determination
For liquid compounds or those that can be melted without decomposition, the boiling point is a characteristic physical property.
General Protocol (Micro Boiling Point Method):
-
Sample Preparation: A small volume of the liquid is placed in a small test tube or fusion tube.
-
Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
Heating: The assembly is heated in a suitable apparatus (e.g., a Thiele tube or a melting point apparatus with a boiling point attachment).
-
Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then removed, and the liquid is allowed to cool. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like this compound, this is a crucial parameter for understanding its ionization state at different pH values.
General Protocol (Potentiometric Titration):
-
Solution Preparation: A known concentration of the acid is dissolved in a suitable solvent, typically water or a water-miscible co-solvent if solubility is an issue.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH meter.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.
Water Solubility Determination
Water solubility is a critical property for drug development, influencing absorption and distribution.
General Protocol (Shake-Flask Method):
-
Equilibration: An excess amount of the solid compound is added to a known volume of water in a sealed container.
-
Agitation: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Spectroscopic Data Principles
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum would be expected to show distinct signals for the protons on the carbon backbone, including the methyl group, the methine protons attached to the hydroxyl-bearing carbons, and the methylene (B1212753) protons. The chemical shifts and coupling patterns would provide detailed information about the connectivity and stereochemistry of the molecule. The protons of the hydroxyl and carboxylic acid groups would appear as broad singlets, and their chemical shifts would be concentration and solvent dependent.
-
¹³C NMR: The spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon, with the carbonyl carbon of the carboxylic acid appearing at the lowest field.
-
-
Infrared (IR) Spectroscopy:
-
A broad absorption band in the region of 3500-2500 cm⁻¹ would be characteristic of the O-H stretching vibrations of the carboxylic acid and the two hydroxyl groups.
-
A strong, sharp absorption peak around 1700 cm⁻¹ would correspond to the C=O stretching vibration of the carboxylic acid group.
-
C-O stretching vibrations for the hydroxyl groups would be expected in the 1200-1000 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z = 148 would likely be observed, although it might be weak. Fragmentation patterns would be expected to arise from the loss of water, the carboxyl group, and cleavage of the carbon-carbon bonds.
-
Electrospray ionization (ESI) mass spectrometry, particularly in the negative ion mode, would be expected to show a prominent ion at m/z = 147, corresponding to the deprotonated molecule [M-H]⁻.
-
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the physicochemical characterization of a novel organic acid like this compound.
Biological Context: The Mevalonate Pathway
This compound is a structural component of the active forms of statin drugs, which are inhibitors of HMG-CoA reductase. This enzyme catalyzes a key rate-limiting step in the mevalonate pathway, the metabolic route for the synthesis of cholesterol and other isoprenoids. The dihydroxy acid moiety is crucial for the inhibitory activity of these drugs as it mimics the structure of mevalonate, the product of the HMG-CoA reductase reaction.[2][3][4]
The following diagram provides a simplified overview of the initial steps of the mevalonate pathway, highlighting the role of HMG-CoA reductase.
References
- 1. This compound | C6H12O4 | CID 22850990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mevalonate pathway - Wikipedia [en.wikipedia.org]
- 3. Synthesis and biological activity of new HMG-CoA reductase inhibitors. 3. Lactones of 6-phenoxy-3,5-dihydroxyhexanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HMG_CoA_reductase [collab.its.virginia.edu]
An In-depth Technical Guide on the Molecular Structure and Stereochemistry of (3R,5S)-3,5-Dihydroxyhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, and physicochemical properties of (3R,5S)-3,5-dihydroxyhexanoic acid. It details experimental protocols for its synthesis and stereochemical analysis and discusses its significant role as a key chiral intermediate in the synthesis of HMG-CoA reductase inhibitors, commonly known as statins.
Molecular Structure and Stereochemistry
This compound is a chiral organic compound with the molecular formula C₆H₁₂O₄ and a molecular weight of 148.16 g/mol .[1] Its structure consists of a six-carbon hexanoic acid backbone with two hydroxyl groups at positions 3 and 5. The stereochemistry of this molecule is crucial for its biological activity and its utility as a pharmaceutical intermediate. The designation (3R, 5S) refers to the specific spatial arrangement of the hydroxyl groups at the two chiral centers, as determined by the Cahn-Ingold-Prelog priority rules.
The precise three-dimensional structure of this molecule is fundamental to its role as a precursor to potent pharmaceuticals. The specific orientation of the hydroxyl groups is essential for the proper binding of the final drug molecule to its target enzyme.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₀H₁₉ClO₄ |
| Molecular Weight | 238.71 g/mol |
| Melting Point | 45-49 °C |
| Boiling Point | 364.6 ± 42.0 °C (Predicted) |
| pKa | 13.69 ± 0.20 (Predicted) |
| Solubility | Soluble in organic solvents such as ethanol (B145695) and methanol. |
Data for tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
Experimental Protocols
The stereoselective synthesis and analysis of this compound and its derivatives are critical for ensuring the enantiomeric purity of the final active pharmaceutical ingredient.
Stereoselective Synthesis
A key method for the synthesis of the tert-butyl ester of the dihydroxyhexanoic acid derivative is through the stereoselective reduction of a corresponding keto-alcohol precursor. This is often achieved using a carbonyl reductase enzyme, which offers high yield and excellent diastereoselectivity.
Protocol: Enzymatic Reduction for the Synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
-
Enzyme and Substrate Preparation : A stereoselective short-chain carbonyl reductase (SCR) is cloned and expressed in Escherichia coli. The substrate, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, is prepared.
-
Bioreactor Setup : The synthesis is performed in a large-scale bioreactor (e.g., 5000 L) with the recombinant E. coli harboring the SCR.
-
Reaction Conditions : The substrate is added to the bioreactor at a high concentration (e.g., 400 g/L) and the reaction is maintained at 30°C.
-
Monitoring and Completion : The reaction progress is monitored to ensure complete conversion of the substrate.
-
Isolation and Purification : Upon completion, the product, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, is isolated and purified. This process can achieve a high yield (e.g., 97.5%) and high diastereomeric excess (e.g., 99.5%).
Stereochemical Analysis by Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and quantification of the stereoisomers of 3,5-dihydroxyhexanoic acid esters, ensuring the enantiomeric purity of the desired (3R, 5S) isomer.
Protocol: Chiral HPLC Separation of 3,5-Dihydroxy Ester Stereoisomers
-
Chromatographic System : A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase : A Chiralcel OD-RH column is used for the separation.
-
Mobile Phase : A gradient of 0.1% trifluoroacetic acid in water (Solvent A) and 0.1% trifluoroacetic acid in acetonitrile (B52724) (Solvent B) is employed.
-
Elution Gradient : The gradient is run from 25% to 30% Solvent B over 25 minutes, followed by holding at 30% Solvent B for an additional 5 minutes.
-
Flow Rate : The flow rate is maintained at 0.5 ml/min.
-
Detection : The stereoisomers are detected by UV absorbance at 220 nm.
-
Expected Retention Times : Under these conditions, the different stereoisomers are separated with distinct retention times. For example, the retention time for the 3R,5S-stereoisomer is approximately 23.5 minutes.
Biological Significance and Role in Statin Synthesis
This compound is a crucial chiral building block in the synthesis of several blockbuster statin drugs, including rosuvastatin (B1679574) and atorvastatin.[2] These drugs are potent inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[3] The dihydroxyhexanoic acid side chain of statins mimics the structure of the natural substrate, HMG-CoA, allowing it to bind to the active site of the enzyme and block the production of mevalonate, a key precursor to cholesterol.[3]
The precise (3R, 5S) stereochemistry of the dihydroxy acid moiety is essential for the high inhibitory activity of these drugs.
Logical Workflow of Statin Synthesis
The following diagram illustrates the logical workflow from the stereoselective synthesis of the (3R,5S)-dihydroxyhexanoate intermediate to its incorporation into a statin drug.
Caption: Logical workflow for the synthesis of a statin drug.
HMG-CoA Reductase Inhibition Pathway
The diagram below illustrates the central role of HMG-CoA reductase in the cholesterol biosynthesis pathway and its inhibition by statins, which contain the this compound-derived side chain.
Caption: Inhibition of the HMG-CoA reductase pathway by statins.
Conclusion
This compound is a molecule of significant interest in the pharmaceutical industry due to its critical role as a chiral building block for the synthesis of life-saving statin drugs. The precise control of its stereochemistry during synthesis is paramount to the efficacy of the final pharmaceutical product. The experimental protocols and biological context provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and organic synthesis. Further research into the direct physicochemical properties of the parent acid would be beneficial for a more complete understanding of this important molecule.
References
The Linchpin of Cholesterol Synthesis Inhibition: A Deep Dive into the Dihydroxyhexanoic Acid Moiety of Statins
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers an in-depth exploration of the critical biological role of the dihydroxyhexanoic acid moiety, the cornerstone of statin therapy. This guide, tailored for researchers, scientists, and drug development professionals, elucidates the precise mechanisms by which this chemical entity exerts its profound effects on cholesterol metabolism and beyond, providing a foundational resource for advancements in cardiovascular drug discovery.
All statins, the most prescribed class of drugs for lowering low-density lipoprotein (LDL) cholesterol, share a common structural feature: a dihydroxyhexanoic acid component (or a prodrug lactone form that is hydrolyzed to this acid).[1][2][3][4] This moiety is the pharmacophore, the active part of the molecule that is responsible for its therapeutic effect.[2][4][5] It functions as a structural analog of the endogenous substrate 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA).[1][2][3] This mimicry allows statins to competitively inhibit HMG-CoA reductase (HMGR), the rate-limiting enzyme in the mevalonate (B85504) pathway of cholesterol biosynthesis.[2][5][6][7]
The dihydroxyhexanoic acid portion of the statin molecule directly interacts with the active site of the HMGR enzyme.[7][8] Specific polar interactions between the hydroxyl and carboxyl groups of this moiety and amino acid residues within the enzyme's binding pocket are crucial for the high-affinity binding and potent inhibitory activity of statins.[2][5] This competitive and reversible inhibition prevents the conversion of HMG-CoA to mevalonate, thereby reducing the endogenous synthesis of cholesterol.[1][5][9]
Quantitative Analysis of Statin-HMG-CoA Reductase Interaction
The binding affinity of various statins for HMG-CoA reductase is a key determinant of their potency. This is often quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity.
| Statin | Inhibition Constant (Ki) (nM) | Binding Enthalpy (ΔH_binding) (kcal/mol at 25°C) | Binding Entropy (-TΔS at 25°C) (kcal/mol) |
| Atorvastatin | - | - | Favorable (drives binding) |
| Cerivastatin | - | - | Favorable (drives binding) |
| Fluvastatin | - | ~ 0 | Favorable (drives binding) |
| Pravastatin | 2 - 250 | - | Favorable (drives binding) |
| Rosuvastatin | - | -9.3 | - |
Note: Specific Ki and thermodynamic values can vary depending on the experimental conditions. The table summarizes ranges and qualitative findings from the cited literature.[5][10][11]
Experimental Protocols for Assessing Statin Activity
The determination of a statin's inhibitory effect on HMG-CoA reductase is fundamental to its characterization. The following protocols outline the key experimental methodologies.
HMG-CoA Reductase Activity Assay (Spectrophotometric)
This assay measures the enzymatic activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.[10][12]
Materials:
-
Purified HMG-CoA reductase (catalytic domain)
-
Statin of interest (e.g., Fluvastatin)
-
HMG-CoA reductase assay buffer (e.g., 0.1 M Phosphate buffer, pH 7.5)
-
HMG-CoA solution (substrate)
-
NADPH solution
-
96-well clear flat-bottom plate
-
Multi-well spectrophotometer
Procedure:
-
Reagent Preparation:
-
Assay Setup:
-
Reaction Initiation and Measurement:
-
Data Analysis:
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to determine the thermodynamic parameters of binding interactions, such as binding enthalpy (ΔH) and binding entropy (ΔS).[10][11]
Materials:
-
Purified HMG-CoA reductase
-
Statin of interest
-
Dialysis buffer
-
Isothermal titration calorimeter
Procedure:
-
Sample Preparation:
-
Dialyze the purified HMG-CoA reductase against a suitable buffer.
-
Prepare the statin solution in the final dialysis buffer.
-
Degas both the protein and ligand solutions.[10]
-
-
ITC Experiment Setup:
-
Load the HMG-CoA reductase solution into the sample cell of the calorimeter.
-
Load the statin solution into the injection syringe.
-
Equilibrate the system to the desired temperature (e.g., 25°C).[10]
-
-
Titration:
-
Perform a series of small, sequential injections of the statin solution into the protein solution.
-
Record the heat change after each injection.[10]
-
-
Data Analysis:
-
Integrate the heat signals to obtain the enthalpy change per injection.
-
Fit the binding isotherm to a suitable model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
Downstream Signaling and Pleiotropic Effects
The inhibition of HMG-CoA reductase by the dihydroxyhexanoic acid moiety has consequences that extend beyond cholesterol reduction. By blocking the synthesis of mevalonate, statins also deplete the downstream isoprenoid intermediates, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[7][14] These isoprenoids are essential for the post-translational modification (prenylation) of small GTP-binding proteins like Ras, Rho, and Rac.[3][7][14]
The proper function of these signaling proteins is dependent on their localization to cell membranes, which is facilitated by prenylation.[7] By inhibiting this process, the dihydroxyhexanoic acid moiety of statins indirectly modulates a variety of cellular signaling pathways, leading to the so-called "pleiotropic" effects of statins. These include improvements in endothelial function, anti-inflammatory effects, and stabilization of atherosclerotic plaques.[3][7][9][15] For instance, the inhibition of Rho and its downstream effector Rho-kinase (ROCK) can lead to the upregulation of endothelial nitric oxide synthase (eNOS), which improves vasodilation.[15]
Pharmacokinetic and Pharmacodynamic Considerations
The physicochemical properties conferred by the dihydroxyhexanoic acid moiety and the rest of the statin molecule influence their pharmacokinetic profiles. While the dihydroxyhexanoic acid is essential for binding to HMGR, the overall structure dictates properties like lipophilicity, which in turn affects absorption, distribution, metabolism, and excretion.[16][17]
Lipophilic statins (e.g., atorvastatin, simvastatin) can passively diffuse into hepatocytes, while more hydrophilic statins (e.g., pravastatin, rosuvastatin) are actively transported.[8][17][18] This can influence their hepatoselectivity and potential for systemic side effects.[8][17] The metabolism of statins, primarily by cytochrome P450 (CYP) enzymes, is also a critical factor in their clinical use, as it can lead to drug-drug interactions.[19][20][21] For instance, atorvastatin, lovastatin, and simvastatin (B1681759) are substrates for CYP3A4.[20][21]
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facts and ideas on statins with respect to their lipophilicity: a focus on skeletal muscle cells and bone besides known cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins [mdpi.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. PLEIOTROPIC EFFECTS OF STATINS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-lactancia.org [e-lactancia.org]
- 9. Statins: mechanism of action and effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. assaygenie.com [assaygenie.com]
- 14. Molecular targets of statins and their potential side effects: Not all the glitter is gold - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Understanding the molecular mechanisms of statin pleiotropic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sysrevpharm.org [sysrevpharm.org]
- 17. Chemical, pharmacokinetic and pharmacodynamic properties of statins: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ClinPGx [clinpgx.org]
- 19. Drug interactions with HMG-CoA reductase inhibitors (statins): the importance of CYP enzymes, transporters and pharmacogenetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. HMG CoA Reductase Inhibitors ("Statins") | Johns Hopkins HIV Guide [hopkinsguides.com]
- 21. HMG-CoA Reductase Inhibitors (Statins) and their Drug Interactions Involving CYP Enzymes, P-glycoprotein and OATP Transporters-An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
(3R,5S)-3,5-Dihydroxyhexanoic Acid: A Comprehensive Technical Guide to a Key Chiral Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
(3R,5S)-3,5-Dihydroxyhexanoic acid and its derivatives are pivotal chiral building blocks in the pharmaceutical industry, most notably for the synthesis of the side chains of market-leading statin drugs such as Rosuvastatin.[1][2] The precise stereochemistry of the two hydroxyl groups is crucial for the biological activity of these cholesterol-lowering agents, making the enantioselective synthesis of this syn-1,3-diol moiety a topic of significant research and industrial interest.[3][4] This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a focus on its utility in drug development.
Physicochemical Properties
This compound is a C6 carboxylic acid with two stereocenters. Its fundamental properties are summarized below.
| Property | Value |
| Molecular Formula | C6H12O4[5] |
| Molecular Weight | 148.16 g/mol [5] |
| IUPAC Name | This compound[5] |
| CAS Number | 821772-71-8[5] |
| Canonical SMILES | C--INVALID-LINK--C--INVALID-LINK--CC(=O)O[5] |
Synthesis Methodologies
The synthesis of this compound and its esters, particularly the tert-butyl ester, has been achieved through both chemical and biocatalytic routes. The primary precursor for many of these syntheses is a β-keto ester, which is then stereoselectively reduced.
Biocatalytic methods are highly favored for their exceptional stereoselectivity, mild reaction conditions, and environmental friendliness.[2][6] These methods typically employ carbonyl reductases to reduce a β-keto ester precursor.
A common precursor for the biocatalytic synthesis is tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate.[2][7] The synthesis involves the stereoselective reduction of the ketone at the C3 position.
Experimental Protocol: Biocatalytic Reduction using Carbonyl Reductase
This protocol is a generalized representation based on common practices in the field.[2][7]
1. Enzyme and Cell Preparation:
- A suitable carbonyl reductase (e.g., from Candida or a recombinant E. coli) is selected.[1]
- The enzyme can be used as a whole-cell catalyst or as a purified and sometimes immobilized enzyme.[1][8] For cofactor regeneration (NADPH/NADH), a coupled enzyme system, such as glucose dehydrogenase, is often co-expressed or co-immobilized.[2]
2. Reaction Setup:
- The precursor, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, is dissolved in a suitable buffer or organic solvent system.
- The biocatalyst (whole cells or immobilized enzyme) is added to the reaction mixture.
- A cofactor regeneration system is included if necessary (e.g., glucose for a glucose dehydrogenase coupled system).[2]
3. Reaction Conditions:
- Temperature: Typically maintained between 30-40°C.
- pH: Controlled within a range optimal for the specific enzyme, usually around 6.0-8.0.
- Agitation: The mixture is stirred to ensure proper mixing.
- Reaction Time: The reaction is monitored (e.g., by HPLC) and typically proceeds for 4-12 hours.[2][9]
4. Product Isolation and Purification:
- After the reaction, the biocatalyst is removed by centrifugation or filtration.
- The product, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).
- The organic phase is dried and the solvent is evaporated to yield the crude product.
- Further purification can be achieved by column chromatography.
Quantitative Data for Biocatalytic Synthesis
| Catalyst System | Substrate Concentration | Yield | Enantiomeric Excess (e.e.) / Diastereomeric Excess (d.e.) | Reference |
| Carbonyl Reductase & Cofactor Co-immobilization | - | 98.54% | > 99% e.e. | [1] |
| Recombinant E. coli with Carbonyl Reductase R9M and Glucose Dehydrogenase | 400 g/L | 98.5% | > 99.0% e.e. | [2] |
| Stereoselective Short Chain Carbonyl Reductase (SCR) | 400 g/L | 97.5% | > 99.5% d.e. | [6] |
Visualization of Biocatalytic Synthesis Workflow
Caption: Workflow for the biocatalytic synthesis of a this compound derivative.
Chemical synthesis routes often involve catalytic hydrogenation using chiral catalysts to achieve the desired stereochemistry.
Experimental Protocol: Catalytic Hydrogenation
This protocol is based on a patented method for the synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate.[9]
1. Reaction Setup:
- In a high-pressure reactor, dissolve tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate in a deoxygenated organic solvent such as methanol.[9]
- Add a chiral ruthenium catalyst, for example, Ru[(R)-TolBINAP]Cl2.[9] The molar ratio of substrate to catalyst is typically high (e.g., 1:0.0003 to 1:0.0005).[9]
2. Reaction Conditions:
- Hydrogen Pressure: The reactor is pressurized with hydrogen gas to 3-5 MPa.[9]
- Temperature: The reaction mixture is heated to 40-60°C.[9]
- Agitation: The mixture is stirred continuously.
- Reaction Time: The reaction is allowed to proceed for 4-7 hours, or until hydrogen uptake ceases.[9]
3. Product Isolation and Purification:
- After the reaction is complete, the catalyst is removed by filtration.
- The solvent is removed under reduced pressure.
- The resulting crude product can be purified by standard techniques such as crystallization or chromatography to yield high-purity tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate.
Quantitative Data for Chemical Synthesis
| Catalyst | Hydrogen Pressure | Temperature | Yield | Diastereoselectivity | Reference |
| Ru[(R)-TolBINAP]Cl2 | 4 MPa | 60°C | 91.8% | >99% | [9] |
Visualization of Chemical Synthesis Pathway
Caption: Chemical synthesis via catalytic hydrogenation.
Applications in Drug Development
The primary application of this compound and its derivatives is as a key chiral building block for the synthesis of HMG-CoA reductase inhibitors, commonly known as statins.[4][10] The dihydroxy acid moiety mimics the structure of the natural substrate, HMG-CoA, allowing it to bind to and inhibit the HMG-CoA reductase enzyme, which is a rate-limiting step in cholesterol biosynthesis.[3]
Visualization of the Role in Statin Synthesis
Caption: Convergent synthesis of statins using the chiral building block.
The use of a pre-synthesized, enantiomerically pure side chain building block allows for a convergent synthesis strategy, which is often more efficient and provides better overall yields compared to linear approaches where the stereochemistry is introduced later in the synthesis.[10]
Conclusion
This compound is a critically important chiral building block, the demand for which is driven by the global market for statin drugs. Advances in both biocatalytic and chemical synthesis have enabled its efficient and highly stereoselective production on an industrial scale. For researchers and professionals in drug development, a thorough understanding of the synthesis and application of this molecule is essential for the innovation and optimization of manufacturing processes for a vital class of pharmaceuticals.
References
- 1. Asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using a self-sufficient biocatalyst based on carbonyl reductase and cofactor co-immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. This compound | C6H12O4 | CID 22850990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. CN103483195A - Preparation method of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate - Google Patents [patents.google.com]
- 10. US20070142662A1 - Process for the preparation of 7-amino syn 3,5-dihydroxy heptanoic acid derivatives via 6-cyano syn 3,5-dihydroxy hexanoic acid derivatives - Google Patents [patents.google.com]
The Natural Occurrence of Dihydroxyhexanoic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural occurrence of dihydroxyhexanoic acids, focusing on their isomers, biological sources, quantitative data, and associated analytical methodologies. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, natural product chemistry, and drug development.
Introduction to Dihydroxyhexanoic Acids
Dihydroxyhexanoic acids are six-carbon carboxylic acids containing two hydroxyl groups. The position of these hydroxyl groups gives rise to a variety of isomers, each with potentially unique chemical properties and biological roles. While many isomers are theoretically possible, only a select few have been identified in natural biological systems. This guide focuses on the documented natural occurrences of these compounds.
Naturally Occurring Dihydroxyhexanoic Acid Isomers
Our comprehensive review of scientific literature has identified two primary dihydroxyhexanoic acid isomers with confirmed natural occurrences: 4,5-dihydroxyhexanoic acid and 3,5-dihydroxyhexanoic acid.
4,5-Dihydroxyhexanoic Acid
Occurrence: 4,5-Dihydroxyhexanoic acid is a recognized biomarker found in the urine of individuals with Succinic Semialdehyde Dehydrogenase (SSADH) deficiency, a rare inborn error of metabolism.[1][2][3] This metabolic disorder leads to the accumulation of gamma-hydroxybutyric acid (GHB) and other related metabolites, including 4,5-dihydroxyhexanoic acid.[3] Both threo- and erythro-isomers of 4,5-dihydroxyhexanoic acid have been identified in the urine of affected patients.[1] It is believed to be formed from the reaction of accumulated succinic semialdehyde with an intermediate of the pyruvate (B1213749) dehydrogenase pathway.[1][2]
Quantitative Data: While precise concentration ranges for 4,5-dihydroxyhexanoic acid in the urine of SSADH deficiency patients are not extensively documented, it is consistently reported as being present in "small amounts" or at "elevated levels" compared to healthy individuals.[4] The primary diagnostic marker, 4-hydroxybutyric acid (GHB), is found in concentrations ranging from 100 to 1200 mmol/mol of creatinine (B1669602) in patients, compared to a normal range of 0-7 mmol/mol of creatinine.[2][4]
| Isomer | Natural Source | Matrix | Concentration | Isomers Detected |
| 4,5-Dihydroxyhexanoic Acid | Human (with SSADH deficiency) | Urine | "Small amounts" or "elevated levels"[4] | threo- and erythro-[1] |
3,5-Dihydroxyhexanoic Acid
Occurrence: 3,5-Dihydroxyhexanoic acid has been identified as a key component of the cell wall in certain pathogenic fungi, including Colletotrichum species and the rice blast fungus Magnaporthe oryzae. It exists in a polymeric form and is essential for generating the turgor pressure required for the fungus's specialized infection structure, the appressorium, to penetrate the host plant's surface. The biosynthesis of this polymer is dependent on the genes PKS2 and PBG13.
Quantitative Data: Specific quantitative data on the concentration of poly-3,5-dihydroxyhexanoic acid within the fungal cell wall is not currently available in the reviewed literature.
| Isomer | Natural Source | Location | Biological Role |
| 3,5-Dihydroxyhexanoic Acid (as a polymer) | Pathogenic Fungi (Colletotrichum sp., Magnaporthe oryzae) | Appressorium Cell Wall | Generation of turgor pressure for host penetration |
Other Dihydroxyhexanoic Acid Isomers
Extensive searches for the natural occurrence of other dihydroxyhexanoic acid isomers, such as 2,4-, 2,5-, 2,6-, and 3,4-dihydroxyhexanoic acid, did not yield definitive evidence of their presence in specific biological matrices. These compounds are primarily listed in chemical databases and may not be naturally occurring or have yet to be discovered in a biological context. One study did isolate 2-amino-5-hydroxyhexanoic acid from the seeds of Crotalaria juncea, but this is an amino acid derivative.[5]
Experimental Protocols
This section details the methodologies for the extraction, derivatization, and analysis of the naturally occurring dihydroxyhexanoic acids discussed.
Analysis of 4,5-Dihydroxyhexanoic Acid in Urine by GC-MS
The following protocol is a generalized procedure for the analysis of organic acids in urine, which can be applied for the detection and quantification of 4,5-dihydroxyhexanoic acid.
3.1.1. Sample Preparation and Extraction
-
Urine Collection: Collect a random urine sample in a sterile, preservative-free container. Samples should be stored frozen prior to analysis.
-
Normalization: Determine the creatinine concentration of the urine sample to normalize the volume of urine to be extracted (e.g., to 1 µmole of creatinine).
-
Internal Standard Addition: Add an appropriate internal standard, such as a stable isotope-labeled dihydroxyhexanoic acid or a structurally similar compound not present in urine, to the normalized urine sample.
-
Oximation (for ketoacids): To derivatize any keto groups that may interfere, treat the sample with hydroxylamine (B1172632) hydrochloride.
-
Acidification: Acidify the urine sample to a pH of approximately 1-2 with a strong acid (e.g., HCl).
-
Liquid-Liquid Extraction: Extract the organic acids from the acidified urine using an organic solvent such as ethyl acetate. This step should be repeated two to three times to ensure complete extraction.
-
Drying: Pool the organic extracts and dry them under a stream of nitrogen or using a vacuum concentrator.
3.1.2. Derivatization
To make the dihydroxyhexanoic acids volatile for GC-MS analysis, the hydroxyl and carboxyl groups must be derivatized. A common method is silylation.
-
Reagent Addition: Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in a solvent like pyridine, to the dried extract.
-
Incubation: Heat the mixture at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 30-60 minutes) to allow for complete derivatization.
3.1.3. GC-MS Analysis
-
Injection: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Gas Chromatography: Use a suitable capillary column (e.g., a non-polar or medium-polarity column) to separate the components of the mixture. A temperature gradient program is typically employed to achieve good separation.
-
Mass Spectrometry: As the derivatized compounds elute from the GC column, they are ionized (typically by electron impact) and fragmented. The mass spectrometer separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum for each compound.
-
Identification and Quantification: Identify the trimethylsilyl (B98337) derivative of 4,5-dihydroxyhexanoic acid by comparing its retention time and mass spectrum to that of an authentic standard. Quantify the compound by comparing the peak area of a characteristic ion to the peak area of the corresponding ion from the internal standard.
Proposed Protocol for the Analysis of Poly-3,5-Dihydroxyhexanoic Acid in Fungal Cell Walls
3.2.1. Fungal Culture and Cell Wall Isolation
-
Fungal Growth: Culture the fungus (e.g., Magnaporthe oryzae) under conditions that promote appressoria formation.
-
Harvesting: Harvest the fungal mycelium and appressoria.
-
Cell Disruption: Disrupt the fungal cells using mechanical methods (e.g., bead beating) in a suitable buffer.
-
Cell Wall Separation: Separate the cell walls from the cytoplasmic contents by centrifugation. Wash the cell wall pellet repeatedly with buffer and then with water to remove any remaining cytoplasmic debris.
3.2.2. Hydrolysis of the Polymer
To analyze the monomeric 3,5-dihydroxyhexanoic acid, the polymer must be hydrolyzed.
-
Alkaline Hydrolysis: Treat the isolated cell walls with a solution of sodium hydroxide (B78521) (e.g., 1 M NaOH) at an elevated temperature (e.g., 90-100°C) for several hours to break the ester bonds of the polymer.
-
Neutralization and Acidification: Cool the mixture and neutralize it with a strong acid (e.g., HCl). Further acidify the solution to a pH of 1-2 to protonate the carboxylic acid.
3.2.3. Extraction and Analysis
-
Extraction: Extract the hydrolyzed 3,5-dihydroxyhexanoic acid from the aqueous solution using an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Derivatization and GC-MS Analysis: Follow the derivatization and GC-MS analysis steps as outlined in section 3.1.2 and 3.1.3. Identification and quantification would require the synthesis of a 3,5-dihydroxyhexanoic acid standard.
Signaling Pathways
The involvement of 3,5-dihydroxyhexanoic acid in the generation of turgor pressure in the appressoria of pathogenic fungi places it within a complex network of signaling pathways that regulate fungal pathogenicity. The formation of the appressorium and the subsequent generation of turgor are tightly controlled by conserved signaling cascades, primarily the cAMP/PKA and the Pmk1 MAPK pathways.[6][7][8]
These pathways are activated by physical and chemical cues from the host surface, such as hydrophobicity and the presence of cutin monomers.[6][7] The activation of these pathways leads to the expression of genes necessary for appressorium development and function, including the PKS2 and PBG13 genes responsible for the biosynthesis of the poly-3,5-dihydroxyhexanoic acid layer in the cell wall. This specialized layer, along with melanin, creates a semipermeable barrier that allows for the buildup of high osmotic pressure, leading to the immense turgor required for mechanical penetration of the host cuticle.
Conclusion
The natural occurrence of dihydroxyhexanoic acids is currently documented for two specific isomers, 4,5-dihydroxyhexanoic acid and 3,5-dihydroxyhexanoic acid, each associated with distinct biological contexts. 4,5-Dihydroxyhexanoic acid serves as a diagnostic marker for SSADH deficiency in humans, while poly-3,5-dihydroxyhexanoic acid plays a crucial structural and functional role in the pathogenicity of certain fungi. The provided experimental protocols offer a starting point for the analysis of these compounds, and the elucidated signaling pathway highlights the intricate regulation of fungal infection processes. Further research is warranted to explore the natural occurrence of other dihydroxyhexanoic acid isomers and to fully quantify the concentrations and biological roles of the known naturally occurring isomers.
References
- 1. Urinary organic acids in succinic semialdehyde dehydrogenase deficiency: evidence of alpha-oxidation of 4-hydroxybutyric acid, interaction of succinic semialdehyde with pyruvate dehydrogenase and possible secondary inhibition of mitochondrial beta-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Human Metabolome Database: Showing metabocard for 4,5-dihydroxyhexanoic acid (HMDB0240745) [hmdb.ca]
- 4. Succinic Semialdehyde Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Antidyslipidemic and antioxidant activity of an unusual amino acid (2-amino-5-hydroxyhexanoic acid) isolated from the seeds of Crotalaria juncea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Regulatory network of genes associated with stimuli sensing, signal transduction and physiological transformation of appressorium in Magnaporthe oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple Plant Surface Signals are Sensed by Different Mechanisms in the Rice Blast Fungus for Appressorium Formation | PLOS Pathogens [journals.plos.org]
The Emergence of a Key Chiral Synthon: A Technical Guide to (3R,5S)-3,5-Dihydroxyhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,5S)-3,5-Dihydroxyhexanoic acid, a chiral molecule of significant interest in medicinal chemistry, represents a cornerstone in the synthesis of a blockbuster class of pharmaceuticals: the statins. These drugs, which include atorvastatin (B1662188) and rosuvastatin (B1679574), are potent inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the biosynthesis of cholesterol. The specific stereochemistry of the dihydroxyhexanoic acid side chain is crucial for the pharmacological activity of these synthetic statins, mimicking the structure of the natural substrate, mevalonic acid. This technical guide provides an in-depth exploration of the discovery, history, and key technical data related to this compound, offering valuable insights for professionals in drug development and organic synthesis.
Discovery and History
The history of this compound is intrinsically linked to the development of synthetic HMG-CoA reductase inhibitors. Unlike many compounds with a storied discovery from natural products, the significance of this specific stereoisomer emerged from the rational design and synthesis of statin drugs. The challenge for medicinal chemists was to create a stable, synthetically accessible molecule that could effectively mimic the 3,5-dihydroxy carboxylate structure of mevalonic acid, the natural ligand of HMG-CoA reductase.
The development of the first fully synthetic statins in the late 20th century necessitated a robust and stereocontrolled method to produce the chiral dihydroxy acid side chain.[1] This led to intensive research into asymmetric synthesis, with this compound and its derivatives being identified as ideal chiral building blocks, or "synthons." Early synthetic strategies were often lengthy and complex, but the drive for more efficient and scalable processes for blockbuster drugs like atorvastatin and rosuvastatin led to the development of elegant chemoenzymatic and catalytic asymmetric methods.[1][2][3][4][5] The "discovery" of this molecule, therefore, is less a single event and more a gradual recognition of its pivotal role in enabling the large-scale production of life-saving cholesterol-lowering medications.
Physicochemical Properties
While much of the available data pertains to esterified or protected forms of the molecule due to its primary use in synthesis, the fundamental properties of the parent acid, this compound, have been characterized.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C6H12O4 | [6] |
| Molecular Weight | 148.16 g/mol | [6] |
| CAS Number | 821772-71-8 | [6] |
| XLogP3-AA (Computed) | -0.8 | [6] |
| Hydrogen Bond Donor Count | 3 | [6] |
| Hydrogen Bond Acceptor Count | 4 | [6] |
| Rotatable Bond Count | 4 | [6] |
| Exact Mass | 148.07355886 Da | [6] |
| Topological Polar Surface Area | 77.8 Ų | [6] |
Biological Significance and the Mevalonate (B85504) Pathway
The primary biological relevance of this compound is as a key structural component of HMG-CoA reductase inhibitors. It does not have a known direct biological role itself but is designed to mimic the transition state of the natural substrate, (3R)-Mevalonic acid, in the active site of the HMG-CoA reductase enzyme. By competitively inhibiting this enzyme, statins block the conversion of HMG-CoA to mevalonate, which is the committed step in the biosynthesis of cholesterol and other isoprenoids. This pathway, known as the mevalonate pathway, is a critical metabolic route in eukaryotes.
References
- 1. pnas.org [pnas.org]
- 2. Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C6H12O4 | CID 22850990 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of (3R,5S)-3,5-Dihydroxyhexanoic Acid
This whitepaper provides a detailed overview of the expected spectroscopic data (NMR, IR, and MS) for (3R,5S)-3,5-Dihydroxyhexanoic acid, a chiral building block of significant interest in the synthesis of pharmaceuticals, particularly statins. Due to the limited availability of published experimental spectra for this specific stereoisomer, this guide presents predicted data based on the analysis of its functional groups and comparison with analogous compounds. The information is intended to guide researchers, scientists, and drug development professionals in the characterization of this and related molecules.
Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for this compound. These values are estimations based on established principles of spectroscopy and data from structurally similar compounds.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) |
| H-1 (CH₃) | Doublet | ~1.2 |
| H-2 (CH₂) | Multiplet | ~1.5 - 1.7 |
| H-3 (CHOH) | Multiplet | ~4.0 - 4.2 |
| H-4 (CH₂) | Multiplet | ~2.3 - 2.5 |
| H-5 (CHOH) | Multiplet | ~3.8 - 4.0 |
| OH (Alcohol) | Broad Singlet | Variable (2.0 - 5.0) |
| OH (Acid) | Broad Singlet | Variable (>10.0) |
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (CH₃) | ~23 |
| C-2 (CH₂) | ~45 |
| C-3 (CHOH) | ~68 |
| C-4 (CH₂) | ~42 |
| C-5 (CHOH) | ~65 |
| C-6 (COOH) | ~175 |
Table 3: Predicted Infrared (IR) Absorption Frequencies
| Functional Group | Vibration | Predicted Frequency (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 (broad) |
| O-H (Alcohol) | Stretching | 3200-3600 (broad) |
| C-H (sp³) | Stretching | 2850-3000 |
| C=O (Carboxylic Acid) | Stretching | 1700-1725 |
| C-O | Stretching | 1050-1250 |
Table 4: Predicted Mass Spectrometry (MS) Data
| Ionization Mode | Fragment | Predicted m/z |
| ESI- | [M-H]⁻ | 147.06 |
| ESI+ | [M+H]⁺ | 149.08 |
| ESI+ | [M+Na]⁺ | 171.06 |
Experimental Protocols
The following are general methodologies for acquiring the spectroscopic data for a small, polar organic acid like this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, Methanol-d₄, or DMSO-d₆). The choice of solvent will affect the chemical shifts of exchangeable protons (OH). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).[1]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of proton signals.
-
¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
2.2 Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.[2] Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl), and allowing the solvent to evaporate.[3] For liquid samples, a thin layer can be placed between two salt plates.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).[4] A background spectrum of the empty sample holder (or KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.
2.3 Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The solvent should be compatible with the chosen ionization technique.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is well-suited for polar molecules like this compound.[5] High-resolution mass spectrometers (e.g., TOF or Orbitrap) can provide accurate mass measurements.
-
Data Acquisition: Infuse the sample solution directly into the ESI source or introduce it via liquid chromatography (LC) for separation from any impurities. Acquire spectra in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.
Visualization of the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a purified organic compound.
Caption: Workflow for Spectroscopic Analysis.
This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound and general protocols for their acquisition. Researchers can use this information as a benchmark for their own analytical work in the synthesis and characterization of this and related compounds.
References
An In-depth Technical Guide on the Solubility and Stability of (3R,5S)-3,5-Dihydroxyhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3R,5S)-3,5-Dihydroxyhexanoic acid is a chiral organic compound of interest in pharmaceutical development, notably as a key structural motif in the side chain of statin drugs. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound, including detailed experimental protocols for their determination and an analysis of its degradation pathways.
Physicochemical Properties
This compound is a C6 carboxylic acid with two hydroxyl groups, contributing to its polarity and potential for hydrogen bonding.[1] Key computed physicochemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C6H12O4 | PubChem[1] |
| Molecular Weight | 148.16 g/mol | PubChem[1] |
| XLogP3 | -0.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 3 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
Solubility Profile
The solubility of this compound is dictated by its polar carboxylic acid and hydroxyl functional groups, which allow for hydrogen bonding with polar solvents.
Predicted Solubility
Based on the general principles of "like dissolves like," this compound is expected to be soluble in polar protic solvents such as water, ethanol (B145695), and methanol (B129727), and less soluble in nonpolar organic solvents. The presence of a relatively short carbon chain (six carbons) suggests that it will retain some aqueous solubility. Carboxylic acids with one to four carbon atoms are typically completely miscible with water, while solubility decreases as the carbon chain length increases.
The following table presents the predicted solubility of this compound in a range of common solvents. Note: These are qualitative predictions, and experimental determination is necessary for quantitative values.
| Solvent | Predicted Solubility | Rationale |
| Water | Soluble | The polar carboxyl and hydroxyl groups can form strong hydrogen bonds with water.[2] |
| Methanol | Soluble | A polar protic solvent capable of hydrogen bonding. |
| Ethanol | Soluble | A polar protic solvent capable of hydrogen bonding. |
| Isopropanol | Moderately Soluble | Lower polarity compared to methanol and ethanol may reduce solubility. |
| Acetone | Moderately Soluble | A polar aprotic solvent, can act as a hydrogen bond acceptor. |
| Acetonitrile | Sparingly Soluble | A polar aprotic solvent with weaker hydrogen bonding capability. |
| Dichloromethane | Insoluble | A nonpolar solvent. |
| Hexane | Insoluble | A nonpolar solvent. |
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[3][4][5][6][7]
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, ethanol, isopropanol, acetone, acetonitrile)
-
Shaker bath or orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
HPLC with a suitable column and detector (e.g., UV or RI) or other validated quantitative analytical method.
Procedure:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed flask. The excess solid is crucial to ensure that a saturated solution is formed.
-
Place the flask in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[3][6]
-
After equilibration, cease agitation and allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, it is recommended to centrifuge the sample and then take an aliquot from the clear supernatant.
-
Dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC method.
-
Repeat the experiment in triplicate for each solvent.
Data Analysis: The solubility is reported as the mean concentration of the triplicate samples, typically in mg/mL or mol/L.
Stability Profile
The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents. A critical aspect of its stability is the potential for intramolecular cyclization to form a lactone.
pH-Dependent Stability: Lactonization
In acidic conditions, the carboxylic acid and the hydroxyl group at the 5-position can undergo an intramolecular esterification reaction to form a six-membered ring lactone. This reaction is reversible and the equilibrium between the open-chain hydroxy acid and the cyclic lactone is pH-dependent.[8] In neutral to alkaline conditions, the equilibrium favors the open, ionized carboxylate form, which is more water-soluble.[8]
Thermal and Oxidative Stability
As a polyhydroxyalkanoate monomer, this compound may be susceptible to thermal degradation at elevated temperatures.[9][10][11] The degradation pathways could involve dehydration and decarboxylation. Oxidative degradation can also occur, particularly at the hydroxylated carbon atoms.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.[12][13][14][15] These studies involve exposing the compound to stress conditions that are more severe than those used in accelerated stability testing.
Recommended Stress Conditions for this compound:
| Stress Condition | Typical Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 80°C | Lactonization, dehydration[16] |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 80°C | Formation of carboxylate salt, potential for epimerization or other rearrangements |
| Oxidation | 3-30% H2O2, room temperature | Oxidation of hydroxyl groups to ketones |
| Thermal Degradation | Dry heat, e.g., 105°C | Dehydration, decarboxylation[9][10] |
| Photostability | Exposure to UV and visible light as per ICH Q1B guidelines | Photolytic cleavage or rearrangement |
Experimental Protocol for Stability Testing
This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.[17]
Objective: To evaluate the stability of this compound under various environmental conditions and to identify its degradation products.
Materials:
-
This compound
-
Stability chambers with controlled temperature and humidity
-
Photostability chamber
-
Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H2O2) for forced degradation studies
-
Validated stability-indicating HPLC method capable of separating the parent compound from its degradation products.
Procedure:
-
Sample Preparation: Prepare multiple batches of this compound. Package the samples in containers that are representative of the intended storage and distribution packaging.
-
Long-Term Stability Testing:
-
Storage Conditions: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.
-
Testing Frequency: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
-
Accelerated Stability Testing:
-
Storage Conditions: 40 °C ± 2 °C / 75% RH ± 5% RH.
-
Testing Frequency: 0, 3, and 6 months.
-
-
Forced Degradation Studies:
-
Expose the compound to the stress conditions outlined in the table above.
-
Monitor the degradation at various time points to achieve a target degradation of 5-20%.
-
-
Analysis: At each time point, analyze the samples using a validated stability-indicating HPLC method to determine the assay of this compound and to quantify any degradation products.
Data Analysis:
-
Evaluate the change in assay and the formation of degradation products over time.
-
The data from accelerated studies can be used to predict the shelf-life under long-term storage conditions.
-
Characterize the structure of significant degradation products.
Conclusion
The solubility and stability of this compound are critical parameters for its successful development as a pharmaceutical intermediate or active ingredient. Its predicted solubility in polar solvents and its pH-dependent equilibrium with its corresponding lactone are key characteristics that must be experimentally verified. A systematic approach to stability testing, following ICH guidelines and incorporating forced degradation studies, will ensure a comprehensive understanding of its degradation pathways and allow for the development of a stable formulation with an appropriate shelf-life. The experimental protocols provided in this guide offer a robust framework for obtaining the necessary data for regulatory submissions and for advancing the development of products containing this important chiral molecule.
References
- 1. This compound | C6H12O4 | CID 22850990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 4,5-dihydroxyhexanoic acid (HMDB0240745) [hmdb.ca]
- 3. who.int [who.int]
- 4. enamine.net [enamine.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 8. The interconversion kinetics, equilibrium, and solubilities of the lactone and hydroxyacid forms of the HMG-CoA reductase inhibitor, CI-981 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Thermal degradation of environmentally degradable poly(hydroxyalkanoic acid)s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermal degradation of poly(3-hydroxyalkanoates): preparation of well-defined oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ajpaonline.com [ajpaonline.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. scispace.com [scispace.com]
- 16. Characterization of two new degradation products of atorvastatin calcium formed upon treatment with strong acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ema.europa.eu [ema.europa.eu]
(3R,5S)-3,5-Dihydroxyhexanoic Acid: A Synthetic Gateway to Mevalonate Pathway Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The mevalonate (B85504) pathway is a fundamental metabolic cascade essential for the synthesis of cholesterol and a diverse array of non-sterol isoprenoids. These molecules are vital for numerous cellular functions, including membrane integrity, cell signaling, protein prenylation, and electron transport. The pathway's rate-limiting enzyme, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase (HMGR), has been a primary target for therapeutic intervention, most notably through the development of statin drugs for the management of hypercholesterolemia. While not a natural intermediate of this pathway, (3R,5S)-3,5-Dihydroxyhexanoic acid and its derivatives are crucial chiral building blocks in the synthetic manufacturing of several leading statin medications. This technical guide provides a comprehensive overview of the mevalonate pathway, its key components, and elucidates the pivotal role of this compound in the chemical synthesis of potent mevalonate pathway inhibitors.
The Mevalonate Pathway: A Core Metabolic Hub
The mevalonate pathway commences with the condensation of three acetyl-CoA molecules to form HMG-CoA, which is then converted to mevalonate in a reaction catalyzed by HMG-CoA reductase.[1] This irreversible step is the principal point of regulation for the entire pathway. Mevalonate is subsequently phosphorylated in two successive steps by mevalonate kinase (MVK) and phosphomevalonate kinase (PMVK), followed by a decarboxylation reaction catalyzed by mevalonate pyrophosphate decarboxylase (MPD) to yield isopentenyl pyrophosphate (IPP). IPP is then isomerized to dimethylallyl pyrophosphate (DMAPP) by isopentenyl pyrophosphate isomerase (IPI). IPP and DMAPP serve as the fundamental five-carbon building blocks for the synthesis of a vast array of isoprenoids, including cholesterol, steroid hormones, coenzyme Q10, and dolichols.
The regulation of the mevalonate pathway is a tightly controlled process involving transcriptional regulation of key enzymes, feedback inhibition by downstream products, and post-translational modifications of pathway enzymes.[1] Sterol Regulatory Element-Binding Proteins (SREBPs) are key transcription factors that upregulate the expression of genes involved in cholesterol synthesis, including HMG-CoA reductase, in response to low cellular sterol levels.[1] Furthermore, HMG-CoA reductase activity is allosterically inhibited by downstream metabolites such as cholesterol, farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP).[1]
This compound: A Synthetic Intermediate, Not a Natural Metabolite
Extensive literature review indicates that this compound is not a naturally occurring intermediate in the canonical mevalonate pathway. Its significance lies in its role as a key chiral precursor in the industrial synthesis of various statin drugs, including rosuvastatin (B1679574) and atorvastatin. The stereochemistry of this molecule is critical for the inhibitory activity of these synthetic drugs, mimicking the structure of the natural substrate, HMG-CoA, and enabling potent and selective inhibition of HMG-CoA reductase.
The chemical synthesis of statins often involves the creation of the dihydroxyhexanoic acid side chain, which is then coupled to the respective heterocyclic core of the drug molecule. The (3R,5S) stereoisomer is the biologically active form that effectively binds to the active site of HMG-CoA reductase.
Quantitative Data on Mevalonate Pathway Enzymes
The following tables summarize key kinetic parameters for several enzymes of the mevalonate pathway, compiled from various studies and organisms. These values can vary depending on the specific organism, experimental conditions, and assay methods.
Table 1: Kinetic Parameters of HMG-CoA Reductase (HMGR)
| Organism/Source | Substrate | Km (µM) | kcat (s-1) | Vmax (µmol/min/mg) | Reference |
| Streptococcus pneumoniae | HMG-CoA | - | - | - | [2] |
| NADPH | 28.9 ± 5.1 | 6.85 ± 0.3 | - | [2] | |
| NADH | 153 ± 59.3 | 0.131 ± 0.02 | - | [2] | |
| Burkholderia cenocepacia | HMG-CoA | Exhibits positive cooperativity | - | - | [3] |
| NAD(H) | Preferred over NADP(H) | - | - | [3] |
Table 2: Kinetic Parameters of Mevalonate Kinase (MVK)
| Organism/Source | Substrate | Km (µM) | Vmax (units/mg) | Reference |
| Human (recombinant) | DL-Mevalonate | 24 | 37 | [4] |
| ATP | 74 | 37 | [4] | |
| Rat Ovary | DL-Mevalonate | 3.6 ± 0.5 | - | [5][6] |
| MgATP2- | 120 ± 7.7 | - | [5][6] | |
| Tribolium castaneum | Mevalonate | - | - | [7] |
Table 3: Kinetic Parameters of Phosphomevalonate Kinase (PMVK)
| Organism/Source | Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Saccharomyces cerevisiae (30°C) | ATP | 98.3 | 4.51 | [1][8] |
| Mevalonate-5-phosphate | 885 | 4.51 | [1][8] | |
| Saccharomyces cerevisiae (37°C) | ATP | 74.3 | 5.33 | [1][8] |
| Mevalonate-5-phosphate | 880 | 5.33 | [1][8] | |
| Streptococcus pneumoniae | ATP | 74 | - | [9][10][11] |
| Phosphomevalonate | 4.2 | - | [9][10][11] |
Table 4: Kinetic Parameters of Mevalonate Pyrophosphate Decarboxylase (MPD)
| Organism/Source | Substrate | Km (µM) | Vmax (U/mg) | Reference |
| Human (recombinant) | (R,S)-Mevalonate diphosphate (B83284) | 28.9 ± 3.3 | 6.1 ± 0.5 | [12] |
| ATP | 690 ± 70 | 6.1 ± 0.5 | [12] | |
| Mouse | Mevalonate diphosphate | 39.3 ± 4.0 | 9.5 ± 0.3 | [13] |
| MgATP | 188 ± 13 | 9.5 ± 0.3 | [13] |
Table 5: Kinetic Parameters of Isopentenyl Pyrophosphate Isomerase (IPI)
| Organism/Source | Substrate | Km (µM) | kcat (s-1) | Reference |
| Escherichia coli | IPP | - | - | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of the mevalonate pathway.
Protocol 1: Colorimetric Assay for HMG-CoA Reductase Activity
This protocol is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm due to the oxidation of NADPH.[15][16][17][18][19]
Materials:
-
HMG-CoA Reductase enzyme
-
HMG-CoA Reductase Assay Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4, containing DTT and EDTA)
-
HMG-CoA substrate solution
-
NADPH solution
-
96-well clear flat-bottom plate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare all solutions in the assay buffer. Keep the enzyme on ice.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
HMG-CoA Reductase Assay Buffer
-
HMG-CoA Reductase enzyme (for sample wells) or buffer (for blank wells)
-
Test inhibitor or vehicle control
-
-
Initiate Reaction: Add the NADPH solution to all wells, followed by the HMG-CoA substrate solution to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C and measure the absorbance at 340 nm every 30-60 seconds for 10-20 minutes.
-
Data Analysis:
-
Calculate the rate of NADPH consumption (ΔA340/min) from the linear portion of the kinetic curve.
-
Subtract the rate of the blank from the rate of the samples.
-
Enzyme activity can be calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM-1cm-1).
-
For inhibitor screening, calculate the percent inhibition relative to the vehicle control.
-
Protocol 2: Coupled Enzyme Assay for Mevalonate Kinase Activity
This assay couples the production of ADP by mevalonate kinase to the oxidation of NADH via pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase.[7][20]
Materials:
-
Mevalonate Kinase enzyme
-
Assay Buffer (e.g., HEPES buffer, pH 7.5, containing KCl and MgCl2)
-
Mevalonate substrate solution
-
ATP solution
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, PEP, NADH, PK, and LDH.
-
Reaction Setup: In a cuvette, add the reaction mixture and the mevalonate kinase enzyme.
-
Initiate Reaction: Add the ATP and mevalonate solutions to the cuvette to start the reaction.
-
Kinetic Measurement: Immediately place the cuvette in a spectrophotometer and monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C).
-
Data Analysis: Calculate the rate of NADH oxidation from the linear portion of the absorbance curve. The activity of mevalonate kinase is directly proportional to this rate.
Protocol 3: LC-MS/MS for Quantification of Mevalonate Pathway Metabolites
This method allows for the sensitive and specific quantification of multiple mevalonate pathway intermediates.[21][22][23][24][25]
1. Sample Preparation (from cell culture):
-
Quench metabolism by rapidly cooling the cells (e.g., with cold methanol).
-
Extract metabolites using a suitable solvent system (e.g., acetonitrile/water or methanol/chloroform/water).
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Dry the supernatant under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried extract in a solvent compatible with the LC mobile phase.
2. LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Use a column suitable for polar analytes (e.g., HILIC or ion-pair reversed-phase).
-
Develop a gradient elution method to separate the metabolites of interest.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion mode for the detection of phosphorylated intermediates.
-
Use Multiple Reaction Monitoring (MRM) for targeted quantification, with specific precursor-product ion transitions for each metabolite.
-
Include stable isotope-labeled internal standards for accurate quantification.
-
3. Data Analysis:
-
Integrate the peak areas of the MRM transitions for each metabolite and its corresponding internal standard.
-
Generate a calibration curve using known concentrations of authentic standards.
-
Calculate the concentration of each metabolite in the samples based on the calibration curve.
Protocol 4: GC-MS for Analysis of Isoprenoids
This protocol is suitable for the analysis of more volatile and less polar isoprenoids, such as geraniol, farnesol, and squalene.[26][27][28][29]
1. Sample Preparation:
-
For phosphorylated precursors (e.g., GPP, FPP), enzymatic dephosphorylation (e.g., with alkaline phosphatase) is required to form the corresponding alcohols.
-
Extract the isoprenoids using an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Derivatize the hydroxyl groups (if present) to increase volatility and improve chromatographic properties (e.g., silylation).
2. GC-MS Analysis:
-
Gas Chromatography:
-
Use a non-polar capillary column (e.g., DB-5ms).
-
Develop a temperature program to achieve good separation of the isoprenoids.
-
-
Mass Spectrometry:
-
Operate in electron ionization (EI) mode.
-
Acquire data in full scan mode for identification or in selected ion monitoring (SIM) mode for targeted quantification.
-
3. Data Analysis:
-
Identify compounds by comparing their retention times and mass spectra to those of authentic standards.
-
Quantify the analytes by integrating the peak areas of characteristic ions and using a calibration curve.
Signaling Pathways and Workflows
Mevalonate Pathway
Caption: The eukaryotic mevalonate pathway from Acetyl-CoA to isoprenoids.
HMG-CoA Reductase Activity Assay Workflow
Caption: Workflow for the colorimetric HMG-CoA reductase activity assay.
Conclusion
The mevalonate pathway remains a critical area of research due to its central role in cellular metabolism and its implications in various diseases. While this compound is not a natural component of this pathway, its stereospecific structure has been masterfully exploited in medicinal chemistry to design highly effective inhibitors of HMG-CoA reductase. This guide has provided a detailed overview of the mevalonate pathway, presented key quantitative data on its enzymes, and offered robust experimental protocols for its investigation. A thorough understanding of both the biological pathway and the synthetic tools used to modulate it is essential for the continued development of novel therapeutics targeting this vital metabolic cascade.
References
- 1. Kinetics of Phosphomevalonate Kinase from Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural features and domain movements controlling substrate binding and cofactor specificity in class II HMG-CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic characterization of an oxidative, cooperative HMG-CoA reductase from Burkholderia cenocepacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The activity and kinetic properties of mevalonate kinase in superovulated rat ovary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The activity and kinetic properties of mevalonate kinase in superovulated rat ovary - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Characterization and Functional Analysis of Mevalonate Kinase from Tribolium castaneum (Red Flour Beetle) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of Phosphomevalonate Kinase from Saccharomyces cerevisiae [escholarship.org]
- 9. pure.uhi.ac.uk [pure.uhi.ac.uk]
- 10. The kinetic mechanism of phosphomevalonate kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Human mevalonate diphosphate decarboxylase: Characterization, investigation of the mevalonate diphosphate binding site, and crystal structure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Crystal structure of isopentenyl diphosphate:dimethylallyl diphosphate isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. assaygenie.com [assaygenie.com]
- 17. 3.2.4. HMG-CoA Reductase Enzyme Assay [bio-protocol.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. HMG-CoA Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.com]
- 20. Inhibition of human mevalonate kinase by allosteric inhibitors of farnesyl pyrophosphate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Sensitive quantification of mevalonate pathway intermediates and prediction of relative novel analogs by chemical derivatization-based LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Analysis of endogenous ATP analogs and mevalonate pathway metabolites in cancer cell cultures using liquid chromatography-electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Optimization of extraction conditions for LC-ToF-MS analysis of mevalonate pathway metabolites in engineered E. coli strain via statistical experimental designs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. documents.thermofisher.com [documents.thermofisher.com]
- 25. Mevalonate Pathway Analysis Service - Creative Proteomics [creative-proteomics.com]
- 26. mdpi.com [mdpi.com]
- 27. Isoprenoid Biosynthesis Intermediates Analysis Service - Creative Proteomics [creative-proteomics.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Stereoselective Synthesis of (3R,5S)-3,5-Dihydroxyhexanoic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3R,5S)-3,5-Dihydroxyhexanoic acid is a critical chiral building block in the synthesis of various pharmaceuticals, most notably as the side chain of widely prescribed statin drugs such as atorvastatin (B1662188) (Lipitor) and rosuvastatin (B1679574) (Crestor). The precise stereochemical control of the two chiral centers at the C3 and C5 positions is paramount for the biological activity of these cholesterol-lowering agents. This document provides detailed application notes and protocols for the stereoselective synthesis of this key intermediate, focusing on both biocatalytic and chemocatalytic methodologies.
Synthetic Strategies Overview
The primary challenge in synthesizing this compound lies in the diastereoselective and enantioselective formation of the syn-1,3-diol moiety. Two predominant strategies have emerged as highly effective:
-
Biocatalytic Reduction: This approach utilizes enzymes, such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), to perform highly selective reductions of a β-ketoester or a δ-hydroxy-β-ketoester precursor. These methods are often favored for their high efficiency, mild reaction conditions, and environmental sustainability.[1][2]
-
Chemocatalytic Reduction: This strategy employs chiral chemical catalysts, often in combination with a reducing agent, to achieve stereoselective reduction of a β-hydroxy ketone intermediate. Asymmetric hydrogenation using metal complexes like ruthenium is a common and effective method.[3]
This document will detail protocols for both a biocatalytic and a chemocatalytic approach.
Biocatalytic Synthesis via Stereoselective Carbonyl Reduction
This protocol describes the synthesis of a protected form of this compound, specifically tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, using a stereoselective carbonyl reductase. This intermediate is readily converted to the target acid. The use of a carbonyl reductase offers excellent control over the stereochemistry at the C3 position.[4][5]
Logical Workflow for Biocatalytic Synthesis
Caption: Workflow for the biocatalytic synthesis of a statin side chain precursor.
Experimental Protocol: Enzymatic Reduction
Materials:
-
tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH)
-
Recombinant E. coli cells expressing a stereoselective short-chain carbonyl reductase (SCR)
-
Glucose
-
NADP+
-
Phosphate (B84403) buffer (pH 7.0)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a temperature-controlled bioreactor, prepare a solution of phosphate buffer (100 mM, pH 7.0).
-
Add tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate to a final concentration of 400 g/L.[5]
-
Introduce the recombinant E. coli cells (wet cell weight) expressing the carbonyl reductase.
-
Add glucose as a co-substrate for cofactor regeneration and a catalytic amount of NADP+.
-
Reaction Conditions: Maintain the reaction temperature at 30°C with constant stirring. Monitor the progress of the reaction by HPLC or TLC. The reaction is typically complete within 8-12 hours.[4]
-
Work-up and Purification: Once the reaction is complete, centrifuge the mixture to remove the cells.
-
Extract the supernatant with an equal volume of ethyl acetate three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography to obtain pure tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate.
Quantitative Data
| Parameter | Value | Reference |
| Substrate Concentration | 400 g/L | |
| Product Yield | 97.5% | |
| Diastereomeric Excess (d.e.) | >99.5% | |
| Reaction Time | ~8 hours | [4] |
Chemocatalytic Synthesis via Asymmetric Hydrogenation
This protocol details the synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate via asymmetric hydrogenation of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate using a chiral ruthenium catalyst. This method provides high diastereoselectivity and is suitable for large-scale production.[3]
Logical Workflow for Chemocatalytic Synthesis
Caption: Workflow for the chemocatalytic synthesis via asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation
Materials:
-
tert-Butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate
-
Ru[(R)-TolBINAP]Cl₂ (Ruthenium catalyst)
-
Deoxygenated methanol (B129727)
-
Hydrogen gas (high pressure)
Procedure:
-
Reactor Preparation: Charge a high-pressure autoclave with 47.4 g of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate and 280 mL of deoxygenated methanol.[3]
-
Seal the reactor and purge it with nitrogen gas three times.
-
Catalyst Introduction: Prepare a solution of 68 mg of Ru[(R)-TolBINAP]Cl₂ in 10 mL of deoxygenated methanol and inject it into the autoclave under nitrogen pressure.[3]
-
Hydrogenation: Purge the reactor with hydrogen gas three times, then pressurize to 4 MPa.
-
Heat the reaction mixture to 60°C with stirring (500 rpm).[3]
-
Maintain the hydrogen pressure until hydrogen uptake ceases (approximately 7 hours).[3]
-
Work-up and Purification: After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product as a light-yellow solid.
-
Purification: The crude product can be further purified by recrystallization or silica gel chromatography if necessary.
Quantitative Data
| Parameter | Value | Reference |
| Substrate to Catalyst Molar Ratio | ~1:0.0003 - 1:0.0005 | [3] |
| Hydrogen Pressure | 4 MPa | [3] |
| Reaction Temperature | 60°C | [3] |
| Product Yield | 91.8% | [3] |
| Diastereoselectivity | >99% | [3] |
| Reaction Time | 7 hours | [3] |
Conclusion
Both biocatalytic and chemocatalytic methods provide efficient and highly stereoselective routes to this compound and its derivatives. The choice of method may depend on factors such as available equipment (bioreactors vs. high-pressure hydrogenators), cost of catalysts (enzymes vs. ruthenium complexes), and desired scale of production. The protocols and data presented here offer a solid foundation for researchers and drug development professionals to synthesize this vital chiral intermediate for statin manufacturing and other applications.
References
The Strategic Application of (3R,5S)-3,5-Dihydroxyhexanoic Acid in the Synthesis of Atorvastatin: A Detailed Guide for Researchers
For Immediate Release
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of a key chiral intermediate, (3R,5S)-3,5-Dihydroxyhexanoic acid and its derivatives, in the synthesis of the blockbuster drug, Atorvastatin (B1662188). The protocols outlined below focus on the widely adopted Paal-Knorr synthesis, a convergent and efficient method for the construction of the atorvastatin molecule.
Introduction
Atorvastatin, a leading synthetic statin, is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. Its complex structure, featuring a chiral dihydroxy acid side chain, necessitates a stereocontrolled synthetic approach. The (3R,5S)-3,5-dihydroxyhexanoate moiety serves as a critical chiral building block for constructing this essential side chain, ensuring the desired pharmacological activity of the final drug product. This guide details the conversion of this precursor to a key amine intermediate and its subsequent condensation with a 1,4-diketone to form the atorvastatin backbone.
Overall Synthetic Strategy: The Paal-Knorr Approach
The industrial synthesis of atorvastatin predominantly relies on the Paal-Knorr reaction. This robust method involves the condensation of two key fragments: the achiral 1,4-diketone, 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide, and a chiral primary amine which carries the stereochemically defined side chain. This convergent approach is highly efficient and allows for the late-stage introduction of the complex chiral side chain.
Experimental Protocols
Part 1: Synthesis of the Chiral Side-Chain Amine
The conversion of this compound to the key intermediate, (4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester, involves a multi-step process including esterification, protection of the diol, and functional group transformation.
Step 1a: Esterification to tert-Butyl (3R,5S)-3,5-dihydroxyhexanoate
This protocol describes a plausible esterification of the starting acid.
-
Materials: this compound, N,N-Dimethylformamide di-tert-butyl acetal (B89532), Toluene (B28343).
-
Procedure:
-
Dissolve this compound (1.0 eq) in toluene.
-
Add N,N-Dimethylformamide di-tert-butyl acetal (1.5 eq).
-
Heat the mixture to 80-90 °C and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tert-butyl ester.
-
Step 1b: Acetonide Protection
-
Materials: tert-Butyl (3R,5S)-3,5-dihydroxyhexanoate, 2,2-Dimethoxypropane (B42991), Acetone, Methanesulfonic acid (catalytic amount).
-
Procedure:
-
Dissolve the crude tert-butyl ester from the previous step in acetone.
-
Add 2,2-dimethoxypropane (1.2 eq) and a catalytic amount of methanesulfonic acid.
-
Stir the mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain tert-butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate.
-
Step 1c: Conversion to the Amino-ester
This involves a two-step process of tosylation followed by azide (B81097) displacement and reduction, or a more direct approach via nitrile formation and reduction. A common route involves conversion to a nitrile followed by hydrogenation.
-
Procedure (Conceptual Outline):
-
The hydroxyl group of the protected intermediate is converted to a good leaving group, such as a tosylate or mesylate.
-
This is followed by nucleophilic substitution with a nitrogen source, such as sodium azide, followed by reduction, or directly with a protected amine equivalent.
-
Alternatively, the hydroxyl group can be oxidized to an aldehyde, followed by reductive amination.
-
A well-documented route involves the conversion of a related cyano intermediate, tert-butyl (3R, 5R) -6-cyano-3,5-dihydroxyhexanoate, which is protected as the acetonide and then hydrogenated in the presence of Raney nickel to yield the desired amino ester.[1]
-
Table 1: Summary of Chiral Side-Chain Synthesis
| Step | Product | Reagents | Typical Yield | Purity |
| Esterification & Protection | tert-Butyl 2-((4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | N,N-Dimethylformamide di-tert-butyl acetal, 2,2-Dimethoxypropane, Methanesulfonic acid | 80-90% (over 2 steps) | >95% |
| Functional Group Transformation | (4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester | Multi-step (e.g., hydrogenation of a cyano precursor) | ~85% for hydrogenation step[1] | >98% |
Part 2: Synthesis of the 1,4-Diketone Intermediate
The synthesis of 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide is a crucial step. One established method involves the reaction of 2-bromo-1-(4-fluorophenyl)-2-phenylethanone (B1338967) with 4-methyl-3-oxo-N-phenylpentanamide.
-
Materials: 2-bromo-1-(4-fluorophenyl)-2-phenylethanone, 4-methyl-3-oxo-N-phenylpentanamide, Isopropanol, Base (e.g., Potassium Carbonate).
-
Procedure:
-
To a suspension of potassium carbonate in isopropanol, add 4-methyl-3-oxo-N-phenylpentamide.
-
Stir the mixture and then add a solution of 2-bromo-1-(4-fluorophenyl)-2-phenylethanone in isopropanol.
-
Heat the reaction mixture and stir for several hours until the reaction is complete as monitored by HPLC.
-
Cool the mixture, filter, and concentrate the filtrate.
-
The crude product can be purified by recrystallization from a suitable solvent.
-
Table 2: Synthesis of 1,4-Diketone
| Step | Product | Reagents | Typical Yield | Purity |
| Diketone Synthesis | 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide | 2-bromo-1-(4-fluorophenyl)-2-phenylethanone, 4-methyl-3-oxo-N-phenylpentanamide, K₂CO₃, Isopropanol | ~70% | >99% |
Part 3: Paal-Knorr Condensation and Final Product Formation
This final stage involves the coupling of the two key intermediates followed by deprotection to yield atorvastatin.
Step 3a: Paal-Knorr Condensation
-
Materials: (4R-cis)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester, 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide, Toluene, Heptane, Pivalic acid.
-
Procedure:
-
In a flask equipped with a Dean-Stark trap, dissolve the 1,4-diketone (1.0 eq) and the chiral amine (1.0-1.2 eq) in a mixture of toluene and heptane.[2][3]
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by HPLC. The reaction can take several hours to reach completion.[4]
-
Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected atorvastatin.
-
Step 3b: Deprotection and Saponification
-
Materials: Crude protected atorvastatin, Methanol, Hydrochloric acid, Sodium hydroxide (B78521).
-
Procedure:
-
Dissolve the crude protected atorvastatin in methanol.
-
Add aqueous hydrochloric acid and stir to remove the acetonide protecting group.[5]
-
After completion of the deprotection, add aqueous sodium hydroxide to saponify the tert-butyl ester.[5]
-
Monitor the reaction by HPLC.
-
Once the saponification is complete, the reaction mixture can be worked up to isolate atorvastatin, typically as its calcium salt by treatment with a suitable calcium source.
-
Table 3: Final Assembly and Deprotection
| Step | Product | Reagents | Typical Yield | Purity |
| Paal-Knorr Condensation | Protected Atorvastatin | Toluene, Heptane, Pivalic acid | 70-80% | >95% (crude) |
| Deprotection & Saponification | Atorvastatin | HCl, NaOH | >90% | >99% (after purification) |
Conclusion
The synthesis of atorvastatin via the Paal-Knorr reaction, utilizing a chiral side chain derived from this compound or its equivalents, represents a highly efficient and industrially scalable process. The protocols and data presented in this guide offer a comprehensive overview for professionals in the field of drug development and synthesis. Careful control of reaction conditions and purification at each step are critical to achieving high yields and the purity required for an active pharmaceutical ingredient.
References
- 1. jchemrev.com [jchemrev.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
- 5. Recent Advances in the Synthesis and Analysis of Atorvastatin and its Intermediates - Li - Current Medicinal Chemistry [snv63.ru]
Application Note: Laboratory Scale Preparation of (3R,5S)-3,5-Dihydroxyhexanoic Acid
Abstract
This application note details a robust and highly stereoselective chemoenzymatic method for the laboratory-scale preparation of (3R,5S)-3,5-Dihydroxyhexanoic acid. The synthesis involves two key stages: the biocatalytic reduction of a ketoester precursor to establish the desired stereochemistry, followed by an acid-catalyzed deprotection to yield the final dihydroxy acid. The protocols provided are intended for researchers in organic chemistry, medicinal chemistry, and drug development who require access to this important chiral building block, a key component of the side chain of HMG-CoA reductase inhibitors (statins).
Introduction
This compound and its derivatives are critical chiral intermediates in the synthesis of several blockbuster statin drugs, such as Rosuvastatin and Atorvastatin. The precise stereochemical configuration of the two hydroxyl groups at the C3 and C5 positions is paramount for the biological activity of these pharmaceuticals. Traditional chemical synthesis of this moiety can be challenging, often requiring multiple steps, cryogenic conditions, and expensive chiral auxiliaries.
Biocatalysis has emerged as a powerful alternative, offering high stereoselectivity under mild reaction conditions. This application note describes a streamlined process starting from a suitable precursor, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, which is first reduced with high diastereoselectivity using a recombinant carbonyl reductase. The resulting tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate is then deprotected to afford the target acid. This method provides a reliable route to high-purity this compound.
Overall Synthetic Scheme
The two-stage synthesis is depicted below. The first stage involves the stereoselective reduction of the C3-keto group, and the second stage is the hydrolysis of the tert-butyl ester. The 6-chloro substituent is often incorporated as a handle for further synthetic transformations in the assembly of the full statin molecule.
Caption: Overall chemoenzymatic synthesis pathway.
Experimental Protocols
Protocol 1: Biocatalytic Reduction of tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate
This protocol is adapted from procedures utilizing a stereoselective carbonyl reductase for the synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate ((3R,5S)-CDHH).[1][2][3]
Materials:
-
tert-Butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH)
-
Recombinant E. coli cells expressing a stereoselective carbonyl reductase (SCR)
-
Glucose Dehydrogenase (GDH)
-
D-(+)-Glucose
-
Nicotinamide adenine (B156593) dinucleotide phosphate (NADP+)
-
Phosphate buffer (e.g., 100 mM, pH 6.5)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Bioreactor or temperature-controlled stirred vessel
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a temperature-controlled bioreactor, prepare a solution of 100 mM phosphate buffer (pH 6.5). Add D-(+)-glucose to a final concentration of approximately 1.2-1.5 molar equivalents relative to the substrate.
-
Enzyme and Cofactor Addition: Add the recombinant E. coli whole cells containing the carbonyl reductase and glucose dehydrogenase to the buffer. Add NADP+ to a catalytic amount (e.g., 0.1 mol%).
-
Substrate Addition: Dissolve tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate in a minimal amount of a water-miscible co-solvent if necessary, and add it to the reaction mixture. For larger scale reactions, a fed-batch strategy for the substrate can be employed to minimize substrate inhibition and improve yield.[1]
-
Reaction Conditions: Maintain the reaction temperature at 30-35°C with constant stirring. Monitor the pH and adjust as necessary to maintain it within the optimal range for the enzymes (typically 6.0-7.0).
-
Monitoring: Track the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC or TLC until substrate conversion is complete (typically 12-24 hours).
-
Work-up: Upon completion, terminate the reaction by centrifuging the mixture to pellet the cells.
-
Extraction: Extract the supernatant with an equal volume of ethyl acetate three times. Combine the organic layers.
-
Purification: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate. Further purification can be achieved by silica (B1680970) gel chromatography if required.
Protocol 2: Deprotection of tert-Butyl Ester to Form the Carboxylic Acid
This protocol describes the acid-catalyzed hydrolysis of the tert-butyl ester using trifluoroacetic acid (TFA). This is a standard and efficient method for tert-butyl ester cleavage.[4][5][6][7]
Materials:
-
tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
-
Dichloromethane (B109758) (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). A typical concentration is 0.1-0.2 M.
-
Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 1:1 (v/v) of DCM to TFA.[6]
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-5 hours.
-
Monitoring: Monitor the deprotection by TLC or LC-MS to confirm the disappearance of the starting material.
-
Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, add toluene (3 x 10 mL) and co-evaporate under reduced pressure.
-
Product Isolation: The crude product, (3R,5S)-6-chloro-3,5-dihydroxyhexanoic acid, can be purified by dissolving the residue in a minimal amount of DCM or ethyl acetate and precipitating the product by the addition of cold diethyl ether or hexane. The solid product is then collected by filtration and dried under vacuum.
Note: The resulting 6-chloro-3,5-dihydroxyhexanoic acid can be used as is for further synthesis or can be dehalogenated (e.g., via catalytic hydrogenation with H₂/Pd-C) to yield this compound.
Data Presentation
The following table summarizes typical quantitative data reported for the key steps in the synthesis.
| Parameter | Step 1: Biocatalytic Reduction[1][3] | Step 2: Deprotection (Typical)[4][7] |
| Product | tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate | (3R,5S)-6-chloro-3,5-dihydroxyhexanoic acid |
| Substrate Concentration | up to 400 g/L (fed-batch)[1] | ~0.1 M |
| Reaction Time | 12 hours[1] | 2-5 hours |
| Yield | 95-98%[1][3] | >95% (generally quantitative) |
| Diastereomeric Excess (d.e.) | >99%[3] | Not Applicable |
| Purity | High (further purification may be needed) | High (after precipitation/crystallization) |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol from starting material to the final purified product.
Caption: Workflow for the two-stage synthesis.
References
- 1. Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of (3R,5S)-3,5-Dihydroxyhexanoic Acid
Introduction
(3R,5S)-3,5-Dihydroxyhexanoic acid is a key chiral intermediate in the synthesis of various statin drugs, which are widely used to lower cholesterol. Accurate quantification of this analyte is crucial for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical manufacturing. These application notes provide detailed protocols for the quantitative analysis of this compound in biological matrices using state-of-the-art analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Methods Overview
A summary of the primary analytical methods for the quantification of this compound is presented below. LC-MS/MS is generally preferred for its high sensitivity and selectivity, especially in complex biological matrices.
| Method | Principle | Common Application | Advantages | Limitations |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection | Bioanalysis (plasma, tissue) | High sensitivity and selectivity | Requires expensive instrumentation |
| HPLC-UV | Chiral chromatographic separation with UV detection | Chiral purity and quantification in simpler matrices | Cost-effective, good for stereoisomer separation | Lower sensitivity compared to MS |
| GC-MS | Gas chromatographic separation after derivatization, with mass spectrometric detection | Analysis of volatile derivatives | High resolution | Requires derivatization, potential for thermal degradation |
Protocol 1: Quantification by LC-MS/MS
This protocol describes a highly sensitive and selective method for the quantification of this compound in human plasma and muscle tissue, adapted from methods for analyzing the acid form of statins.[1][2][3]
1. Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for plasma and homogenized muscle tissue.
-
Materials:
-
Plasma or tissue homogenate samples
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog or a structurally similar compound like fluvastatin[2])
-
Methanol/Ethanol mixture (1:1, v/v)
-
Ammonium (B1175870) acetate (B1210297) buffer (50 mM, pH 5.0)
-
Ethyl acetate
-
Nitrogen gas for evaporation
-
Reconstitution solvent (e.g., 50:50 Acetonitrile (B52724)/Water)
-
-
Procedure:
-
To 200 µL of plasma or tissue homogenate in a microcentrifuge tube, add 20 µL of the internal standard solution.
-
Add 600 µL of the methanol/ethanol mixture to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of ammonium acetate buffer.
-
Add 2 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of reconstitution solvent.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography:
-
Column: A reverse-phase column such as a Kinetex C18 (2.1 × 100 mm, 1.7 µm) is suitable.[4]
-
Mobile Phase A: 0.1% Acetic Acid in Water or 50 mM Ammonium Acetate in water, pH 5.0.[1][4]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Elution:
-
0-2 min: 5% B to 60% B
-
2-5 min: 60% B to 85% B
-
5-5.2 min: 85% B to 95% B
-
5.2-9 min: Hold at 95% B
-
Post-run equilibration: 5 minutes at initial conditions.[1]
-
-
Injection Volume: 5 µL.[1]
-
Column Temperature: 40°C.[4]
-
Autosampler Temperature: 8°C.[1]
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Negative ion mode may be preferable for carboxylic acids.[4]
-
Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
-
Example Transitions (to be optimized):
-
This compound (Precursor Ion) -> Product Ion
-
Internal Standard (Precursor Ion) -> Product Ion
-
-
Source Parameters: To be optimized for the specific instrument, but typical values include:
-
3. Quantitative Data Summary
The following table summarizes typical performance characteristics for LC-MS/MS methods for similar analytes.[2][3]
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Quantification (LLOQ) | 0.25 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy | 85 - 115% |
| Extraction Recovery | 76 - 100% |
Experimental Workflow Diagram
Protocol 2: Chiral Separation and Quantification by HPLC-UV
This protocol is designed for the chiral separation of this compound from its other stereoisomers and is suitable for samples with higher concentrations where MS sensitivity is not required. The method is adapted from the separation of related dihydroxy ester stereoisomers.[5]
1. Sample Preparation
For simpler matrices like reaction mixtures or bulk drug substances, a simple "dilute and shoot" approach is often sufficient. For more complex matrices, the LLE or Solid Phase Extraction (SPE) would be required.
-
Procedure (Dilute and Shoot):
-
Accurately weigh and dissolve the sample in the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject into the HPLC system.
-
2. HPLC-UV Instrumentation and Conditions
-
Chromatography:
-
Column: Chiralcel OD-RH (or similar chiral stationary phase).[5]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[5]
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.[5]
-
Flow Rate: 0.5 mL/min.[5]
-
Gradient Elution: 25-30% B over 25 minutes, then hold at 30% B for 5 minutes.[5]
-
Injection Volume: 20 µL.[5]
-
Column Temperature: 25°C.[5]
-
Detection: UV at 220 nm.[5]
-
3. Expected Results
This method should allow for the separation of the four stereoisomers of 3,5-dihydroxyhexanoic acid. The retention time for the (3R,5S) isomer would need to be confirmed using a reference standard.
Chiral Separation Logic
Protocol 3: Quantification by GC-MS (after Derivatization)
Direct GC-MS analysis of polar compounds like dihydroxy acids is challenging due to their low volatility. A derivatization step to convert the hydroxyl and carboxyl groups into more volatile silyl (B83357) ethers is necessary. This protocol is based on general procedures for the analysis of hydroxy acids.[6]
1. Sample Preparation and Derivatization
-
Materials:
-
Sample extract (after LLE as in Protocol 1)
-
Derivatizing reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine (B92270) or Acetonitrile (reaction solvent)
-
-
Procedure:
-
Ensure the sample extract is completely dry.
-
Add 50 µL of pyridine or acetonitrile to the dried residue.
-
Add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 60-70°C for 30-60 minutes.
-
Cool to room temperature before injection.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatography:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[7]
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Injection Mode: Splitless or Split (e.g., 10:1 ratio).[7]
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[7]
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Scan mode for identification and Selected Ion Monitoring (SIM) for quantification.
-
Derivatization and Analysis Workflow
Disclaimer: These protocols are intended as a guide and are based on established analytical methods for structurally similar compounds. Method validation, including specificity, linearity, accuracy, precision, and stability, must be performed in the user's laboratory for their specific application and matrix to ensure reliable results.
References
- 1. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application | PLOS One [journals.plos.org]
- 2. Simultaneous LC-MS/MS analysis of simvastatin, atorvastatin, rosuvastatin and their active metabolites for plasma samples of obese patients underwent gastric bypass surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an LC-MS method for the determination of simvastatin and its hydroxy acid form in muscle tissue and method application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. phytojournal.com [phytojournal.com]
Application Note: Chiral HPLC Methods for the Separation of Dihydroxyhexanoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydroxyhexanoic acid and its isomers are important chiral molecules with potential significance in various biological pathways and as building blocks in pharmaceutical synthesis. Due to the stereospecific nature of biological systems, the individual enantiomers of a chiral compound can exhibit markedly different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these stereoisomers is critical for research, development, and quality control.
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the enantioselective separation of chiral compounds.[1][2][3] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for the resolution of various classes of chiral molecules, including acidic compounds.[4]
This application note presents two detailed protocols for the chiral separation of dihydroxyhexanoic acid enantiomers. Method A describes a direct separation approach using a modern polysaccharide-based CSP, suitable for detection by mass spectrometry (MS). Method B outlines a strategy involving pre-column derivatization to introduce a chromophore, enabling sensitive ultraviolet (UV) detection.
Method A: Direct Enantioseparation by Chiral HPLC-MS
This method is designed for the direct separation of dihydroxyhexanoic acid enantiomers without derivatization, making it ideal for high-sensitivity analysis, especially in complex biological matrices where mass spectrometric detection provides superior selectivity.
Experimental Protocol
1. Materials and Reagents
-
(R,S)-Dihydroxyhexanoic acid standard
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
HPLC or UHPLC system coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.
2. Sample Preparation
-
Prepare a stock solution of (R,S)-dihydroxyhexanoic acid in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the initial mobile phase composition to a working concentration of 10 µg/mL.
-
For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol may be required to remove interfering matrix components.
-
Filter the final sample through a 0.22 µm syringe filter prior to injection.
3. Chromatographic Conditions
| Parameter | Value |
| Instrument | HPLC or UHPLC System with MS Detector |
| Column | CHIRALPAK® AGP or similar protein-based CSP |
| (e.g., 150 mm x 4.6 mm, 5 µm) | |
| Mobile Phase | Isocratic: 90:10 (v/v) 10 mM Ammonium formate (B1220265) in Water (pH adjusted to 6.5) : Acetonitrile |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 5 µL |
| Detector | Mass Spectrometer with ESI source |
| Ionization Mode | Negative Ion Mode |
| Monitored Ions | m/z for [M-H]⁻ |
Expected Performance
The following table summarizes the expected chromatographic performance. Retention times are illustrative and will vary based on the specific dihydroxyhexanoic acid isomer and exact system conditions.
| Compound | Isomer | Expected Retention Time (min) | Resolution (Rs) |
| Dihydroxyhexanoic Acid | Enantiomer 1 | 8.5 | \multirow{2}{*}{> 1.8} |
| Enantiomer 2 | 10.2 |
Method B: Enantioseparation by HPLC-UV Following Pre-Column Derivatization
For laboratories equipped with standard HPLC-UV systems, pre-column derivatization can be employed to attach a UV-absorbing chromophore to the dihydroxyhexanoic acid molecule. This enhances detection sensitivity and allows for the use of polysaccharide-based CSPs that are highly effective in non-polar mobile phases.
Experimental Protocol
1. Materials and Reagents
-
(R,S)-Dihydroxyhexanoic acid standard
-
Derivatizing Agent (e.g., 2,4-dinitrophenylhydrazine (B122626) for the carboxylic acid)
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Trifluoroacetic Acid (TFA) (HPLC grade)
-
HPLC system with a Diode Array or UV-Vis Detector.
2. Derivatization Procedure
-
In a clean vial, dissolve approximately 1 mg of dihydroxyhexanoic acid in a suitable solvent.
-
Add the derivatizing agent and a catalyst (if required) according to established procedures for carboxylic acid derivatization.
-
Heat the reaction mixture as required to ensure complete derivatization.
-
After cooling, evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried derivative in the mobile phase.
3. Chromatographic Conditions
| Parameter | Value |
| Instrument | HPLC System with UV Detector |
| Column | CHIRALCEL® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based CSP |
| (e.g., 250 mm x 4.6 mm, 5 µm) | |
| Mobile Phase | Isocratic: 95:5 (v/v) n-Hexane : Isopropanol with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV at a wavelength appropriate for the chosen derivative (e.g., 254 nm) |
Expected Performance
The following table summarizes the expected chromatographic performance for the derivatized enantiomers.
| Compound | Isomer | Expected Retention Time (min) | Resolution (Rs) |
| Derivatized Dihydroxyhexanoic Acid | Enantiomer 1 | 12.3 | \multirow{2}{*}{> 2.0} |
| Enantiomer 2 | 14.8 |
Visualizing the Methodologies
The successful separation of chiral isomers relies on a systematic workflow and a clear understanding of the analytical goal.
Caption: General workflow for chiral HPLC analysis of dihydroxyhexanoic acid.
Caption: Logical diagram of chiral separation.
Conclusion
The two methods presented provide robust and reliable strategies for the chiral separation of dihydroxyhexanoic acid enantiomers. Method A, utilizing HPLC-MS, offers high sensitivity and is suitable for direct analysis in complex matrices. Method B, involving pre-column derivatization, is a valuable alternative for laboratories with standard HPLC-UV instrumentation and provides excellent resolution. The choice of method will depend on the specific application, sample matrix, and available instrumentation. A systematic approach to method development, potentially screening several chiral stationary phases and mobile phase compositions, is recommended to achieve optimal separation.[5][6]
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 3. researchgate.net [researchgate.net]
- 4. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
Protecting Group Strategies for the Synthesis of (3R,5S)-3,5-Dihydroxyhexanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,5S)-3,5-Dihydroxyhexanoic acid and its esters are crucial chiral building blocks in the synthesis of various pharmaceuticals, most notably as the side chain of blockbuster statin drugs like rosuvastatin (B1679574) and atorvastatin. The stereoselective synthesis of this 1,3-diol motif requires a robust protecting group strategy to mask the hydroxyl functional groups, allowing for transformations on other parts of the molecule without undesired side reactions. This document provides a detailed overview of various protecting group strategies, complete with experimental protocols and comparative data to guide the selection of the most appropriate approach for a given synthetic route.
General Considerations for Protecting Group Selection
The choice of a protecting group for the 1,3-diol of this compound derivatives depends on several factors, including the stability of the protecting group to subsequent reaction conditions, the ease and selectivity of its removal, and its impact on the overall yield and stereochemical integrity of the synthesis. Orthogonal protecting group strategies, which allow for the selective deprotection of one group in the presence of others, are particularly valuable in multi-step syntheses.
Common Protecting Groups for 1,3-Diols
The most frequently employed protecting groups for 1,3-diols in the synthesis of statin side chains are cyclic acetals and silyl (B83357) ethers. These groups offer a good balance of stability and ease of manipulation.
Cyclic Acetals
Cyclic acetals are formed by the reaction of the 1,3-diol with an aldehyde or ketone, typically under acidic catalysis. They are stable to basic and nucleophilic conditions but are readily cleaved under acidic conditions.
-
Isopropylidene Acetal (B89532) (Acetonide): Formed from acetone (B3395972) or 2,2-dimethoxypropane (B42991), the acetonide is a widely used protecting group due to its ease of formation and removal.
-
Benzylidene Acetal: Formed from benzaldehyde (B42025), this group can be removed by acidic hydrolysis or hydrogenolysis. The use of substituted benzaldehydes, such as p-methoxybenzaldehyde, can offer different deprotection options.
Silyl Ethers
Silyl ethers are formed by reacting the diol with a silyl halide or triflate. Their stability is highly dependent on the steric bulk of the substituents on the silicon atom, allowing for fine-tuning of their lability.
-
tert-Butyldimethylsilyl (TBS): A versatile and commonly used silyl ether, stable to a wide range of non-acidic conditions.
-
Triisopropylsilyl (TIPS): More sterically hindered and thus more stable to acidic conditions than TBS ethers.
-
tert-Butyldiphenylsilyl (TBDPS): Offers even greater stability towards acidic hydrolysis compared to TBS and TIPS ethers.
-
Di-tert-butylsilylene: A cyclic silyl ether that protects both hydroxyl groups simultaneously, offering conformational rigidity.
Orthogonal and Less Common Protecting Groups
For more complex synthetic strategies, orthogonal protecting groups that can be removed under specific, non-acidic or non-basic conditions are invaluable.
-
Levulinoyl (Lev) Ester: A base-labile protecting group that can be selectively removed in the presence of acid-labile groups using hydrazine.
-
Photocleavable Protecting Groups: These groups, such as those based on o-nitrobenzyl or acyl silane (B1218182) functionalities, can be removed by irradiation with light at a specific wavelength, offering a mild and highly selective deprotection method.
Data Presentation: Comparison of Protecting Group Strategies
The following tables summarize quantitative data for the formation and deprotection of various protecting groups for 1,3-diols, providing a basis for comparison and selection.
Table 1: Protecting Group Formation for 1,3-Diols
| Protecting Group | Reagent | Catalyst/Conditions | Solvent | Time | Temp (°C) | Yield (%) |
| Isopropylidene Acetal | 2,2-Dimethoxypropane | p-TsOH (cat.) | Acetone | 5-10 h | RT | Good[1] |
| Benzylidene Acetal | Benzaldehyde dimethyl acetal | Cu(OTf)₂ (cat.) | Acetonitrile | 1 h | RT | ~95%[1] |
| Di-tert-butylsilylene Ether | t-Bu₂Si(OTf)₂ | 2,6-Lutidine | Dichloromethane (B109758) | 1 h | 0 | High |
| Levulinoyl Ester | Levulinic acid, DCC | DMAP | Dichloromethane | 2-4 h | RT | >90% |
Table 2: Protecting Group Deprotection Conditions
| Protecting Group | Reagent | Solvent | Time | Temp (°C) | Yield (%) |
| Isopropylidene Acetal | 80% Acetic acid | Water | 16 h | RT | High |
| Benzylidene Acetal (Acid) | 1 M HCl | THF | 1-3 h | RT | High |
| Benzylidene Acetal (H₂) | H₂, Pd/C | Ethanol (B145695) | 1-4 h | RT | Quantitative |
| Di-tert-butylsilylene Ether | HF·Pyridine | THF | 3 h | RT | 91%[2] |
| Levulinoyl Ester | Hydrazine hydrate | Pyridine, Acetic Acid | 0.5-4 h | RT | High[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Isopropylidene Acetal (Acetonide) Protection of a 1,3-Diol
Materials:
-
This compound ester (1.0 mmol)
-
2,2-Dimethoxypropane (1.5 mmol)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 mmol)
-
Acetone (10 mL)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the this compound ester in acetone.
-
Add 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Stir the reaction mixture at room temperature for 5-10 hours, monitoring the reaction progress by TLC.[1]
-
Upon completion, quench the reaction by adding a few drops of triethylamine.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Benzylidene Acetal Protection of a 1,3-Diol
Materials:
-
This compound ester (1.0 mmol)
-
Benzaldehyde dimethyl acetal (1.2 mmol)
-
Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) (0.05 mmol)
-
Acetonitrile (10 mL)
-
Triethylamine
-
Silica gel for column chromatography
Procedure:
-
To a solution of the diol in acetonitrile, add benzaldehyde dimethyl acetal.
-
Add a catalytic amount of Cu(OTf)₂.
-
Stir the reaction mixture at room temperature for 1 hour, monitoring by TLC.[1]
-
Once the reaction is complete, add triethylamine to quench the catalyst.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the benzylidene acetal.
Protocol 3: Di-tert-butylsilylene Ether Protection of a 1,3-Diol
Materials:
-
This compound ester (1.0 mmol)
-
Di-tert-butylsilyl bis(trifluoromethanesulfonate) (t-Bu₂Si(OTf)₂) (1.1 mmol)
-
2,6-Lutidine (2.5 mmol)
-
Dichloromethane (10 mL)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the diol and 2,6-lutidine in dichloromethane and cool the solution to 0 °C.
-
Add di-tert-butylsilyl bis(trifluoromethanesulfonate) dropwise.
-
Stir the reaction at 0 °C for 1 hour.[1]
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash chromatography.
Protocol 4: Deprotection of Benzylidene Acetal by Hydrogenolysis
Materials:
-
Benzylidene-protected diol (1.0 mmol)
-
Palladium on carbon (10% Pd/C, 10 mol%)
-
Ethanol (10 mL)
-
Hydrogen gas supply (balloon)
-
Celite
Procedure:
-
Dissolve the benzylidene acetal in ethanol in a round-bottom flask.
-
Add palladium on carbon to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected diol.
Mandatory Visualizations
Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound derivatives.
Orthogonal Protecting Group Strategy
Caption: Logic diagram illustrating an orthogonal protecting group strategy.
References
Application Note: Analysis of (3R,5S)-3,5-Dihydroxyhexanoic Acid by GC-MS Following Silylation Derivatization
Audience: Researchers, scientists, and drug development professionals.
Introduction
(3R,5S)-3,5-Dihydroxyhexanoic acid is a polar organic acid containing two hydroxyl groups and one carboxylic acid group.[1] These functional groups impart high polarity and low volatility, making direct analysis by gas chromatography-mass spectrometry (GC-MS) challenging.[2] Chemical derivatization is a crucial sample preparation step to convert such non-volatile molecules into more volatile and thermally stable derivatives suitable for GC-MS analysis.[3][4]
Silylation is the most common and effective derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl and carboxyl groups.[5][6] This method involves replacing the active hydrogens with a nonpolar trimethylsilyl (B98337) (TMS) group.[5] The resulting TMS-derivatized molecule is significantly more volatile and less polar, enabling robust and reproducible analysis by GC-MS.
This application note provides a detailed protocol for the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, followed by analysis using a standard GC-MS system.
Principle of the Method
The derivatization process involves the reaction of the hydroxyl and carboxylic acid protons of this compound with the silylating agent, BSTFA. BSTFA is a strong TMS donor, and the addition of TMCS as a catalyst enhances its reactivity, ensuring complete derivatization of all active sites. The resulting tris-TMS-ester of this compound is thermally stable and volatile, allowing for its separation, identification, and quantification by GC-MS.
Experimental Protocols
3.1. Materials and Reagents
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Pyridine (B92270) (optional, as a catalyst and solvent)[7]
-
Hexane (B92381) or Ethyl Acetate (GC grade)
-
Anhydrous Sodium Sulfate (B86663)
-
Sample Vials (2 mL, with PTFE-lined caps)
-
GC Vials with inserts
-
Nitrogen gas supply
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
3.2. Sample Preparation (General Procedure for Biological Samples)
For samples in aqueous solutions (e.g., plasma, urine, or culture media), extraction and drying are necessary prior to derivatization.
-
Protein Precipitation: For serum or plasma samples, add 4 parts of cold acetone (B3395972) to 1 part sample.[7]
-
Vortex: Mix vigorously for 1 minute to precipitate proteins.[7]
-
Centrifugation: Centrifuge at 12,000 rpm for 10 minutes at 4°C.[7]
-
Supernatant Collection: Carefully transfer the supernatant to a clean glass vial.[7]
-
Acidification & Extraction: Acidify the sample with HCl. Extract the analyte twice with 3 mL of ethyl acetate.[8]
-
Drying: Pass the combined organic extracts through a small column containing anhydrous sodium sulfate to remove residual water.[7]
-
Evaporation: Evaporate the extract to complete dryness under a gentle stream of dry nitrogen gas, with mild heating (e.g., 35-40°C).[7][8] It is critical to ensure the sample is completely dry, as moisture can hydrolyze the silylating reagent and the derivatives.[2][9]
3.3. Silylation Derivatization Protocol
-
Reagent Addition: To the dried sample residue, add 50 µL of pyridine (optional) and 100 µL of BSTFA + 1% TMCS.[8] An excess of the silylating reagent is recommended, with at least a 2:1 molar ratio of BSTFA to active hydrogens.
-
Reaction: Tightly cap the vial and vortex for 1 minute. Heat the mixture at 70-80°C for 60 minutes.[8] Optimal temperature and time may require adjustment depending on the sample matrix.
-
Cooling: Allow the vial to cool to room temperature.[7]
-
Dilution: If necessary, dilute the sample to the final desired volume with a suitable solvent like hexane or ethyl acetate.[7]
-
Analysis: Transfer the derivatized sample to a GC vial with an insert for immediate GC-MS analysis.
GC-MS Analysis Parameters
The following table summarizes the recommended starting parameters for the GC-MS analysis of the derivatized analyte. Optimization may be necessary.
| Parameter | Recommended Condition | Notes |
| GC System | Agilent GC-MS System (e.g., 5890/5973 or equivalent) | |
| Injection Port | Splitless | Recommended for trace analysis. |
| Inlet Temperature | 250 - 280°C | Ensures rapid volatilization of the derivatized analyte.[2] |
| Injection Volume | 1 µL | |
| Carrier Gas | Helium | High purity (99.999%). |
| Column | HP-5MS, DB-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) | A low- to mid-polarity column is suitable for separating TMS derivatives.[2][8] |
| Oven Program | Initial: 80°C, hold for 5 min | An initial hold allows for focusing of the analytes at the head of the column.[8] |
| Ramp 1: 3.8°C/min to 200°C | A slow ramp can improve the separation of closely eluting compounds.[8] | |
| Ramp 2: 15°C/min to 290°C | A faster ramp reduces analysis time.[8] | |
| Final Hold: 290°C for 6 min | Ensures elution of all compounds from the column.[8] | |
| MS System | Quadrupole Mass Spectrometer | |
| Ion Source Temp. | 230°C | Standard temperature for EI sources.[2] |
| Quadrupole Temp. | 150°C | Standard temperature for quadrupoles.[2] |
| Ionization Mode | Electron Impact (EI) at 70 eV | |
| Acquisition Mode | Full Scan (m/z 50-600) and/or Selected Ion Monitoring (SIM) | Scan mode is used for identification, while SIM mode provides higher sensitivity for quantification.[2] |
Visual Workflow
The diagram below illustrates the complete experimental workflow from sample preparation to data analysis.
Caption: Experimental workflow for GC-MS analysis of this compound.
Troubleshooting
-
No or Low Product Peak: This may indicate incomplete derivatization. Ensure the sample is completely dry before adding reagents, as moisture interferes with the reaction.[2] Consider increasing the reaction time or temperature.
-
Peak Tailing: Active sites in the GC system (e.g., inlet liner, column) can cause peak tailing.[2] Use a fresh, deactivated inlet liner and consider trimming the first few centimeters of the GC column.[2]
-
Multiple Peaks for Analyte: This could result from incomplete derivatization (partially silylated products) or the presence of tautomers. Ensure reaction conditions are sufficient to drive the reaction to completion.
By following this protocol, researchers can reliably convert this compound into a volatile derivative for sensitive and accurate analysis by GC-MS.
References
- 1. This compound | C6H12O4 | CID 22850990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. gcms.cz [gcms.cz]
- 6. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. lipidmaps.org [lipidmaps.org]
- 9. youtube.com [youtube.com]
in vitro HMG-CoA reductase assay using (3R,5S)-3,5-Dihydroxyhexanoic acid
These application notes provide a detailed protocol for determining the activity of 3-hydroxy-3-methyl-glutaryl-coenzyme A (HMG-CoA) reductase and for screening potential inhibitors of this enzyme. The assay is based on the spectrophotometric measurement of the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by HMG-CoA reductase during the conversion of HMG-CoA to mevalonate.[1][2][3][4]
Note on Substrate: The protocol utilizes HMG-CoA as the substrate for HMG-CoA reductase, which is the physiologically relevant reaction.[5][6] (3R,5S)-3,5-Dihydroxyhexanoic acid is structurally related to mevalonic acid, the product of the enzymatic reaction.
Principle
HMG-CoA reductase is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the conversion of HMG-CoA to mevalonic acid.[6][7] This reaction is the rate-limiting step in cholesterol synthesis and is the primary target for cholesterol-lowering drugs such as statins.[8][9][10][11] The enzymatic reaction is dependent on the cofactor NADPH, which is oxidized to NADP+. The rate of NADPH consumption can be monitored by measuring the decrease in absorbance at 340 nm, which is directly proportional to the enzyme's activity.[1][2][3][4]
The reaction catalyzed by HMG-CoA reductase is as follows:
HMG-CoA + 2NADPH + 2H⁺ → Mevalonate + 2NADP⁺ + CoA-SH
Data Presentation
Table 1: Inhibitory Potency (IC₅₀) of Various Compounds against HMG-CoA Reductase
| Compound | IC₅₀ | Source |
| Atorvastatin | 10.5 nM | [11] |
| 2-hydroxyatorvastatin | 12.1 nM | [11] |
| 4-hydroxyatorvastatin | 63.5 nM | [11] |
| (3R,5S)-Fluvastatin | 4.9 nM | [11] |
| (3S,5R)-Fluvastatin | >1000 nM | [11] |
| Pitavastatin | 3.2 nM, 6.8 nM | [11][12] |
| Pravastatin | 20.1 nM, 40.6 nM | [11][13] |
| Rosuvastatin | 3.9 nM | [11] |
| Simvastatin acid | 5.8 nM | [11] |
| Caffeic Acid | 10.162 µM | [13][14] |
| Carvacrol | 78.23 µM | [15] |
| Geraniol | 72.9 µM | [15] |
| Clinofibrate | 0.47 mM | [12] |
| SR-12813 | 850 nM | [12] |
| Cerivastatin | 1.3 nM (Ki) | [12] |
Experimental Protocols
This protocol is adapted from commercially available HMG-CoA reductase assay kits and published research.[1][2][3][16]
Reagent Preparation
-
Assay Buffer (1x): 100 mM Potassium Phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT. Prepare from a 5x stock solution.[16] Before use, warm the buffer to 37°C.[2][3]
-
HMG-CoA Reductase: Reconstitute the enzyme in Assay Buffer to a concentration of 0.5-0.7 mg/mL.[1] Aliquot and store at -20°C or -70°C. Keep on ice during use.
-
HMG-CoA Substrate Solution: Reconstitute HMG-CoA in ultrapure water.[1][2] The final concentration in the assay is typically 400 µM.[16] Aliquot and store at -20°C.
-
NADPH Solution: Reconstitute NADPH in ultrapure water or Assay Buffer to a stock concentration.[1][2] The final concentration in the assay is typically 400 µM.[16] Protect from light and store at -20°C.
-
Inhibitor Stock Solutions: Prepare a 100x stock solution of the test inhibitor in a suitable solvent (e.g., DMSO). Prepare serial dilutions for IC₅₀ determination. Pravastatin or Atorvastatin can be used as a positive control.[1][2]
Assay Procedure (96-well plate format)
-
Prepare Reaction Wells:
-
Sample Wells: Add test compounds at various concentrations.
-
Positive Control Wells: Add a known HMG-CoA reductase inhibitor (e.g., Pravastatin).
-
Enzyme Control Wells (No Inhibitor): Add solvent vehicle (e.g., DMSO).
-
Blank (No Enzyme) Wells: Add Assay Buffer instead of the enzyme solution. This is to correct for any non-enzymatic oxidation of NADPH.
-
-
Add Reagents: Add the following reagents to each well in the specified order:
-
Assay Buffer
-
Inhibitor or solvent vehicle
-
NADPH solution
-
HMG-CoA Substrate Solution
-
-
Initiate the Reaction: Add the HMG-CoA Reductase enzyme solution to all wells except the blank. The final reaction volume is typically 200 µL.[4]
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 340 nm using a microplate reader at 37°C.[1][4] Take readings every 20-30 seconds for 10-20 minutes.[11]
Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of NADPH consumption by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate Percent Inhibition: % Inhibition = [ (Rate of Enzyme Control - Rate of Sample) / Rate of Enzyme Control ] x 100
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[11]
Visualizations
Cholesterol Biosynthesis Pathway
Caption: Cholesterol biosynthesis pathway highlighting HMG-CoA reductase and statin inhibition.
Experimental Workflow for HMG-CoA Reductase Assay
References
- 1. HMG-CoA Reductase Activity Assay Kit (Colorimetric) (ab204701) is not available | Abcam [abcam.com]
- 2. assaygenie.com [assaygenie.com]
- 3. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 4. HMG-CoA Reductase (HMGR) Assay Kit [sigmaaldrich.com]
- 5. The Increasingly Complex Mechanism of HMG-CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HMG-CoA reductase - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. How Do HMG-CoA Reductase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 9. What are HMG-CoA reductase modulators and how do they work? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. benchchem.com [benchchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. japsonline.com [japsonline.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Biological Activity of (3R,5S)-3,5-Dihydroxyhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3R,5S)-3,5-Dihydroxyhexanoic acid is the active metabolite of several statin drugs, which are a class of lipid-lowering medications. Statins inhibit 3-hydroxy-3-methyl-glutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis.[1][2] This inhibition leads to a decrease in intracellular cholesterol levels, which in turn upregulates the expression of the low-density lipoprotein receptor (LDLR) and enhances the uptake of LDL cholesterol from the circulation.[3][4] These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound, focusing on its potential as an HMG-CoA reductase inhibitor.
HMG-CoA Reductase Activity Assay
This assay directly measures the enzymatic activity of HMG-CoA reductase in the presence of the test compound. The protocol is based on a spectrophotometric measurement of the decrease in NADPH absorbance at 340 nm as it is consumed during the conversion of HMG-CoA to mevalonate.[5]
Experimental Protocol
Materials:
-
HMG-CoA Reductase Assay Kit (e.g., Sigma-Aldrich CS1090, Assay Genie BN00816)[1]
-
This compound
-
Pravastatin (B1207561) or Atorvastatin (as a positive control inhibitor)[1]
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions provided in the HMG-CoA Reductase Assay Kit. This typically includes reconstituting the assay buffer, NADPH, HMG-CoA substrate, and the HMG-CoA reductase enzyme.[5]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Prepare a serial dilution of the compound to determine the IC50 value. Also, prepare a known inhibitor like pravastatin as a positive control.
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer to all wells.
-
Add the test compound at various concentrations to the respective wells.
-
Add the positive control inhibitor to its designated wells.
-
Add NADPH solution to all wells.
-
Add the HMG-CoA substrate solution to all wells.
-
To initiate the reaction, add the HMG-CoA reductase enzyme to all wells except the blank.
-
-
Measurement: Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 20-30 seconds for 10-20 minutes).[1][5]
-
Data Analysis: Calculate the rate of NADPH consumption (decrease in A340/min). Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Data Presentation
| Compound | IC50 (µM) |
| This compound | Data |
| Pravastatin (Positive Control) | Data |
Cell Viability and Cytotoxicity Assay
This assay is crucial to determine if the observed effects of the compound are due to its specific biological activity or general cytotoxicity. The resazurin (B115843) reduction assay is a common method where viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.[6]
Experimental Protocol
Materials:
-
HepG2 (human liver cancer cell line) or other relevant cell line
-
Complete cell culture medium (e.g., Eagle's Minimum Essential Medium with 10% FBS)[4]
-
This compound
-
Resazurin-based cell viability assay kit (e.g., CellTiter-Blue®)[6]
-
96-well clear-bottom black microplate
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[7]
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 24-48 hours. Include a vehicle-only control.
-
Assay:
-
After the incubation period, add the resazurin reagent to each well according to the manufacturer's protocol.
-
Incubate the plate for 1-4 hours at 37°C.[6]
-
-
Measurement: Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em).
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the CC50 (50% cytotoxic concentration).
Data Presentation
| Compound | CC50 (µM) |
| This compound | Data |
| Doxorubicin (Positive Control) | Data |
LDL Uptake Assay
This assay measures the ability of cells to take up fluorescently labeled LDL from the culture medium. Inhibition of HMG-CoA reductase is expected to increase LDL receptor expression and consequently, LDL uptake.[7][8]
Experimental Protocol
Materials:
-
HepG2 cells
-
Complete cell culture medium
-
Lipoprotein-deficient serum (LPDS)
-
Fluorescently labeled LDL (e.g., LDL-DyLight™ 550)[8]
-
This compound
-
Simvastatin (B1681759) (as a positive control)[7]
-
96-well clear-bottom black microplate
-
Fluorescence microscope or flow cytometer[9]
Procedure:
-
Cell Culture and Treatment:
-
LDL Uptake:
-
Add fluorescently labeled LDL to each well and incubate for 4 hours at 37°C.[8]
-
-
Measurement (Microscopy):
-
Wash the cells with PBS to remove unbound LDL.
-
Fix the cells and stain the nuclei with DAPI.
-
Image the wells using a fluorescence microscope and quantify the intracellular fluorescence intensity.
-
-
Measurement (Flow Cytometry):
-
Wash the cells and detach them using trypsin.
-
Resuspend the cells in FACS buffer.
-
Analyze the fluorescence of the cell suspension using a flow cytometer.[9]
-
-
Data Analysis: Quantify the mean fluorescence intensity for each treatment group. Calculate the fold change in LDL uptake relative to the vehicle control.
Data Presentation
| Treatment | Fold Change in LDL Uptake |
| Vehicle Control | 1.0 |
| This compound | Data |
| Simvastatin (Positive Control) | Data |
LDL Receptor (LDLR) Expression Assay
This assay quantifies the amount of LDL receptor protein on the cell surface, which is expected to increase following treatment with an HMG-CoA reductase inhibitor.
Experimental Protocol
Materials:
-
HepG2 cells
-
Complete cell culture medium
-
Lipoprotein-deficient serum (LPDS)
-
This compound
-
Primary antibody against the LDL receptor
-
Fluorescently labeled secondary antibody
-
Flow cytometer[10]
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat HepG2 cells with the test compound in a medium containing LPDS as described in the LDL uptake assay.
-
-
Immunostaining:
-
Detach the cells and wash them with cold PBS.
-
Incubate the cells with the primary anti-LDLR antibody on ice.
-
Wash the cells to remove the unbound primary antibody.
-
Incubate the cells with the fluorescently labeled secondary antibody on ice in the dark.
-
Wash the cells to remove the unbound secondary antibody.
-
-
Measurement: Resuspend the cells in FACS buffer and analyze the fluorescence using a flow cytometer.[10]
-
Data Analysis: Determine the mean fluorescence intensity for each treatment group and calculate the fold change in LDLR expression relative to the vehicle control.
Data Presentation
| Treatment | Fold Change in LDLR Expression |
| Vehicle Control | 1.0 |
| This compound | Data |
| Simvastatin (Positive Control) | Data |
Visualizations
Caption: Signaling pathway of HMG-CoA reductase inhibition.
Caption: Experimental workflow for the LDL uptake assay.
References
- 1. assaygenie.com [assaygenie.com]
- 2. mybiosource.com [mybiosource.com]
- 3. Cell-based, bioluminescent assay for monitoring the interaction between PCSK9 and the LDL receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 7. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Functional characterization of 16 variants found in the LDL receptor gene - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stereocontrolled Synthesis of (3R,5S)-3,5-Dihydroxyhexanoic Acid and Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the stereocontrolled synthesis of (3R,5S)-3,5-dihydroxyhexanoic acid and its esters. This chiral syn-1,3-diol is a critical building block for the side chains of widely prescribed statin drugs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the stereocontrolled synthesis of this compound?
A1: The main challenge lies in the simultaneous and precise control of the two stereocenters at the C3 and C5 positions to achieve the desired (3R,5S) configuration. Key difficulties include achieving high diastereoselectivity and enantioselectivity, avoiding side reactions, and developing scalable and cost-effective processes. Traditional chemical methods can require cryogenic conditions and hazardous reagents, while biocatalytic routes may face issues with enzyme stability and cofactor regeneration.[1][2]
Q2: What are the main synthetic strategies to achieve the desired (3R,5S) stereochemistry?
A2: Several strategies are employed:
-
Chemoenzymatic Synthesis: This popular approach often involves the enzymatic reduction of a δ-hydroxy-β-keto ester. A key intermediate, such as tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, is reduced using a carbonyl reductase to yield the desired (3R,5S) product with high stereoselectivity.[3][4][5]
-
Diastereoselective Reduction: Chemical methods like the Narasaka-Prasad reduction can be used to reduce chiral β-hydroxy ketones. However, these often require specific chelating agents like diethylmethoxyborane (B30974) under cryogenic conditions to achieve high syn-selectivity.[1][6]
-
Asymmetric Aldol (B89426) Reactions: This strategy involves an asymmetric aldol addition to create a β-hydroxy ketone with the correct stereochemistry at one center, followed by a diastereoselective reduction to set the second stereocenter.[2][7][8]
-
Biocatalytic Desymmetrization: Enzymes such as nitrilases can be used for the desymmetrization of prochiral substrates like 3-hydroxyglutaronitrile to create key chiral intermediates.[9]
Q3: Can whole-cell biocatalysis be used for this synthesis?
A3: Yes, whole-cell biocatalysis is a highly effective method. Recombinant E. coli strains co-expressing a stereoselective carbonyl reductase and an enzyme for cofactor regeneration (like glucose dehydrogenase) have been used for the efficient production of (3R,5S)-dihydroxyhexanoate derivatives.[4] This approach avoids the need to add expensive cofactors externally and simplifies the process.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity (or Diastereomeric Ratio, d.r.) in the Reduction of a β-Hydroxy Ketone
| Possible Cause | Troubleshooting Step |
| Inefficient Chelating Agent (Chemical Reduction) | For Narasaka-Prasad type reductions, ensure the chelating agent (e.g., Et₂BOMe) is fresh and used in the correct stoichiometric amount. The reaction must be conducted at cryogenic temperatures (e.g., -78 °C) to maximize chelation control.[1] |
| Incorrect Reducing Agent | The choice of hydride source is critical. Sodium borohydride (B1222165) (NaBH₄) in the presence of a chelating agent is common. Other reagents like sodium triacetoxyborohydride (B8407120) might offer different selectivity.[10] |
| Suboptimal Enzyme (Biocatalytic Reduction) | The chosen carbonyl reductase may have insufficient intrinsic diastereoselectivity. Screen different reductases or consider protein engineering to improve the enzyme's performance.[3] |
| Incorrect pH or Temperature (Biocatalysis) | Enzyme activity and selectivity are highly dependent on pH and temperature. Optimize these parameters for your specific enzyme. For example, some nitrilase reactions are optimal at 27 °C and pH 7.5.[9] |
Issue 2: Low Enantiomeric Excess (e.e.) in Enzymatic Reduction
| Possible Cause | Troubleshooting Step |
| Presence of Competing Endogenous Enzymes | If using a whole-cell system, endogenous reductases from the host organism may produce the undesired enantiomer. Consider using a specific inhibitor for the competing enzymes or a host strain with reduced background activity. |
| Sub-optimal Reaction Conditions | Enantioselectivity can be affected by temperature, pH, and the presence of co-solvents. Systematically vary these conditions to find the optimum for high e.e. |
| Enzyme Inhibition | High substrate or product concentrations can sometimes inhibit the enzyme, potentially affecting its selectivity. A fed-batch strategy, where the substrate is added gradually, can mitigate this issue and maintain high enantioselectivity.[4] |
Issue 3: Low Yield and Slow Conversion in Biocatalytic Reactions
| Possible Cause | Troubleshooting Step |
| Cofactor Limitation | Carbonyl reductases require a nicotinamide (B372718) cofactor (NADH or NADPH). If not using a cofactor regeneration system, the reaction will stop once the initial cofactor is consumed. Implement a regeneration system, such as using glucose dehydrogenase (GDH) and glucose, or formate (B1220265) dehydrogenase and formate.[4] |
| Poor Substrate Solubility / Mass Transfer | The substrate may have low solubility in the aqueous buffer. The addition of a co-solvent or the use of a biphasic system (e.g., water-octanol) can improve substrate availability and increase the reaction rate.[5] |
| Enzyme Instability | The enzyme may be unstable under the reaction conditions. Consider enzyme immobilization, which can improve stability and allow for easier reuse of the biocatalyst. |
| Low Enzyme Activity | The specific activity of the enzyme may be too low. Consider mutagenesis to improve the catalytic efficiency of the enzyme.[3] |
Data Presentation
Table 1: Comparison of Biocatalytic Methods for the Synthesis of (3R,5S)-6-chloro-3,5-dihydroxyhexanoate ((3R,5S)-CDHH)
| Biocatalyst System | Substrate | Substrate Conc. (g/L) | Yield (%) | e.e. / d.e. (%) | Reaction Time (h) | Ref. |
| Recombinant E. coli (Carbonyl Reductase + GDH) | (S)-CHOH | 350 | 95.6 | >99.0 (e.e.) | 12 | [4] |
| Recombinant E. coli (Carbonyl Reductase + GDH) - Fed-batch | (S)-CHOH | 400 | 98.5 | >99.0 (e.e.) | 12 | [4] |
| Mutated Carbonyl Reductase (mut-Phe145Tyr/Thr152Ser) | (S)-CHOH | 500 | >99 | >99 (e.e.) | 8 | [3] |
| Recombinant E. coli (SCR) - 5000L Bioreactor | (S)-CHOH | 400 | 97.5 | >99.5 (d.e.) | N/A | [11] |
| Rhodosporidium toruloides whole cells (Aqueous + Tween-80) | (S)-CHOH | ~250 (1M) | 98.9 | >99 (e.e.) | 5 | [5] |
Abbreviations: (S)-CHOH: tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate; GDH: Glucose Dehydrogenase; SCR: Short-chain Carbonyl Reductase.
Experimental Protocols
Protocol 1: Whole-Cell Bioreduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate
This protocol is a generalized procedure based on common methodologies for producing tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate.[4][11]
-
Biocatalyst Preparation: Cultivate a recombinant E. coli strain co-expressing a stereoselective carbonyl reductase and glucose dehydrogenase (GDH) in a suitable fermentation medium until a high cell density is reached. Harvest the cells via centrifugation and wash with a phosphate (B84403) buffer (e.g., 100 mM, pH 7.0).
-
Reaction Setup: In a temperature-controlled bioreactor, prepare a reaction mixture containing phosphate buffer, harvested cells (biocatalyst), glucose (for cofactor regeneration, typically 1.1-1.5 molar equivalents to the substrate), and NADP⁺ (catalytic amount).
-
Substrate Addition: Dissolve the substrate, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH), in a suitable water-miscible solvent or add it directly. For high concentrations (>300 g/L), a fed-batch strategy is recommended to avoid substrate inhibition. Add the substrate incrementally over several hours.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30-35 °C) and pH (e.g., 7.0) with gentle agitation.
-
Monitoring: Monitor the reaction progress by periodically taking samples and analyzing the conversion and stereoselectivity using HPLC with a chiral column.
-
Workup and Purification: Once the reaction reaches completion, separate the biomass by centrifugation or filtration. Extract the product from the aqueous phase using an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
Visualizations
Diagram 1: General Synthetic Pathways
Caption: Key strategies for the stereocontrolled synthesis of the target 1,3-diol.
Diagram 2: Troubleshooting Workflow for Low Diastereoselectivity
Caption: A logical workflow for troubleshooting poor diastereoselectivity.
Diagram 3: Cofactor Regeneration in Whole-Cell Biocatalysis
Caption: Coupled enzyme system for NADPH cofactor regeneration.
References
- 1. Chiral Syn-1,3-diol Derivatives via a One-Pot Diastereoselective Carboxylation/ Bromocyclization of Homoallylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biocatalyzed Synthesis of Statins: A Sustainable Strategy for the Preparation of Valuable Drugs [mdpi.com]
- 7. Asymmetric synthesis of (-)-tetrahydrolipstatin: an anti-aldol-based strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. WO2012032529A1 - Stereoselective reduction of alpha-hydroxyketone - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of (3R,5S)-3,5-Dihydroxyhexanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (3R,5S)-3,5-Dihydroxyhexanoic acid from reaction mixtures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Extraction
Possible Causes:
-
Incomplete Extraction: The polarity of this compound makes it highly soluble in aqueous solutions. Standard organic solvents may not efficiently extract the compound.
-
Emulsion Formation: The presence of surfactants or other amphiphilic molecules in the reaction mixture can lead to the formation of a stable emulsion during liquid-liquid extraction, making phase separation difficult and leading to product loss.
-
Incorrect pH: The carboxylic acid group must be protonated (acidic pH) to favor its partitioning into the organic phase. If the pH of the aqueous layer is neutral or basic, the carboxylate form will predominate, which is much more soluble in water.
Troubleshooting Steps:
-
pH Adjustment: Before extraction, ensure the aqueous phase is acidified to a pH below the pKa of the carboxylic acid (typically pH 2-3) using an acid like HCl.
-
Solvent Selection: Use a more polar organic solvent for extraction. Ethyl acetate (B1210297) is a common choice.[1] Multiple extractions (3-4 times) with fresh solvent will improve recovery.
-
Breaking Emulsions: If an emulsion forms, adding a saturated brine solution can help to break it by increasing the ionic strength of the aqueous phase.[1] Centrifugation can also be effective in separating the layers.
-
Back-Extraction: To remove basic impurities from the organic layer, a wash with a dilute acid can be performed. Conversely, a wash with a mild base (e.g., saturated sodium bicarbonate solution) can be used to selectively extract the acidic product into the aqueous phase, leaving neutral and basic impurities in the organic layer. The product can then be recovered by re-acidifying the aqueous phase and re-extracting.
Issue 2: Co-elution of Impurities During Column Chromatography
Possible Causes:
-
Inappropriate Stationary Phase: this compound is a polar molecule. Using a normal-phase silica (B1680970) gel column can lead to strong adsorption and poor separation from other polar impurities.
-
Incorrect Mobile Phase: The polarity of the mobile phase may not be optimized to achieve good separation between the product and impurities.
-
Presence of Diastereomers: If the synthesis is not perfectly stereoselective, other diastereomers of 3,5-dihydroxyhexanoic acid may be present and can be difficult to separate from the desired (3R,5S) isomer.
Troubleshooting Steps:
-
Stationary Phase Selection:
-
Reversed-Phase Chromatography (C18): This is often more suitable for polar compounds. A C18 column with a mobile phase of water/acetonitrile (B52724) or water/methanol is a good starting point.
-
Ion-Exclusion Chromatography: This technique can be effective for separating organic acids.
-
-
Mobile Phase Optimization:
-
Gradient Elution: Start with a high polarity mobile phase (e.g., high water content in reversed-phase) and gradually decrease the polarity. This can help to separate compounds with different polarities.
-
Additives: For reversed-phase chromatography, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape by suppressing the ionization of the carboxylic acid group.
-
-
Chiral Chromatography: To separate diastereomers, a chiral stationary phase (CSP) is necessary. Chiral HPLC is a powerful technique for analyzing and purifying enantiomers and diastereomers.
Issue 3: Difficulty in Achieving High Purity by Crystallization
Possible Causes:
-
High Solubility: The multiple hydroxyl groups and the carboxylic acid make the compound quite polar and potentially highly soluble in many common solvents, making it difficult to induce crystallization.
-
Oiling Out: The compound may separate from the solution as a liquid phase (oil) instead of forming crystals, especially if the solution is cooled too quickly or is highly concentrated with impurities.
-
Co-crystallization of Impurities: Impurities with similar structures may co-crystallize with the product, leading to low purity.
Troubleshooting Steps:
-
Solvent Screening: A systematic screening of different solvents and solvent mixtures is crucial. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Controlled Cooling: Slow and controlled cooling of the saturated solution is essential to promote the growth of well-defined crystals and minimize the trapping of impurities.
-
Seeding: Adding a small crystal of the pure compound (a seed crystal) to the supersaturated solution can initiate crystallization and promote the formation of the desired crystal form.
-
Anti-Solvent Addition: If finding a suitable single solvent is difficult, an anti-solvent (a solvent in which the compound is insoluble) can be slowly added to a solution of the compound in a good solvent to induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the purification of this compound?
A1: Common impurities can include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Byproducts of the reaction: These can include other stereoisomers (diastereomers) of 3,5-dihydroxyhexanoic acid, as well as products from side reactions. In syntheses involving reductions of keto-esters, incompletely reduced hydroxy-keto acids can be a common byproduct.
-
Reagents and catalysts: Traces of acids, bases, or metal catalysts used in the synthesis.
-
Solvents: Residual solvents from the reaction or extraction steps.
Q2: How can I assess the purity and stereochemical integrity of my final product?
A2: A combination of analytical techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a UV or mass spectrometric (MS) detector can be used to assess chemical purity. Chiral HPLC is essential to determine the diastereomeric and enantiomeric purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the chemical structure of the compound and can also be used for quantitative analysis (qNMR) to determine purity against a certified standard.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Optical Rotation: To confirm the presence of a single enantiomer, although this does not provide information on diastereomeric purity.
Q3: My purified product is a viscous oil. How can I solidify it?
A3: If the compound is an oil at room temperature, it may be due to residual solvents or the intrinsic nature of the pure compound.
-
Drying: Ensure all solvents are removed under high vacuum. Gentle heating may be applied if the compound is thermally stable.
-
Crystallization: As detailed in the troubleshooting guide, extensive solvent screening for crystallization is recommended.
-
Salt Formation: Conversion of the carboxylic acid to a salt (e.g., by reacting with a suitable base) can often induce crystallization. The pure salt can then be converted back to the free acid if required.
Q4: Can I use normal-phase silica gel chromatography for purification?
A4: While possible, it is often challenging for highly polar compounds like this compound. The strong interaction with the polar silica can lead to broad peaks, poor resolution, and the need for very polar and often complex mobile phases. Reversed-phase chromatography is generally a better starting point.
Data Presentation
The following table summarizes typical purification data for a derivative of the target compound, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, as reported in patent literature. This provides an indication of the expected yields and purities that can be achieved.
| Parameter | Value | Reference |
| Purification Method | Liquid-Liquid Extraction & Concentration | [1] |
| Yield | 87% - 91.8% | [1] |
| Purity (by HPLC) | 98.3% - 99.1% | [1] |
| Diastereoselectivity | >98% - >99% | [1] |
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction
-
Acidification: Cool the aqueous reaction mixture in an ice bath and acidify to pH 2-3 with 1M HCl. Monitor the pH using a pH meter or pH paper.
-
Extraction: Transfer the acidified aqueous solution to a separatory funnel. Add an equal volume of ethyl acetate, stopper the funnel, and shake vigorously for 1-2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. The upper layer will be the organic phase containing the product.
-
Collection: Drain the lower aqueous layer. Collect the upper organic layer.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with two more portions of ethyl acetate to maximize recovery.
-
Combine and Wash: Combine all the organic extracts. Wash the combined organic layer with a saturated NaCl (brine) solution to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Protocol 2: General Reversed-Phase Flash Column Chromatography
-
Column Preparation: Select a C18 reversed-phase flash column of an appropriate size for the amount of crude material. Equilibrate the column with the initial mobile phase (e.g., 95% water / 5% acetonitrile with 0.1% TFA).
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a slightly stronger solvent. If the sample is not very soluble, it can be adsorbed onto a small amount of C18 silica and dry-loaded onto the column.
-
Elution: Begin elution with the initial mobile phase. Gradually decrease the polarity of the mobile phase by increasing the percentage of the organic solvent (e.g., acetonitrile or methanol). A typical gradient might be from 5% to 100% organic solvent over 20-30 column volumes.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis: Analyze the collected fractions by a suitable method (e.g., TLC or HPLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the mobile phase under reduced pressure. Note that removing water from the final product will require lyophilization (freeze-drying) for best results.
Visualizations
Caption: General purification workflow for this compound.
Caption: Logical decision tree for troubleshooting purification issues.
References
Technical Support Center: Synthesis of (3R,5S)-3,5-Dihydroxyhexanoic Acid & Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (3R,5S)-3,5-Dihydroxyhexanoic acid and its esters, crucial intermediates in the production of statin drugs like rosuvastatin (B1679574) and atorvastatin.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis, offering potential causes and solutions.
Issue 1: Low Yield in Biocatalytic Reduction
Question: We are using a carbonyl reductase for the asymmetric reduction of tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) to tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate ((3R,5S)-CDHH), but our yields are consistently low (<75%). What are the potential causes and how can we improve the yield?
Potential Causes & Solutions:
-
Cofactor (NADPH/NADH) Limitation or Degradation: The reductase enzyme requires a nicotinamide (B372718) cofactor (NADPH or NADH) for the reduction. Insufficient cofactor or its degradation can halt the reaction.
-
Solution: Implement a cofactor regeneration system. A common approach is to use a coupled enzyme system, such as glucose dehydrogenase (GDH), which oxidizes glucose while regenerating the NADPH cofactor. This ensures a continuous supply for the primary reaction.[1] A substrate fed-batch strategy can also be employed to maintain optimal concentrations and enhance the product yield.[1][2]
-
-
Enzyme Inhibition or Deactivation: High substrate concentrations can lead to substrate inhibition or enzyme deactivation, reducing the overall reaction rate and yield. The catalyst may also be prone to deactivation over the course of the reaction.
-
Solution 1: Optimize the substrate concentration. Instead of a single high-concentration batch, a fed-batch strategy where the substrate is added incrementally can maintain a non-inhibitory concentration, leading to higher product yields.[1][2]
-
Solution 2: Introduce a biphasic reaction system. Using an organic solvent like n-octanol as a reservoir for the substrate can control its concentration in the aqueous phase where the reaction occurs, thus preventing inhibition and improving yield and space-time efficiency.[3] Adding surfactants like Tween-80 has also been shown to enhance the biotransformation process.[3]
-
-
Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact enzyme activity and stability.
-
Solution: Systematically optimize these parameters. For nitrilase-catalyzed desymmetrisation, for instance, optimal conditions were found to be pH 7.5 and 27 °C.[4] Each enzyme system will have its own optimal conditions that need to be determined experimentally.
-
Issue 2: Poor Diastereoselectivity in Chemical Reduction
Question: We are performing a catalytic hydrogenation of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate using a Ruthenium-based catalyst, but the diastereoselectivity (de) is below our target of >99%. How can we improve this?
Potential Causes & Solutions:
-
Catalyst Selection and Loading: The choice of catalyst and its chiral ligand is critical for achieving high stereoselectivity. The molar ratio of the substrate to the catalyst also plays a crucial role.
-
Reaction Conditions: Hydrogen pressure and reaction temperature are key parameters that influence the stereochemical outcome of the hydrogenation.
-
Solution: Optimize the hydrogen pressure and temperature. Pressures between 3-5 MPa and temperatures in the range of 40-60°C have been shown to be effective.[5] It is important to carefully control these parameters as deviations can lead to a decrease in selectivity.
-
-
Solvent and Reagent Purity: The presence of impurities in the solvent or starting material can interfere with the catalyst's activity and selectivity.
-
Solution: Use deoxygenated, high-purity solvents like methanol (B129727) or tert-butanol.[5] Ensure the starting material is of high purity before proceeding with the hydrogenation.
-
Issue 3: Difficult Product Purification
Question: After the synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, we are facing difficulties in purifying the product, leading to significant product loss. What purification strategies can be employed?
Potential Causes & Solutions:
-
Inefficient Extraction: The product may not be efficiently extracted from the aqueous reaction mixture, or emulsions may form.
-
Solution: Use a suitable organic solvent for extraction, such as ethyl acetate (B1210297).[5] To break emulsions and improve phase separation, washing the combined organic phases with saturated brine is recommended.
-
-
Sub-optimal Crystallization/Isolation: If the product is isolated by crystallization, the choice of solvent and cooling rate are critical for obtaining high purity and yield.
-
Solution: After extraction and drying the organic phase (e.g., with anhydrous magnesium or calcium chloride), the solvent can be removed under reduced pressure.[5] The resulting crude product, often an oil or solid, can then be further purified. While direct distillation is possible, it can lead to losses.[6] Chromatographic methods can also be employed for high purity.[6][7]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to produce this compound derivatives?
A1: There are two primary approaches:
-
Biocatalytic Methods: These employ enzymes like carbonyl reductases or diketoreductases to perform stereoselective reductions of keto-ester precursors.[2][3][8] These methods are favored for their high enantioselectivity, mild reaction conditions, and environmental friendliness.[1]
-
Chemical Methods: These typically involve the catalytic hydrogenation of a keto-ester precursor using chiral catalysts, such as Ruthenium-BINAP complexes.[5] This route can achieve high yields and diastereoselectivity under optimized conditions.[5]
Q2: How can the efficiency of the cofactor regeneration system be maximized in a biocatalytic process?
A2: To maximize efficiency, a recombinant E. coli strain can be constructed to co-express both the primary carbonyl reductase and the cofactor-regenerating enzyme, like glucose dehydrogenase (GDH). This ensures that the cofactor is regenerated in close proximity to where it is consumed, improving the overall process kinetics and yield.[1]
Q3: Is it possible to achieve high product yields at very high substrate concentrations?
A3: Yes, it is possible, but it requires specific strategies to overcome substrate inhibition. A substrate fed-batch approach has been successfully used to increase the substrate concentration to 400 g/L while achieving a product yield of 98.5%.[1][2] Another effective method is using a biphasic system (e.g., water-octanol), where the organic phase acts as a substrate reservoir, maintaining a low, non-inhibitory concentration in the aqueous phase.[3]
Q4: What are typical yields and stereoselectivities for the synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate?
A4: Both biocatalytic and chemical methods have been developed to achieve very high yields and selectivities.
-
Biocatalytic methods have reported yields of 95.6-98.5% with enantiomeric excess (e.e.) >99.0% and diastereomeric excess (d.e.) >99.5%.[2][9][10]
-
Chemical hydrogenation with a Ru[(R)-TolBINAP]Cl₂ catalyst has been shown to produce yields of 87-91.8% with diastereoselectivity >99%.[5]
Data Presentation
Table 1: Comparison of Biocatalytic Methods for (3R,5S)-CDHH Synthesis
| Method | Enzyme System | Substrate & Concentration | Yield | Stereoselectivity (de/ee) | Reaction Time | Reference |
| Whole-Cell Biocatalysis | Carbonyl Reductase (SCR) & GDH | (S)-CHOH, 350 g/L | 95.6% | >99.0% ee | 12 h | [1] |
| Fed-Batch Biocatalysis | Carbonyl Reductase (SCR) & GDH | (S)-CHOH, 400 g/L | 98.5% | >99.0% ee | 12 h | [1][2] |
| Biphasic System | Carbonyl Reductase | (S)-CHOH, 1 M | 98.0% | >99% ee | - | [3] |
| Aqueous-Hexane System | Diketoreductase | Ethyl-6-(benzyloxy)-3,5-dioxohexanoate, 105 g/L | 83.5% | >99.5% de, >99.5% ee | - | [11] |
Table 2: Chemical Hydrogenation for (3R,5S)-CDHH Synthesis
| Catalyst | Substrate | Solvent | H₂ Pressure | Temperature | Yield | Diastereoselectivity | Reference |
| Ru[(R)-TolBINAP]Cl₂ | (5S)-6-chloro-5-hydroxy-3-oxohexanoate | Methanol | 4 MPa | 60°C | 91.8% | >99% | [5] |
| Ru[(R)-TolBINAP]Cl₂ | (5S)-6-chloro-5-hydroxy-3-oxohexanoate | Ethanol | 4 MPa | 50°C | 89.2% | >99% | [5] |
| Ru[(R)-TolBINAP]Cl₂·Et₃N | (5S)-6-chloro-5-hydroxy-3-oxohexanoate | tert-Butanol | 5 MPa | 60°C | 87.0% | 98% | [5] |
Experimental Protocols
Protocol 1: Biocatalytic Synthesis using a Coupled Enzyme System
This protocol is based on the whole-cell synthesis of (3R,5S)-CDHH using a recombinant E. coli strain co-expressing a carbonyl reductase and glucose dehydrogenase.[1]
-
Biocatalyst Preparation: Cultivate the recombinant E. coli strain in a suitable fermentation medium to produce the required biomass and enzyme activity. Harvest the cells by centrifugation.
-
Reaction Setup: In a temperature-controlled bioreactor, prepare a reaction buffer (e.g., phosphate (B84403) buffer).
-
Addition of Reactants: Add the harvested recombinant E. coli cells, the substrate tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) to a concentration of 350 g/L, and glucose as the co-substrate for cofactor regeneration.
-
Reaction Conditions: Maintain the reaction at a controlled temperature (e.g., 30°C) and pH with stirring.
-
Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing them using HPLC to determine substrate conversion and product formation.
-
Work-up: Once the reaction is complete (typically after 12 hours), separate the cells from the reaction mixture. Extract the product from the supernatant using an organic solvent like ethyl acetate. Wash, dry, and concentrate the organic phase to obtain the crude product.
Protocol 2: Chemical Synthesis via Catalytic Hydrogenation
This protocol describes the synthesis of (3R,5S)-CDHH by asymmetric hydrogenation.[5]
-
Reactor Preparation: Add deoxygenated methanol (or another suitable organic solvent) and 47.4 g of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate to a high-pressure autoclave.
-
Inerting: Seal the reactor and purge it multiple times with nitrogen gas to remove all oxygen.
-
Catalyst Introduction: In a separate vessel, dissolve the Ru[(R)-TolBINAP]Cl₂ catalyst (e.g., 68 mg) in a small amount of deoxygenated methanol. Under a nitrogen atmosphere, inject the catalyst solution into the autoclave.
-
Hydrogenation: Purge the reactor with hydrogen gas multiple times. Finally, pressurize the reactor with hydrogen to the desired pressure (e.g., 4 MPa).
-
Reaction: Heat the reactor to the target temperature (e.g., 60°C) and stir vigorously (e.g., 500 rpm). Maintain the hydrogen pressure until hydrogen uptake ceases (approx. 4-7 hours).
-
Work-up and Purification:
-
Cool the reactor and carefully release the pressure.
-
Remove the solvent by distillation under reduced pressure.
-
Add water and ethyl acetate to the residue for extraction.
-
Separate the organic phase, wash it with saturated brine, and dry it over an anhydrous desiccant (e.g., anhydrous magnesium chloride).
-
Concentrate the organic phase to obtain the final product, (3R,5S)-6-chloro-3,5-dihydroxyhexanoic acid tert-butyl ester.
-
Visualizations
Caption: Workflow of biocatalytic reduction with a coupled enzyme system for cofactor regeneration.
Caption: A logical troubleshooting guide for addressing low yields in biocatalytic synthesis.
References
- 1. Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN103483195A - Preparation method of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate - Google Patents [patents.google.com]
- 6. EP0577040B1 - Process for the preparation of (3R,5S)-6-hydroxy-3,5-O-isopropylidene-3,5-dihydroxy-hexanoic acid, tert.-butyl ester - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Large-scale synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by a stereoselective carbonyl reductase with high substrate concentration and product yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Preparation of ethyl 3R,5S-6-(benzyloxy)-3,5-dihydroxy-hexanoate by recombinant diketoreductase in a biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing racemization during (3R,5S)-3,5-Dihydroxyhexanoic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing racemization during the synthesis of (3R,5S)-3,5-dihydroxyhexanoic acid, a key chiral intermediate in the synthesis of statins.
Troubleshooting Guide
Problem: Low diastereomeric or enantiomeric excess in the final product.
| Potential Cause | Recommended Solution(s) |
| Epimerization of the β-hydroxy ketone intermediate | The α-proton to a carbonyl group is acidic and can be removed under basic or acidic conditions, leading to epimerization. Maintain neutral pH conditions whenever possible. If basic or acidic conditions are necessary, minimize reaction time and temperature. In biocatalytic reductions, ensure the pH of the buffer is optimal for the enzyme's stereoselectivity. |
| Non-selective reduction of the β-keto ester | The choice of reducing agent or catalyst is critical. For chemical synthesis, use highly stereoselective catalysts such as Ru[(R)-TolBINAP]Cl₂. For biocatalytic approaches, select a highly stereoselective carbonyl reductase or diketoreductase. Whole-cell systems like baker's yeast may contain multiple reductases with competing stereoselectivities; consider using isolated and purified enzymes for better control. |
| Retro-aldol reaction | The β-hydroxy ketone intermediate can undergo a retro-aldol reaction, particularly under basic conditions, which can lead to racemization upon re-aldolization. Use mild reaction conditions and avoid strong bases. Some robust catalytic systems, like certain iridium(III) catalysts for asymmetric transfer hydrogenation, have been shown to be effective even at high pH without inducing retro-aldol reactions. |
| Sub-optimal reaction conditions in biocatalysis | Enzyme activity and stereoselectivity are highly dependent on reaction conditions. Optimize temperature, pH, and substrate concentration. High substrate concentrations can sometimes inhibit or alter the selectivity of enzymes. |
| Impure starting materials | The presence of acidic or basic impurities in the starting materials or solvents can catalyze epimerization. Ensure all reagents and solvents are of high purity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of racemization during the synthesis of this compound?
A1: The primary cause of racemization, or more accurately, epimerization, is the loss of stereochemistry at the C3 position in the β-hydroxy ketone or β-keto ester intermediates. The hydrogen atom on the carbon alpha to the carbonyl group (the C4 position in the hexanoic acid chain) is acidic. Under either basic or acidic conditions, this proton can be abstracted to form an enol or enolate intermediate, which is planar at the α-carbon. Subsequent reprotonation can occur from either face, leading to a mixture of diastereomers and a reduction in the diastereomeric excess (de).
Q2: How can I minimize the risk of epimerization?
A2: To minimize epimerization, it is crucial to control the pH of the reaction mixture. Whenever possible, perform reactions under neutral conditions. If the use of a base or acid is unavoidable, opt for milder reagents, lower temperatures, and shorter reaction times. In biocatalytic methods, the enzymatic reaction is typically carried out in a buffered solution, which helps maintain a stable pH and minimizes the risk of epimerization.
Q3: Which synthetic approach offers the best protection against racemization?
A3: Biocatalytic approaches using stereoselective enzymes, such as carbonyl reductases or diketoreductases, generally offer the highest degree of stereocontrol.[1] These enzymes operate under mild conditions (neutral pH, ambient temperature) and can exhibit excellent stereoselectivity, leading to products with high enantiomeric and diastereomeric excess.[1] For example, the use of a stereoselective short-chain carbonyl reductase (SCR) has been reported to yield the desired product with a diastereomeric excess of 99.5%.[1]
Q4: Are there chemical methods that can achieve high stereoselectivity?
A4: Yes, certain chemo-catalytic methods can also provide excellent stereoselectivity. Asymmetric catalytic hydrogenation of the corresponding β-keto ester using a chiral catalyst is a powerful technique. For instance, the use of a Ruthenium catalyst with a chiral ligand, such as Ru[(R)-TolBINAP]Cl₂, has been shown to produce the desired (3R,5S) diastereomer with very high selectivity (>>99% de).[2]
Q5: Can purification methods improve the diastereomeric excess of my product?
A5: Yes, if a mixture of diastereomers is formed, they can often be separated by chromatography, such as silica (B1680970) gel column chromatography or high-performance liquid chromatography (HPLC), due to their different physical properties. However, it is always preferable to control the stereochemistry during the reaction to maximize the yield of the desired isomer and simplify the purification process.
Quantitative Data Presentation
The following table summarizes the reported yields and stereoselectivities for different synthetic methods.
| Method | Catalyst/Enzyme | Substrate | Yield (%) | Diastereomeric Excess (de) (%) | Enantiomeric Excess (ee) (%) | Reference |
| Biocatalytic Reduction | Stereoselective Carbonyl Reductase (SCR) | tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | 97.5 | 99.5 | >99 | [1] |
| Catalytic Hydrogenation | Ru[(R)-TolBINAP]Cl₂ | tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate | 91.8 | >>99 | Not Reported | [2] |
| Biocatalytic Reduction | Carbonyl Reductase (LbCR) | t-butyl 6-cyano-(5R)-hydroxy-3-oxo-hexanoate | >99 | >99.5 | Not Reported | [3] |
Experimental Protocols
Biocatalytic Reduction using a Stereoselective Carbonyl Reductase (SCR)
This protocol is a generalized procedure based on reported methods for the stereoselective reduction of a β-keto ester.
Materials:
-
Recombinant E. coli cells expressing the desired stereoselective carbonyl reductase (SCR)
-
tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate (substrate)
-
Isopropanol (B130326) (co-substrate for cofactor regeneration)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.0)
-
Ethyl acetate (B1210297) for extraction
-
Brine solution
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
Prepare a suspension of the recombinant E. coli cells in the phosphate buffer.
-
Add the substrate, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, to the cell suspension. The substrate concentration should be optimized for the specific enzyme (e.g., starting with 50 g/L).
-
Add isopropanol as a co-substrate for the regeneration of the NADPH cofactor.
-
Maintain the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation.
-
Monitor the progress of the reaction by a suitable analytical method (e.g., HPLC or GC) until the substrate is consumed.
-
Once the reaction is complete, centrifuge the mixture to remove the cells.
-
Extract the supernatant with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by silica gel column chromatography if necessary.
-
Determine the yield and diastereomeric excess of the final product, tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, using HPLC with a chiral column or NMR spectroscopy.
Chemical Catalytic Hydrogenation
This protocol is a generalized procedure based on reported methods for the asymmetric hydrogenation of a β-keto ester.[2]
Materials:
-
tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate (substrate)
-
Ru[(R)-TolBINAP]Cl₂ (catalyst)
-
Deoxygenated methanol (B129727) (solvent)
-
Hydrogen gas (high pressure)
-
Ethyl acetate for extraction
-
Water
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a high-pressure autoclave, dissolve the substrate, tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate, in deoxygenated methanol.
-
In a separate container, dissolve the Ru[(R)-TolBINAP]Cl₂ catalyst in deoxygenated methanol.
-
Seal the autoclave and purge it with an inert gas (e.g., nitrogen) several times to remove any oxygen.
-
Inject the catalyst solution into the autoclave.
-
Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 4 MPa).
-
Heat the reaction mixture to the specified temperature (e.g., 60°C) with stirring.
-
Maintain the hydrogen pressure and continue stirring until the reaction is complete (monitor by hydrogen uptake or TLC/HPLC).
-
Cool the reactor to room temperature and carefully release the pressure.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the product.
-
Purify by column chromatography if necessary and determine the yield and diastereoselectivity.
Visualizations
Caption: Experimental workflows for biocatalytic and chemical synthesis routes.
Caption: Troubleshooting logic for addressing low stereoselectivity.
References
troubleshooting poor resolution in chiral separation of dihydroxyhexanoic acids
Technical Support Center: Chiral Separation of Dihydroxyhexanoic Acids
Welcome to the technical support center for the chiral separation of dihydroxyhexanoic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to overcome common challenges in achieving high-resolution separation of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the chiral separation of dihydroxyhexanoic acids?
A1: Dihydroxyhexanoic acids are polar, chiral carboxylic acids. The main challenge lies in their enantiomers having identical physical and chemical properties in an achiral environment.[1] Effective separation, therefore, requires a chiral environment, typically created by a Chiral Stationary Phase (CSP) in High-Performance Liquid Chromatography (HPLC).[1] The polarity of these molecules can also lead to poor retention on traditional reversed-phase columns and potential peak tailing due to interactions with the stationary phase.
Q2: Which type of Chiral Stationary Phase (CSP) is most suitable for separating dihydroxyhexanoic acids?
A2: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are a highly effective starting point for the separation of acidic compounds like dihydroxyhexanoic acids.[1][2] These CSPs offer broad enantiorecognition capabilities.[1][2] For acidic compounds, anion-exchange CSPs can also provide high selectivity through an ion-exchange mechanism.[1][3] A systematic screening approach, testing a few different CSPs, is often the most effective strategy.[1]
Q3: How does temperature influence the chiral separation of dihydroxyhexanoic acids?
A3: Temperature is a critical parameter in chiral separations with complex effects.[4] Generally, lower temperatures can enhance chiral selectivity by strengthening the subtle intermolecular interactions responsible for separation.[4] Conversely, higher temperatures can lead to improved peak efficiency and shape.[4] The optimal temperature is compound-dependent, and in some cases, increasing the temperature can unexpectedly improve resolution.[2][4] Therefore, precise temperature control using a column oven is crucial, and it is advisable to screen a range of temperatures (e.g., 10°C to 40°C).[5][6]
Q4: Can derivatization improve the separation of dihydroxyhexanoic acid enantiomers?
A4: Yes, pre-column derivatization can be a valuable strategy, especially if detection is a challenge. For carboxylic acids with low UV absorbance, derivatization with a chromophore-containing reagent can enhance detectability.[7] This can also alter the polarity and stereochemistry of the analyte, potentially improving interaction with the CSP and leading to better resolution.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
Question: My dihydroxyhexanoic acid enantiomers are co-eluting or showing very poor separation. What are the likely causes and how can I resolve this?
Answer: Poor resolution is a common hurdle in chiral separations. The following workflow can help identify and address the root cause.
Caption: Troubleshooting workflow for poor peak resolution.
-
Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not be suitable for your specific dihydroxyhexanoic acid isomers.
-
Suboptimal Mobile Phase Composition: The type and concentration of the organic modifier and any additives are critical for achieving selectivity.[5]
-
Solution (Normal Phase): Adjust the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the nonpolar mobile phase (e.g., hexane).[5] A lower percentage of the alcohol modifier generally increases retention time and can improve resolution.[5]
-
Solution (Reversed Phase): Vary the percentage of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous buffer.[5] Mobile phase additives, such as small amounts of acids (e.g., formic acid, acetic acid), can significantly impact selectivity and improve peak shape by suppressing the ionization of the carboxylic acid group.[6][8]
-
-
Incorrect Temperature: Temperature significantly affects the thermodynamics of chiral recognition.[5]
-
Incorrect Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations.[5]
Issue 2: Significant Peak Tailing
Question: I am observing significant peak tailing for my dihydroxyhexanoic acid enantiomers. What are the possible causes and how can I fix this?
Answer: Peak tailing can obscure poor resolution and affect accurate quantification. Here are the common causes and solutions:
Caption: Troubleshooting workflow for peak tailing.
-
Secondary Interactions: Unwanted interactions between the acidic analyte and active sites on the stationary phase can cause tailing.
-
Column Overload: Injecting too much sample can lead to peak broadening and tailing.[5]
-
Solution: Reduce the injection volume or dilute the sample.[5]
-
-
Column Degradation: The performance of a chiral column can degrade over time, leading to poor peak shape.[5]
Quantitative Data Summary
The following tables provide starting points for method development. Optimal conditions will vary depending on the specific dihydroxyhexanoic acid and the chiral stationary phase used.
Table 1: Recommended Starting Mobile Phase Compositions
| Separation Mode | Mobile Phase Components | Typical Ratio | Additive (if needed) |
| Normal Phase | n-Hexane / Alcohol (IPA or EtOH) | 90:10 to 95:5 (v/v) | 0.1% TFA or Acetic Acid |
| Reversed Phase | Water / Acetonitrile or Methanol | Varies | 0.1% Formic Acid or Acetic Acid |
| Polar Organic | Acetonitrile / Methanol | Varies | 0.1% Formic or Acetic Acid |
Table 2: Influence of Key Parameters on Separation
| Parameter | General Effect on Resolution | Recommended Action to Improve Resolution |
| Flow Rate | Lower flow rates often improve resolution.[6] | Decrease in increments (e.g., from 1.0 mL/min to 0.8 mL/min).[6] |
| Temperature | Complex effect; can increase or decrease resolution.[2][4] | Screen a range from 10°C to 40°C.[5][6] |
| Modifier % (NP) | Lower alcohol % generally increases retention and resolution.[5] | Decrease alcohol percentage. |
| Modifier % (RP) | Varies; needs optimization. | Systematically vary the organic modifier percentage. |
| Acidic Additive | Improves peak shape for acidic analytes.[6][8] | Add 0.1% TFA, formic, or acetic acid.[6][8] |
Experimental Protocols
Protocol 1: General Screening Method for Chiral Separation
This protocol outlines a systematic approach to screen for initial separation conditions.
Caption: Experimental workflow for chiral method development screening.
-
Column Selection: Choose at least two different classes of chiral stationary phases, for example, a cellulose-based and an amylose-based polysaccharide column.[1]
-
Initial Column Equilibration: Install the first column and equilibrate with the starting mobile phase (e.g., Hexane/Isopropanol 90:10 v/v) at a flow rate of 1.0 mL/min.[1]
-
Temperature Control: Set the column oven temperature to 25°C.[1]
-
Sample Preparation: Dissolve the dihydroxyhexanoic acid standard in the mobile phase or a compatible solvent.
-
Injection and Analysis: Inject the sample and monitor the separation using a suitable detector (e.g., UV at 210-220 nm for carboxylic acids).[1]
-
Evaluation: Assess the chromatogram for any signs of peak separation.
-
Iteration:
-
If no separation is observed, systematically vary the mobile phase composition (e.g., change the alcohol percentage, switch to a different alcohol, or try reversed-phase conditions).
-
If still unsuccessful, switch to the second selected CSP and repeat the screening process.[1]
-
-
Optimization: Once partial separation is achieved, systematically optimize the mobile phase composition, flow rate, and temperature to maximize the resolution.[1]
Protocol 2: Sample Preparation for Biological Matrices
For the analysis of dihydroxyhexanoic acids in biological samples, proper sample preparation is crucial to remove interferences and protect the analytical column.
-
Extraction: For samples like plasma or cell lysates, perform a liquid-liquid extraction or solid-phase extraction to isolate the lipid fraction.[7]
-
Solvent Evaporation: Evaporate the extraction solvent under a stream of nitrogen.[7]
-
Reconstitution: Reconstitute the dried extract in the initial mobile phase composition.[7]
-
Filtration: Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chiraltech.com [chiraltech.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
Technical Support Center: Stability of (3R,5S)-3,5-Dihydroxyhexanoic Acid in Aqueous Solutions
This technical support center is designed for researchers, scientists, and drug development professionals who are working with (3R,5S)-3,5-Dihydroxyhexanoic acid. It provides essential information on the stability of this compound in aqueous solutions, offering troubleshooting guidance and answers to frequently asked questions to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in aqueous solutions?
A1: The main stability issue is the reversible, pH-dependent intramolecular esterification (lactonization) of the 5-hydroxyl group with the carboxylic acid, forming the corresponding δ-lactone. This creates an equilibrium between the open-chain hydroxy acid (active form, particularly in the context of statin pharmacology) and the closed-ring lactone (inactive form).
Q2: How does pH affect the stability and equilibrium of this compound?
A2: The equilibrium between the hydroxy acid and the lactone is significantly influenced by pH. Generally, acidic conditions favor the formation of the more lipophilic lactone. In contrast, physiological and alkaline pH conditions promote the hydrolysis of the lactone, shifting the equilibrium towards the desired hydroxy acid form.[1][2][3] Under strongly alkaline conditions, the hydroxy acid form is predominant.[3]
Q3: What is the impact of temperature on the stability of this compound solutions?
A3: Elevated temperatures accelerate the rates of both lactonization and hydrolysis, allowing the equilibrium to be reached more quickly. However, high temperatures can also promote other degradation pathways, such as dehydration and oxidation, leading to a loss of the compound.[4] For long-term storage of aqueous solutions, refrigeration or freezing is recommended.
Q4: Are there other degradation pathways I should be aware of?
A4: Besides lactonization, this compound can be susceptible to oxidation, especially if the solution is exposed to oxidizing agents or contains trace metal ions.[5] Photodegradation can also be a concern for similar structures, so it is advisable to protect solutions from light.[4]
Q5: How should I prepare and store aqueous solutions of this compound to maximize its stability?
A5: To maintain the compound in its hydroxy acid form, it is recommended to prepare solutions in a buffer at a neutral to slightly alkaline pH (e.g., pH 7.4). For short-term use, these solutions should be kept refrigerated (2-8 °C). For long-term storage, it is best to store the compound as a solid at -20°C or as a frozen stock solution in an organic solvent like DMSO, which can then be diluted into your aqueous buffer immediately before use.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected activity in biological assays. | Degradation of the active hydroxy acid form to the inactive lactone in the aqueous assay medium. | 1. Prepare Fresh Solutions: Make fresh dilutions of the compound in your assay buffer immediately before each experiment. 2. Control pH: Ensure your assay medium is buffered to a pH where the hydroxy acid form is favored (typically pH > 7). 3. Confirm Concentration: If problems persist, verify the concentration of your stock solution using an analytical method like HPLC before preparing working dilutions. |
| Appearance of unexpected peaks in HPLC analysis. | The sample has degraded during preparation, storage, or the experiment itself. The new peaks are likely the lactone form or other degradation products. | 1. Review Sample Handling: Examine your entire workflow for potential stability issues. Was the aqueous sample left at room temperature for an extended period? Was the pH acidic? 2. Analyze a Freshly Prepared Sample: Compare the chromatogram of your problematic sample to one from a freshly prepared solution to identify which peaks correspond to degradation products. 3. Perform Forced Degradation: To confirm the identity of degradation peaks, intentionally degrade a sample (e.g., by acidifying it) and observe the resulting chromatogram. |
| Precipitation observed in aqueous solution. | The compound may be converting to the less water-soluble lactone form, which then precipitates out of solution. | 1. Adjust pH: Increase the pH of the solution to a slightly alkaline value to favor the more soluble hydroxy acid form. Gentle warming may help redissolve the precipitate. 2. Use a Co-solvent: For stock solutions, consider using a small amount of a water-miscible organic solvent (e.g., ethanol, DMSO) before adding the aqueous buffer. |
Quantitative Data on Stability
| Condition | Parameter | Observation | Implication for this compound |
| pH | Lactone to Hydroxy Acid Conversion (24h at 37°C) | - Acidic pH (6.8): Lower conversion. - Physiological pH (7.4): ~87% conversion. - Alkaline pH (7.8): ~99% conversion. | The hydroxy acid form is favored at and above physiological pH. |
| pH | Hydroxy Acid to Lactone Conversion | No significant pH-dependent conversion was observed in some studies, suggesting the hydrolysis of the lactone is the more dynamically influenced reaction. | The hydroxy acid form is relatively stable against lactonization at neutral to alkaline pH. |
| Temperature | General Degradation | Increased temperature accelerates degradation. | Store solutions at low temperatures (2-8°C for short-term, -20°C for long-term). |
| Light | Photodegradation | Some statins are known to be light-sensitive. | Protect solutions from light by using amber vials or covering containers with foil. |
Experimental Protocols
Protocol for Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[6][7]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or a 1:1 mixture of methanol and water) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Incubate in a water bath at 60°C for 2 hours. Cool the solution, neutralize it with 0.1 N NaOH, and dilute to the target concentration with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Incubate in a water bath at 60°C for 2 hours. Cool the solution, neutralize it with 0.1 N HCl, and dilute to the target concentration.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light. Dilute to the target concentration.
-
Thermal Degradation: Reflux an aqueous solution of the compound at 60°C for 8 hours. Alternatively, expose the solid compound to dry heat at 80°C for 4 hours before dissolving and diluting to the target concentration.[4]
-
Photodegradation: Expose a solution of the compound to direct sunlight for 4-8 hours. Analyze the sample alongside a control sample that has been kept in the dark.
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. A common approach is a reverse-phase C18 column with a mobile phase consisting of an acidified aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.[8][9]
Visualizations
Caption: pH-dependent equilibrium of this compound.
Caption: Troubleshooting workflow for stability issues.
References
- 1. The role of acid-base imbalance in statin-induced myotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Determination of α-hydroxyacids in cosmetics" by W.-S. Huang, C.-C. Lin et al. [jfda-online.com]
- 9. Stress Degradation Behavior of Atorvastatin Calcium and Development of a Suitable Stability-Indicating LC Method for the Determination of Atorvastatin, its Related Impurities, and its Degradation Products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Enzymatic Resolution for (3R,5S)-3,5-Dihydroxyhexanoic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the enzymatic resolution of (3R,5S)-3,5-dihydroxyhexanoic acid and its derivatives, key chiral intermediates in the synthesis of statins like rosuvastatin.
Frequently Asked Questions (FAQs)
Q1: What are the primary enzymatic strategies for producing this compound derivatives?
There are two main strategies. The first is the asymmetric reduction of a prochiral ketone, such as tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH), using a stereoselective carbonyl reductase (SCR) to yield the desired (3R,5S) diol product.[1] The second is the kinetic resolution of a racemic mixture of 3,5-dihydroxyhexanoate esters using a lipase (B570770), which selectively acylates or hydrolyzes one enantiomer, allowing for the separation of the desired enantiomer.[2][3]
Q2: Why is cofactor regeneration important for reactions using carbonyl reductases?
Carbonyl reductase enzymes require a hydride source, typically from reduced nicotinamide (B372718) cofactors like NADPH or NADH, to reduce the ketone substrate.[1] These cofactors are expensive, making their stoichiometric use economically unfeasible for large-scale synthesis.[4] Therefore, a cofactor regeneration system, often using a secondary enzyme like glucose dehydrogenase (GDH) and a cheap substrate like glucose, is crucial to continuously convert the oxidized cofactor (NADP+/NAD+) back to its reduced form (NADPH/NADH).[1] Self-sufficient biocatalysts with co-immobilized enzymes and cofactors are also being developed to address this.[4]
Q3: What is the maximum theoretical yield for a lipase-catalyzed kinetic resolution?
For a standard kinetic resolution, the maximum theoretical yield for a single enantiomer is 50%, as the enzyme only acts on one of the two enantiomers in the racemic mixture.[5] The remaining unreacted substrate becomes enriched in the other enantiomer.
Q4: Which analytical methods are typically used to monitor reaction progress and determine enantiomeric excess (e.e.)?
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods.[5] Chiral columns are required to separate the enantiomers and accurately determine the enantiomeric excess (e.e.) of the product and the remaining substrate.
Troubleshooting Guide
Issue 1: Low Product Yield or Slow Conversion Rate
| Possible Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Enzymes are highly sensitive to pH and temperature. The optimal pH for many ketoreductases is around 7.0, with temperatures ranging from 30°C to 50°C.[5] Verify the optimal conditions for your specific enzyme and ensure your experimental setup maintains them. |
| Insufficient Enzyme Loading | Too little enzyme will result in a slow or incomplete reaction.[5] Increase the enzyme concentration incrementally to find the optimal loading without incurring unnecessary cost. |
| Substrate or Product Inhibition | High concentrations of the substrate or the accumulation of the product can inhibit enzyme activity.[5] Consider a fed-batch approach where the substrate is added gradually over time to maintain a low, steady concentration.[1] For product inhibition, consider in-situ product removal techniques if feasible. |
| Inefficient Cofactor Regeneration (for Carbonyl Reductases) | The cofactor regeneration system may be the rate-limiting step. Ensure the regeneration enzyme (e.g., GDH) is active and its substrate (e.g., glucose) is in sufficient excess.[5] Check that the reaction conditions are also suitable for the regeneration enzyme. |
| Poor Enzyme Stability in Solvent | The choice of solvent significantly impacts enzyme activity and stability. Polar organic solvents can sometimes strip essential water from the enzyme, leading to deactivation.[6] If using a co-solvent, ensure its concentration is optimized. Biphasic systems (e.g., water-octanol) can sometimes improve stability and yield by keeping substrate/product concentrations in the aqueous phase low.[7] |
Issue 2: Poor Enantioselectivity (Low e.e.)
| Possible Cause | Recommended Solution |
| Suboptimal Temperature | Enantioselectivity is often temperature-dependent. Lowering the reaction temperature can sometimes enhance enantioselectivity, although this may decrease the reaction rate.[8] |
| Incorrect Choice of Enzyme | Not all enzymes from a class (e.g., lipases) will exhibit high enantioselectivity for a specific substrate. Screen a variety of commercially available enzymes (e.g., Candida antarctica lipase B (CALB), lipase from Pseudomonas cepacia) to find the most selective one for your substrate.[8] |
| Reaction Proceeded Too Far (>50% Conversion for Kinetic Resolution) | In kinetic resolution, the enantiomeric excess of the product is highest at lower conversions and decreases as the reaction approaches completion. For the unreacted substrate, the e.e. increases with conversion. Monitor the reaction closely and stop it at the optimal point (typically 40-50% conversion) to maximize the product's e.e. |
| Presence of Water in Acylation Reactions | For lipase-catalyzed esterification or transesterification in organic solvents, excess water can promote the reverse reaction (hydrolysis), which may have a different or lower enantioselectivity, thus reducing the overall e.e. of the product. Use dry solvents and consider adding molecular sieves. |
Issue 3: Difficulty in Product Isolation
| Possible Cause | Recommended Solution |
| Product is Water-Soluble | The dihydroxy acid/ester products can have significant water solubility, making extraction from aqueous media challenging. Adjust the pH of the aqueous phase to suppress ionization before extraction. For acids, lower the pH; for basic compounds, raise the pH.[5] Use a suitable organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) for extraction.[5] |
| Emulsion Formation During Extraction | The presence of denatured protein (enzyme) and other biomolecules can lead to emulsions during solvent extraction. Centrifuge the reaction mixture to pellet the enzyme/cells before performing the extraction.[5] |
Experimental Protocols & Data
Protocol 1: Asymmetric Reduction using a Carbonyl Reductase
This protocol is a generalized procedure for the synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate ((3R,5S)-CDHH) from tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate ((S)-CHOH) using a co-expressed carbonyl reductase (SCR) and glucose dehydrogenase (GDH) system.
-
Cell Culture: Cultivate recombinant E. coli cells harboring the SCR and GDH enzymes in a suitable growth medium until reaching the desired cell density. Harvest cells by centrifugation.
-
Reaction Setup: In a temperature-controlled bioreactor (e.g., 1 L), prepare a buffer solution (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).
-
Addition of Reactants: Add the harvested wet cells, the substrate ((S)-CHOH, e.g., to a final concentration of 350 g/L), glucose (as the cofactor regeneration substrate, e.g., 1.2 molar equivalents), and NADP+ (catalytic amount).
-
Reaction Execution: Maintain the reaction at a constant temperature (e.g., 35°C) with controlled pH and agitation.
-
Monitoring: Withdraw aliquots at regular intervals. Centrifuge to remove cells. Analyze the supernatant by chiral HPLC to determine substrate conversion, product concentration, and enantiomeric excess.
-
Work-up: Upon completion (e.g., >98% conversion, ~12 hours), centrifuge the entire reaction mixture to pellet the cells. Extract the supernatant with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography if necessary.
Quantitative Data from Asymmetric Reduction Studies
The following table summarizes results from various studies on the asymmetric reduction of (S)-CHOH to produce (3R,5S)-CDHH.
| Enzyme System | Substrate Conc. | Time (h) | Conversion/Yield | e.e. (%) | Reference |
| Carbonyl Reductase (mutant) | 500 g/L | 8 | >99% Yield | >99% | [9] |
| SCR-NADP+@LX-1000HAA (immobilized) | - | - | 98.5% Yield | >99% | [4] |
| R. toruloides reductase + 10% Tween-80 | 1 M | 5 | 98.9% Yield | >99% | [7] |
| Recombinant E. coli (SCR + GDH) | 350 g/L | 12 | 95.6% Yield | >99% | [1] |
| Recombinant E. coli (SCR + GDH), Fed-batch | 400 g/L | 12 | 98.5% Yield | >99% | [1] |
Visualized Workflows and Pathways
General Experimental Workflow
The following diagram illustrates the general workflow for the enzymatic synthesis and analysis of the target chiral diol.
References
- 1. Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using a self-sufficient biocatalyst based on carbonyl reductase and cofactor co-immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate by carbonyl reductase from Rhodosporidium toruloides in mono and biphasic media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. almacgroup.com [almacgroup.com]
- 9. Improvement of carbonyl reductase activity for the bioproduction of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of (3R,5S)-3,5-Dihydroxyhexanoic Acid and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of (3R,5S)-3,5-Dihydroxyhexanoic acid and its ester derivatives, which are crucial chiral building blocks for various statin drugs.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for preparing this compound derivatives on a larger scale?
A1: There are two main approaches for the large-scale synthesis of this compound derivatives: chemical synthesis and biocatalytic methods.
-
Chemical Synthesis: This often involves the asymmetric hydrogenation of a β-keto ester precursor. A prominent example is the use of Ruthenium-BINAP catalysts to stereoselectively reduce a 3-oxo-5-hydroxyhexanoate derivative.[1][2][3]
-
Biocatalytic Synthesis: This route utilizes enzymes, such as carbonyl reductases, to perform a stereoselective reduction of a corresponding ketoester.[4][5][6][7] This method is gaining traction due to its high enantioselectivity, mild reaction conditions, and reduced environmental impact.[6][7]
Q2: What are the critical challenges when scaling up the synthesis?
A2: Scaling up the synthesis of chiral diols like this compound presents several challenges. In chemical synthesis, catalyst cost, activity, and removal from the final product are significant concerns. For biocatalytic routes, challenges include the cost and regeneration of cofactors (like NADPH/NADH), enzyme stability, and potential substrate or product inhibition at high concentrations.[5][6][8] Purification of the final product to meet pharmaceutical standards is a critical step in both approaches.
Q3: How can the stereochemical purity (enantiomeric and diastereomeric excess) of the product be determined?
A3: The most common and reliable method for determining the enantiomeric excess (e.e.) and diastereomeric excess (d.e.) of the final product is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (chiral column).[9][10] Other techniques like Gas Chromatography (GC) with a chiral column or Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents can also be employed.[10]
Troubleshooting Guides
Problem 1: Low Diastereoselectivity and/or Enantioselectivity in Chemical Synthesis
Symptoms: The desired (3R,5S) isomer is not the major product, leading to low diastereomeric excess (d.e.) or enantiomeric excess (e.e.).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Catalyst Inactivity or Degradation | Ensure the catalyst (e.g., Ru-BINAP complex) is fresh and has been stored under appropriate inert conditions. Catalyst deactivation can significantly impact stereoselectivity.[1] |
| Incorrect Reaction Conditions | Optimize reaction parameters such as temperature, hydrogen pressure, and solvent. These factors can have a profound effect on the stereochemical outcome of the hydrogenation.[1][2] |
| Substrate Quality | Impurities in the starting β-keto ester can interfere with the catalyst and lead to poor stereoselectivity. Ensure the purity of the starting material before the reaction. |
| Ligand Choice | For asymmetric reactions, the choice of the chiral ligand is crucial. Ensure the correct enantiomer of the ligand (e.g., (R)-BINAP vs. (S)-BINAP) is being used to obtain the desired product stereoisomer.[2] |
Problem 2: Low Yield and/or Slow Conversion in Biocatalytic Synthesis
Symptoms: The enzymatic reduction of the keto-ester precursor proceeds slowly or results in a low yield of the desired diol.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient Cofactor Regeneration | The carbonyl reductase enzyme requires a cofactor (NADPH or NADH) for activity. Inefficient regeneration of the cofactor will stall the reaction. Consider using a coupled enzyme system, such as glucose dehydrogenase (GDH), to continuously regenerate the cofactor.[6][11] |
| Enzyme Inhibition | High concentrations of the substrate or the product can inhibit the activity of the carbonyl reductase. A fed-batch strategy for the substrate can help maintain a low, non-inhibitory concentration.[6][7] |
| Sub-optimal Reaction Conditions | pH and temperature can significantly affect enzyme activity and stability. Optimize these parameters for the specific carbonyl reductase being used. |
| Low Enzyme Activity | The specific activity of the enzyme preparation may be low. Ensure the enzyme is properly expressed and purified, or consider using a whole-cell biocatalyst with high reductase activity.[7] |
Problem 3: Difficulties in Product Purification
Symptoms: Contamination of the final product with starting materials, byproducts, or residual catalyst.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion before initiating the workup. |
| Formation of Side Products | Sub-optimal reaction conditions can lead to the formation of byproducts. Re-evaluate and optimize the reaction parameters. |
| Inefficient Extraction | The polarity of the diol product may require specific solvent systems for efficient extraction from the reaction mixture. Experiment with different extraction solvents and pH adjustments of the aqueous phase. |
| Residual Catalyst | In chemical synthesis, residual metal catalysts must be removed. This can be achieved through filtration, chromatography, or by using supported catalysts that are easily separated. |
| Emulsion Formation during Workup | Emulsions can form during the extraction process, making phase separation difficult. The addition of brine or filtration through celite can help to break up emulsions. |
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of (3R,5S)-3,5-Dihydroxyhexanoate Derivatives
| Catalytic System | Substrate | Yield (%) | d.e. (%) | e.e. (%) | Key Reaction Conditions | Reference |
| Ru[(R)-TolBINAP]Cl₂ | tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate | 91.8 | >99 | - | 4 MPa H₂, 60°C, Methanol | [1] |
| Carbonyl Reductase (SCR) & GDH | tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | 98.5 | - | >99 | 30°C, Fed-batch | [6][7] |
| Immobilized Carbonyl Reductase (SCR-NADP⁺@LX-1000HAA) | tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | 98.54 | - | >99 | Batch reaction, reusable catalyst | [8] |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation
This protocol is a generalized procedure based on typical conditions reported for the synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate.[1]
-
Reactor Setup: A high-pressure autoclave is charged with the substrate, tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate, and a deoxygenated organic solvent such as methanol.
-
Inert Atmosphere: The reactor is sealed and purged several times with an inert gas (e.g., nitrogen) to remove any oxygen.
-
Catalyst Introduction: The Ruthenium catalyst, for instance, Ru[(R)-TolBINAP]Cl₂, dissolved in a small amount of deoxygenated solvent, is injected into the reactor.
-
Hydrogenation: The reactor is pressurized with hydrogen to the desired pressure (e.g., 3-5 MPa) and heated to the reaction temperature (e.g., 40-60°C).
-
Reaction Monitoring: The reaction is stirred, and hydrogen uptake is monitored until the reaction is complete (typically 4-7 hours).
-
Workup: After cooling and depressurization, the reaction mixture is typically filtered to remove the catalyst. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by a suitable method, such as crystallization or column chromatography, to yield the desired (3R,5S)-dihydroxyhexanoate.
Protocol 2: General Procedure for Biocatalytic Reduction
This protocol is a generalized procedure based on the use of a carbonyl reductase and a cofactor regeneration system.[6][7]
-
Bioreactor Setup: A bioreactor is charged with a buffer solution, glucose (for cofactor regeneration), and the recombinant E. coli cells harboring the carbonyl reductase and glucose dehydrogenase.
-
Substrate Addition: The substrate, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, is added to the bioreactor. For high concentrations, a fed-batch strategy is often employed to avoid substrate inhibition.
-
Reaction Conditions: The reaction is maintained at a controlled temperature (e.g., 30°C) and pH.
-
Reaction Monitoring: The progress of the reaction is monitored by analyzing samples for substrate consumption and product formation using HPLC.
-
Workup and Extraction: Once the reaction is complete, the cells are separated by centrifugation. The supernatant is then extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic extracts are dried and concentrated. The crude product is then purified, for example, by silica (B1680970) gel chromatography.
Mandatory Visualizations
Caption: Workflow for the chemical synthesis of this compound derivatives.
Caption: Workflow for the biocatalytic synthesis of this compound derivatives.
References
- 1. CN103483195A - Preparation method of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. KR20040058230A - Process for Producing Optically Active 3,5-Dihydroxycarboxylic Acid Derivative - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Asymmetric synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using a self-sufficient biocatalyst based on carbonyl reductase and cofactor co-immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. CN104195191A - Method for preparing (3R,5R)-6-cyano-3,5-dihydroxy hexanoic acid tert-butyl ester by enzyme process - Google Patents [patents.google.com]
Technical Support Center: Analytical Method Validation for (3R,5S)-3,5-Dihydroxyhexanoic Acid Quantification
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the analytical method validation for the quantification of (3R,5S)-3,5-Dihydroxyhexanoic acid. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for quantifying this compound in biological matrices?
A1: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in complex biological matrices like plasma or serum. This technique offers high sensitivity and selectivity, which is crucial for distinguishing the analyte from endogenous interferences.[1][2][3]
Q2: How can I separate the stereoisomers of 3,5-Dihydroxyhexanoic acid?
A2: Chiral High-Performance Liquid Chromatography (HPLC) is necessary for the separation of this compound from its other stereoisomers. This is typically achieved using a chiral stationary phase (CSP) column. Polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, have proven effective for separating similar chiral compounds.
Q3: What are the critical parameters to evaluate during method validation for this analyte?
A3: According to ICH and FDA guidelines, the key validation parameters to assess are: selectivity, linearity, accuracy, precision (repeatability and intermediate precision), limit of quantification (LOQ), and stability (freeze-thaw, short-term, long-term, and post-preparative).[4][5]
Q4: What are common issues that can affect the accuracy and precision of my results?
A4: Common issues include matrix effects, poor chromatographic peak shape, and analyte instability. Matrix effects, where components of the biological sample interfere with analyte ionization, can be mitigated through effective sample preparation and the use of a stable isotope-labeled internal standard.[6] Poor peak shape, such as tailing, can be addressed by optimizing the mobile phase pH and composition. Analyte stability can be ensured by proper sample collection, storage, and handling procedures.
Q5: How should I prepare my plasma samples for analysis?
A5: A common and effective method for plasma sample preparation is protein precipitation, followed by centrifugation and collection of the supernatant.[1] Solvents like methanol (B129727) or acetonitrile (B52724) are typically used for precipitation. For cleaner samples, solid-phase extraction (SPE) can be employed.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your analysis.
Chromatographic Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Peak Tailing | - Secondary interactions between the acidic analyte and the stationary phase.- Mobile phase pH is too close to the analyte's pKa.- Column contamination or degradation. | - Adjust the mobile phase pH to be at least 2 units below the analyte's pKa to ensure it is in a single, un-ionized form.- Add a small amount of a competing acid (e.g., 0.1% formic acid) to the mobile phase.- Flush the column with a strong solvent or replace it if necessary. |
| Poor Resolution between Stereoisomers | - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition.- Incorrect flow rate or column temperature. | - Screen different types of CSPs (e.g., cellulose-based, amylose-based).- Optimize the mobile phase by varying the organic modifier (e.g., isopropanol, ethanol) and its concentration.- Evaluate the effect of flow rate and temperature on the separation; lower flow rates and controlled temperatures often improve chiral resolution. |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Column temperature fluctuations.- Column aging. | - Ensure accurate and consistent preparation of the mobile phase.- Use a column oven to maintain a stable temperature.- Monitor column performance with quality control samples and replace the column when performance degrades. |
Mass Spectrometry Issues
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Ion Suppression or Enhancement (Matrix Effects) | - Co-eluting endogenous compounds from the biological matrix interfering with the ionization of the analyte. | - Improve sample clean-up using techniques like solid-phase extraction (SPE).- Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects.- Dilute the sample to reduce the concentration of interfering substances. |
| Low Signal Intensity | - Inefficient ionization of the analyte.- Suboptimal mass spectrometer settings.- Analyte degradation. | - Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). The analyte is expected to ionize well in negative ESI mode.[1]- Perform tuning and calibration of the mass spectrometer.- Ensure proper sample handling and storage to prevent degradation. |
Experimental Protocols
LC-MS/MS Method for Quantification of 3,5-Dihydroxyhexanoic Acid (Non-chiral)
This protocol is adapted from a validated method for a structurally similar compound, 3-hydroxypentanoic acid.[1]
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 300 µL of methanol containing 0.2% formic acid and an appropriate concentration of a stable isotope-labeled internal standard.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., Phenomenex Luna C18, 150 x 2 mm, 3 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-7 min: Hold at 95% B
-
7.1-10 min: Return to 5% B and equilibrate.
-
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: To be optimized by infusing a standard solution of this compound.
-
Chiral HPLC Method for Separation of 3,5-Dihydroxyhexanoic Acid Stereoisomers
This protocol provides a starting point for developing a chiral separation method.
-
LC System: HPLC or UHPLC system with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralcel OD-RH).
-
Mobile Phase A: 0.1% trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% trifluoroacetic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Gradient: A shallow gradient of acetonitrile (e.g., 25-30% B over 25 minutes) may be effective.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
-
Detection: UV at a low wavelength (e.g., 210-220 nm), as the analyte lacks a strong chromophore.
Quantitative Data Summary
The following tables summarize typical validation parameters and acceptance criteria based on regulatory guidelines.[4][5]
Table 1: Linearity and Range
| Parameter | Acceptance Criteria |
| Calibration Curve | At least 6 non-zero standards |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy of Back-Calculated Standards | Within ±15% of nominal (±20% for LLOQ) |
Table 2: Accuracy and Precision
| Level | Number of Replicates | Accuracy (% Bias) | Precision (%RSD) |
| LLOQ | ≥ 5 | Within ±20% | ≤ 20% |
| Low QC | ≥ 5 | Within ±15% | ≤ 15% |
| Mid QC | ≥ 5 | Within ±15% | ≤ 15% |
| High QC | ≥ 5 | Within ±15% | ≤ 15% |
Table 3: Stability
| Stability Test | Storage Condition | Duration | Acceptance Criteria |
| Freeze-Thaw | -20°C or -80°C to Room Temp | 3 cycles | Mean concentration within ±15% of baseline |
| Short-Term (Bench-Top) | Room Temperature | ≥ 4 hours | Mean concentration within ±15% of baseline |
| Long-Term | -20°C or -80°C | Duration of study sample storage | Mean concentration within ±15% of baseline |
| Post-Preparative | Autosampler Temperature | Expected run time | Mean concentration within ±15% of baseline |
Visualizations
Caption: Experimental workflow for the quantification of 3,5-Dihydroxyhexanoic acid.
Caption: Troubleshooting logic for common chromatographic issues.
References
- 1. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of (3R,5S)-3,5-Dihydroxyhexanoic Acid and its Enantiomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of (3R,5S)-3,5-Dihydroxyhexanoic acid and its enantiomer, (3S,5R)-3,5-Dihydroxyhexanoic acid. The primary focus of this comparison is their differential activity as inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3][4]
The stereochemistry of the 3,5-dihydroxy acid moiety is a critical determinant of the inhibitory activity of statin drugs, which are widely prescribed to lower cholesterol.[5][6] This guide synthesizes available data to illustrate the pronounced enantioselectivity of HMG-CoA reductase.
Executive Summary
Data Presentation
The following table summarizes the comparative biological activity based on findings from closely related derivatives, specifically the enantiomers of the statin drug fluvastatin (B1673502).
| Compound | Stereochemistry | Biological Activity (HMG-CoA Reductase Inhibition) |
| This compound analogue (Fluvastatin) | (3R,5S) | Active Inhibitor |
| (3S,5R)-3,5-Dihydroxyhexanoic acid analogue (Fluvastatin) | (3S,5R) | Inactive |
Table 1: Comparative biological activity of 3,5-Dihydroxyhexanoic acid enantiomer analogues on HMG-CoA reductase. Data is inferred from studies on the enantiomers of fluvastatin.[5]
Signaling Pathway: Cholesterol Biosynthesis
The primary target of the active (3R,5S)-enantiomer is HMG-CoA reductase, a key enzyme in the mevalonate (B85504) pathway, which is responsible for endogenous cholesterol production.[1][7][8][9][10] Inhibition of this enzyme leads to a reduction in the synthesis of mevalonate, a crucial precursor for cholesterol.[1][3][4]
Experimental Protocols
The determination of the inhibitory activity of the 3,5-dihydroxyhexanoic acid enantiomers on HMG-CoA reductase is typically performed using an in vitro spectrophotometric assay.
In Vitro HMG-CoA Reductase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against HMG-CoA reductase.
Principle: The activity of HMG-CoA reductase is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of HMG-CoA to mevalonate. The rate of NADPH consumption is proportional to the enzyme's activity.
Materials:
-
Enzyme: Purified, recombinant human HMG-CoA reductase.
-
Substrate: 3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA).
-
Cofactor: β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403), reduced form (NADPH).
-
Test Compounds: this compound and (3S,5R)-3,5-Dihydroxyhexanoic acid, dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 100 mM potassium phosphate buffer (pH 7.4) containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT.
-
Positive Control: A known HMG-CoA reductase inhibitor (e.g., pravastatin).
-
Equipment: UV-visible spectrophotometer or microplate reader capable of reading absorbance at 340 nm, 96-well UV-transparent microplates, and precision pipettes.
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of HMG-CoA, NADPH, and the test compounds in the assay buffer.
-
Prepare serial dilutions of the test compounds to cover a range of concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay Buffer
-
NADPH solution (final concentration typically 200-400 µM)
-
Test compound dilution or solvent control
-
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiation of Reaction:
-
Add the HMG-CoA reductase enzyme solution to each well to initiate the reaction.
-
Immediately after adding the enzyme, add the HMG-CoA substrate solution (final concentration typically 50-200 µM).
-
-
Data Acquisition:
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Conclusion
The stereochemical configuration of 3,5-dihydroxyhexanoic acid is paramount to its biological activity as an HMG-CoA reductase inhibitor. The available evidence from structurally related statin drugs strongly indicates that the (3R,5S)-enantiomer is the active pharmacophore, while the (3S,5R)-enantiomer is inactive. This high degree of enantioselectivity by the HMG-CoA reductase enzyme is a critical consideration for the design and development of cholesterol-lowering therapeutics. Researchers in this field should prioritize the synthesis and evaluation of the (3R,5S) stereoisomer to achieve the desired pharmacological effect.
References
- 1. The Increasingly Complex Mechanism of HMG-CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How Do HMG-CoA Reductase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 3. What are HMG-CoA reductase modulators and how do they work? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. DSpace [helda.helsinki.fi]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. med.libretexts.org [med.libretexts.org]
- 10. Cholesterol biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of (3R,5S)-3,5-Dihydroxyhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
(3R,5S)-3,5-Dihydroxyhexanoic acid and its derivatives are crucial chiral building blocks in the synthesis of blockbuster statin drugs, such as atorvastatin (B1662188) and rosuvastatin. The stereoselective synthesis of these molecules, containing two stereocenters, has been a significant focus of research, leading to the development of various synthetic strategies. This guide provides an objective comparison of the most prominent synthetic routes, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Key Performance Indicators
The following tables summarize the quantitative data for the primary synthetic routes to this compound derivatives.
Chemoenzymatic Synthesis
Enzymatic reductions offer high stereoselectivity and operate under mild reaction conditions, making them an attractive green chemistry approach.
| Enzyme Class | Substrate | Catalyst/Enzyme | Overall Yield (%) | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Key Features |
| Carbonyl Reductase | tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | Recombinant E. coli harboring a short-chain carbonyl reductase (SCR) | 97.5 | 99.5% | >99 | High substrate concentration (400 g/L), scalable process.[1] |
| Carbonyl Reductase | tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate | Recombinant E. coli with carbonyl reductase and glucose dehydrogenase (for cofactor regeneration) | 98.5 | Not Reported | >99% | High space-time yield, efficient cofactor regeneration.[1][2] |
| Diketoreductase | ethyl-6-(benzyloxy)-3,5-dioxohexanoate | Recombinant diketoreductase from Acinetobacter baylyi | 83.5 | >99.5% | >99.5% | Biphasic system (aqueous-hexane) enhances productivity.[3][4] |
| Aldolase (B8822740) (DERA) | Chloroacetaldehyde and Acetaldehyde | Deoxyribose-5-phosphate aldolase (DERA) | Not directly reported for final acid | 96.6% | >99.9% | Tandem aldol (B89426) reaction to form a 6-carbon intermediate.[5] |
Chemical Synthesis
Chemical methods, particularly asymmetric hydrogenation, provide robust and scalable routes to the desired diol.
| Synthetic Route | Substrate | Catalyst/Key Reagent | Overall Yield (%) | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Key Features |
| Asymmetric Hydrogenation | tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate | Ru[(R)-TolBINAP]Cl₂ | ~91.8 | >99% | Not Reported | High pressure (3-5 MPa H₂), mild temperature (40-60 °C).[6] |
| Asymmetric Aldol Reaction | Aldehyde and Diketene | Ti(O-i-Pr)₄–Schiff base complex | 40 (overall yield to atorvastatin) | Not Reported | Not Reported | Convergent route, key step for creating (5R)-stereochemistry.[7] |
Experimental Protocols
Chemoenzymatic Synthesis using Carbonyl Reductase
This protocol is a representative example of a whole-cell biocatalytic reduction.
Objective: To synthesize tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate from tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate.
Materials:
-
Recombinant E. coli cells expressing carbonyl reductase and glucose dehydrogenase.
-
tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate
-
Glucose
-
NADP⁺
-
Phosphate (B84403) buffer (pH 6.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate (B86663)
-
Bioreactor
Procedure:
-
A fermentation of the recombinant E. coli is performed to generate the biocatalyst. The cells are harvested by centrifugation and washed.
-
In a 1 L bioreactor, a solution is prepared containing phosphate buffer, glucose, and a catalytic amount of NADP⁺.
-
The harvested recombinant E. coli cells are added to the bioreactor.
-
A fed-batch strategy is employed by gradually adding the substrate, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate, to the reaction mixture to maintain a high concentration (e.g., up to 400 g/L).[1][2]
-
The reaction is maintained at a controlled temperature (e.g., 30 °C) and pH for a specified duration (e.g., 12 hours).[2]
-
Reaction progress is monitored by techniques such as HPLC.
-
Upon completion, the reaction mixture is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the product.
-
The product's diastereomeric and enantiomeric excess are determined by chiral HPLC analysis.
Chemical Synthesis via Asymmetric Hydrogenation
This protocol outlines the key asymmetric reduction step using a ruthenium catalyst.
Objective: To synthesize tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate via asymmetric hydrogenation.
Materials:
-
tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate
-
Ru[(R)-TolBINAP]Cl₂
-
Methanol
-
High-pressure autoclave
-
Hydrogen gas
Procedure:
-
A high-pressure autoclave is charged with tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate and the Ru[(R)-TolBINAP]Cl₂ catalyst in a molar ratio of approximately 1:0.0003 to 1:0.0005.[6]
-
Methanol is added as the solvent.
-
The autoclave is sealed and purged with hydrogen gas multiple times.
-
The reactor is pressurized with hydrogen to 3-5 MPa.[6]
-
The reaction mixture is heated to 40-60 °C and stirred for 4-7 hours, maintaining the hydrogen pressure.[6]
-
After the reaction is complete (monitored by TLC or HPLC), the autoclave is cooled to room temperature, and the pressure is carefully released.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by a suitable method, such as column chromatography or crystallization, to yield the pure (3R,5S)-6-chloro-3,5-dihydroxyhexanoate.
-
The diastereoselectivity is determined by NMR or HPLC analysis.
Visualization of Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic strategies.
Conclusion
Both chemoenzymatic and chemical synthesis routes offer effective pathways to this compound and its derivatives.
-
Chemoenzymatic methods excel in stereoselectivity, often achieving near-perfect enantiomeric and diastereomeric excess under mild, environmentally friendly conditions. The use of whole-cell systems with integrated cofactor regeneration demonstrates high potential for industrial-scale production.
-
Asymmetric hydrogenation provides a robust and highly diastereoselective chemical alternative. While it may require high-pressure equipment and precious metal catalysts, the methodology is well-established and scalable.
The choice of synthetic route will ultimately depend on the specific requirements of the research or production goal, including desired scale, cost considerations, available equipment, and green chemistry objectives. This guide provides the foundational data to make an informed decision.
References
- 1. researchgate.net [researchgate.net]
- 2. Production of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate using carbonyl reductase coupled with glucose dehydrogenase with high space-time yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of ethyl 3R,5S-6-(benzyloxy)-3,5-dihydroxy-hexanoate by recombinant diketoreductase in a biphasic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN103483195A - Preparation method of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
In Vitro Efficacy of (3R,5S)-3,5-Dihydroxyhexanoic Acid Compared to Pravastatin: A Research Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of (3R,5S)-3,5-Dihydroxyhexanoic acid and the well-established HMG-CoA reductase inhibitor, pravastatin (B1207561). While both molecules are central to the discussion of statin-based therapies, their direct inhibitory activities against the target enzyme, HMG-CoA reductase, differ significantly. This guide synthesizes available data, outlines relevant experimental methodologies, and presents key concepts through structured diagrams to inform further research and drug development efforts.
Executive Summary
This compound constitutes the core structural motif responsible for the inhibitory action of all statin drugs, including pravastatin. However, available scientific literature does not provide evidence of significant direct in vitro inhibitory activity of this compound itself against HMG-CoA reductase. In contrast, pravastatin, which features this dihydroxyhexanoic acid moiety as part of a larger, more complex chemical structure, is a potent competitive inhibitor of HMG-CoA reductase. This guide underscores the critical role of the additional structural features of pravastatin in conferring high-affinity binding to the enzyme's active site.
Data Presentation: Quantitative Comparison of HMG-CoA Reductase Inhibition
A direct quantitative comparison of the in vitro efficacy is limited by the absence of reported IC50 or Ki values for this compound. The data for pravastatin, however, is well-documented across various experimental conditions.
| Compound | Target | Assay Type | IC50 Value | Reference |
| Pravastatin | HMG-CoA Reductase | Cell-free | 5.6 µM | [1][2][3][4] |
| HMG-CoA Reductase | Hep G2 cell homogenates | 95 nM | [5] | |
| HMG-CoA Reductase | Cell-free | 58.12 nM | [6] | |
| This compound | HMG-CoA Reductase | Not Available | Not Available |
Note: IC50 values for pravastatin vary depending on the assay conditions, such as the use of a cell-free system versus cell homogenates, and the specific protocol employed.
Experimental Protocols: HMG-CoA Reductase Activity Assay (Colorimetric)
The in vitro efficacy of HMG-CoA reductase inhibitors is commonly determined by measuring the rate of NADPH oxidation, which is consumed during the conversion of HMG-CoA to mevalonate.
Principle: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is directly proportional to the HMG-CoA reductase activity.
Materials:
-
HMG-CoA Reductase enzyme
-
Assay Buffer (e.g., potassium phosphate (B84403) buffer)
-
HMG-CoA substrate
-
NADPH
-
Test compounds (Pravastatin, this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of the assay buffer, HMG-CoA, and NADPH.
-
Assay Plate Setup:
-
Add assay buffer to all wells of a 96-well plate.
-
Add the test inhibitor at various concentrations to the respective wells.
-
Include a positive control (a known inhibitor like pravastatin) and a vehicle control (solvent only).
-
Add the HMG-CoA reductase enzyme to all wells except the blank.
-
-
Initiation of Reaction: Add a mixture of HMG-CoA and NADPH to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-20 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Calculate the rate of NADPH consumption (Vmax) from the linear portion of the kinetic curve for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of HMG-CoA Reductase Inhibition
Caption: HMG-CoA reductase pathway and the inhibitory action of pravastatin.
Experimental Workflow for In Vitro Efficacy Determination
Caption: Workflow for determining the in vitro efficacy of HMG-CoA reductase inhibitors.
References
- 1. Synthesis and biological activity of new HMG-CoA reductase inhibitors. 3. Lactones of 6-phenoxy-3,5-dihydroxyhexanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploration of natural product ingredients as inhibitors of human HMG-CoA reductase through structure-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H12O4 | CID 22850990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Investigation of HMG-CoA reductase inhibitory and antioxidant effects of various hydroxycoumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Document: Synthesis and biological activity of new HMG-CoA reductase inhibitors. 3. Lactones of 6-phenoxy-3,5-dihydroxyhexanoic acids. (CHEMBL1125911... - ChEMBL [ebi.ac.uk]
- 6. Synthesis and biological activity of new HMG-CoA reductase inhibitors. 2. Derivatives of 7-(1H-pyrrol-3-yl)-substituted-3,5-dihydroxyhept-6(E)-enoic (-heptanoic) acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Structural and Functional Comparison: (3R,5S)-3,5-Dihydroxyhexanoic acid versus HMG-CoA
Published: December 21, 2025
This guide provides a detailed structural and functional comparison between 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA), the natural substrate of HMG-CoA reductase (HMGCR), and (3R,5S)-3,5-Dihydroxyhexanoic acid, the active pharmacophore of statin medications. This document is intended for researchers, scientists, and drug development professionals investigating cholesterol biosynthesis and inhibitor design.
Structural Analysis
This compound represents the core structural motif responsible for the potent inhibitory activity of statin drugs against HMG-CoA reductase. Its structure mimics the transient intermediate formed from HMG-CoA during the enzymatic reaction.
-
HMG-CoA: This molecule is composed of a 3-hydroxy-3-methylglutaric acid moiety linked to a large Coenzyme A (CoA) group via a high-energy thioester bond. The CoA portion is essential for positioning the substrate within the enzyme's large binding cavity.
-
This compound: This molecule is significantly smaller, lacking the complex CoA tail. Crucially, its dihydroxy acid portion, particularly the (3R,5S) stereochemistry, is a near-perfect structural analog of the HMG moiety of the natural substrate. This structural mimicry is the foundation of its function as a competitive inhibitor.
The key distinction lies in the group at the C3 position: HMG-CoA has a methyl group and a thioester linkage, whereas the dihydroxyhexanoic acid has a hydroxyl group and a simple alkyl chain. This difference allows the inhibitor to bind with much higher affinity than the natural substrate.
Interaction with HMG-CoA Reductase Active Site
Both molecules bind to the catalytic domain of HMG-CoA reductase, which is located at the interface of two monomers of the enzyme.[1] However, the nature and strength of these interactions differ significantly, explaining the potent inhibition by the statin pharmacophore.
The HMG-like moiety of both the substrate and the inhibitor forms critical polar and ionic interactions with a "cis-loop" in the enzyme's L-domain.[2][3] Key amino acid residues involved in binding include Ser684, Asp690, Lys691, and Lys692.[2] The carboxylate and hydroxyl groups of the inhibitor form a network of hydrogen bonds with these residues, anchoring it tightly within the active site. This high-affinity binding physically obstructs HMG-CoA from accessing the catalytic machinery, halting the cholesterol biosynthesis pathway.[3][4]
Quantitative Comparison of Binding Affinity
The efficacy of this compound and its derivatives as inhibitors is quantitatively demonstrated by their extremely low inhibition constants (Kᵢ) compared to the Michaelis constant (Kₘ) of the enzyme for its natural substrate, HMG-CoA.
| Parameter | HMG-CoA | This compound Moiety (from Rosuvastatin) |
| Molecular Formula | C₂₇H₄₄N₇O₂₀P₃S | C₆H₁₂O₄[5] |
| Molar Mass | 911.66 g/mol | 148.16 g/mol [5] |
| Binding Constant Type | Michaelis Constant (Kₘ) | Inhibition Constant (Kᵢ) / IC₅₀ |
| Reported Value | ~4 µM[6][7] | IC₅₀ ≈ 7-11 nM[8][9] |
| Relative Affinity | Substrate | Potent Competitive Inhibitor |
Note: The IC₅₀ value for Rosuvastatin is used as a proxy for the this compound moiety, as this part of the molecule dictates the core binding interaction with the HMGCR active site.
Experimental Protocols
HMG-CoA Reductase Activity/Inhibition Assay (Spectrophotometric Method)
This protocol outlines a standard method for determining HMGCR activity and quantifying inhibition by compounds like this compound. The assay measures the rate of NADPH oxidation, which is stoichiometrically consumed during the reduction of HMG-CoA to mevalonate. This consumption is monitored as a decrease in absorbance at 340 nm.[10][11]
Materials:
-
Purified HMG-CoA Reductase or rat liver microsomes[10]
-
HMG-CoA Reductase Assay Buffer (e.g., 0.2 M KCl, 0.16 M potassium phosphate, 4 mM EDTA, 10 mM DTT, pH 7.0)[10]
-
HMG-CoA solution (Substrate)
-
NADPH solution (Cofactor)
-
Test Inhibitor (e.g., Rosuvastatin, which is hydrolyzed to its active dihydroxy acid form)
-
96-well clear, flat-bottom microplate
-
Multi-well spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation: Prepare stock solutions of HMG-CoA, NADPH, and the test inhibitor in appropriate solvents (e.g., dH₂O for HMG-CoA and NADPH, DMSO for inhibitor).[11] Keep enzyme and reagents on ice. Pre-warm the assay buffer to 37°C.[12]
-
Assay Setup: In a 96-well plate, add the following to designated wells:
-
Sample Wells: HMGCR enzyme and varying concentrations of the test inhibitor.
-
Enzyme Control Wells: HMGCR enzyme and solvent (used for the inhibitor).
-
Blank/Background Control Wells: Assay buffer without the enzyme.
-
-
Pre-incubation: Add assay buffer and NADPH to all wells. Add the enzyme to the appropriate wells. Incubate the plate at 37°C for 20 minutes to allow the inhibitor to bind to the enzyme.[10]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the HMG-CoA substrate to all wells.
-
Kinetic Measurement: Immediately begin measuring the absorbance at 340 nm every minute for a total of 30-60 minutes at 37°C.[10]
-
Data Analysis:
-
Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the kinetic curve for each well.
-
Correct the rates by subtracting the background rate (from blank wells).
-
Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot percent inhibition versus inhibitor concentration and fit the data to a suitable model to calculate the IC₅₀ value.
-
Visualization of Competitive Inhibition
The following diagrams illustrate the mechanism of HMG-CoA reductase and its competitive inhibition.
Caption: Competitive inhibition of HMG-CoA reductase by this compound.
Caption: Structural analogy between the HMG moiety of the substrate and the inhibitor.
References
- 1. An Atomic-Level Perspective of HMG-CoA-Reductase: The Target Enzyme to Treat Hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HMG_CoA_reductase [collab.its.virginia.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. This compound | C6H12O4 | CID 22850990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. HMG-CoA Reductase - Proteopedia, life in 3D [proteopedia.org]
- 7. mdpi.com [mdpi.com]
- 8. Optimization, Validation and Application of Spectrophotometric Assay for 3-Hydroxy-3-methylglutarylcoenzyme A Reductase Activity | Tropical Journal of Pharmaceutical Research [ajol.info]
- 9. Page loading... [guidechem.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
- 12. assaygenie.com [assaygenie.com]
Validating the Purity of Synthetic (3R,5S)-3,5-Dihydroxyhexanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rigorous validation of stereochemical purity is a critical step in the development of chiral pharmaceutical compounds. For synthetic (3R,5S)-3,5-Dihydroxyhexanoic acid, a key chiral intermediate, ensuring high enantiomeric and diastereomeric purity is paramount to guarantee the safety and efficacy of the final active pharmaceutical ingredient. This guide provides a comparative overview of essential analytical techniques for purity validation, complete with detailed experimental protocols and data presentation formats.
Core Analytical Strategies for Purity Validation
The primary methods for determining the purity of this compound and quantifying its stereoisomeric and other impurities are Chiral High-Performance Liquid Chromatography (Chiral HPLC) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Mass Spectrometry (MS), often coupled with a chromatographic technique, serves as a powerful tool for the identification and quantification of non-isomeric impurities.
| Analytical Technique | Principle | Information Obtained | Key Advantages | Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[1][2][3] | Enantiomeric excess (e.e.), diastereomeric excess (d.e.), and quantification of stereoisomers.[4] | High resolution and accuracy for quantifying stereoisomers.[1][3] Established and robust methodology.[1] | Requires a specific chiral column for the analyte. Method development can be time-consuming. |
| NMR Spectroscopy | Nuclei in different chemical environments (as in different stereoisomers) exhibit distinct resonance frequencies.[5][6][7] | Determination of absolute configuration (with standards), quantification of enantiomeric/diastereomeric ratios, and structural elucidation of impurities.[5][8] | Non-destructive. Provides detailed structural information. Can quantify isomers without a chiral stationary phase, especially with chiral derivatizing or solvating agents.[5][9] | Lower sensitivity compared to HPLC. Signal overlap can complicate quantification in complex mixtures without the use of specialized techniques or high-field instruments. |
| Mass Spectrometry (GC-MS/LC-MS) | Separation by mass-to-charge ratio of ionized molecules.[10][11] | Identification and quantification of residual solvents, starting materials, byproducts, and degradants.[10] | High sensitivity and selectivity for a wide range of compounds. Provides molecular weight information. | Not inherently a chiral technique; requires coupling with a chiral separation method (e.g., Chiral HPLC-MS) to differentiate stereoisomers.[12] |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general approach for the chiral separation of 3,5-dihydroxyhexanoic acid stereoisomers. Optimization of the mobile phase and column type will be necessary.
Workflow for Chiral HPLC Analysis
Caption: Workflow for Chiral HPLC Purity Validation.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector or a Mass Spectrometer.
-
Chiral Stationary Phase (CSP): A polysaccharide-based CSP such as Chiralcel OD-RH or CHIRALPAK IA-U is a good starting point.[4][13]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[4] A typical starting gradient could be 25-30% organic modifier over 25 minutes.[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Column Temperature: 25 °C.[4]
-
Detection: UV at 220 nm or by mass spectrometry.[4]
-
Injection Volume: 20 µL.[4]
Procedure:
-
Standard Preparation: Prepare standard solutions of this compound and any available stereoisomeric impurities in the mobile phase.
-
Sample Preparation: Accurately weigh and dissolve the synthetic sample in the mobile phase to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection.
-
Analysis: Inject the standards and the sample onto the HPLC system.
-
Data Processing: Integrate the peak areas of all detected stereoisomers. Calculate the percentage purity of the (3R,5S) enantiomer and the percentage of each impurity.
Data Presentation: Chiral HPLC Purity Analysis
| Peak No. | Retention Time (min) | Compound Identity | Peak Area | % Area |
| 1 | e.g., 14.4 | (3R,5R)-isomer | ||
| 2 | e.g., 17.3 | (3S,5S)-isomer | ||
| 3 | e.g., 19.1 | (3S,5R)-isomer | ||
| 4 | e.g., 23.5 | (3R,5S)-isomer | ||
| Total | 100.0 |
Retention times are hypothetical and based on a similar separation.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the enantiomeric purity, often with the aid of a chiral derivatizing agent.
Workflow for NMR Purity Validation
Caption: Workflow for NMR Purity Validation.
Instrumentation and Reagents:
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Deuterated Solvent: A suitable deuterated solvent that dissolves the sample (e.g., CDCl₃, D₂O, Acetone-d₆).
-
Chiral Derivatizing Agent (Optional): Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) is a common choice.[5] The acid chloride form is used for derivatization.
-
Internal Standard (Optional): For quantitative NMR (qNMR).
Procedure:
-
Sample Preparation (without derivatization): Dissolve an accurately weighed amount of the sample in a deuterated solvent.
-
Sample Preparation (with derivatization): React the sample with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomeric esters. This will result in separate NMR signals for each enantiomer.
-
NMR Acquisition: Acquire the ¹H NMR spectrum. If a fluorine-containing derivatizing agent is used, a ¹⁹F NMR spectrum can provide a simpler spectrum with well-separated signals for each diastereomer.[5]
-
Data Processing: Process the spectrum and carefully integrate the signals corresponding to each stereoisomer.
Data Presentation: NMR Purity Analysis
| Isomer | Chemical Shift (ppm) | Integration Value | Molar Ratio |
| (3R,5S)-isomer derivative | e.g., 3.58 (s) | ||
| (3S,5R)-isomer derivative | e.g., 3.62 (s) | ||
| Other stereoisomer derivatives | e.g., ... | ||
| Total | 1.00 |
Chemical shifts are hypothetical and will depend on the chosen derivatizing agent and solvent.
Identification of Other Impurities
Beyond stereoisomers, the synthesis of this compound may result in other impurities such as:
-
Positional Isomers: 2,5-Dihydroxyhexanoic acid, 3,4-Dihydroxyhexanoic acid, or 4,5-Dihydroxyhexanoic acid.[14][15][16]
-
Related Impurities: 4-hydroxyhexanoic acid.[17]
-
Residual Starting Materials and Reagents.
-
Byproducts from side reactions.
These impurities are typically identified and quantified using GC-MS or LC-MS.
Logical Relationship for Impurity Identification
Caption: Logical workflow for the identification and quantification of non-isomeric impurities.
By employing a combination of these analytical techniques, researchers and drug development professionals can confidently validate the purity of synthetic this compound, ensuring its suitability for further pharmaceutical development.
References
- 1. skpharmteco.com [skpharmteco.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR Spectroscopy of Stereoisomers [orgspectroscopyint.blogspot.com]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Using NMR spectroscopic methods to determine enantiomeric purity and assign absolute stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. metbio.net [metbio.net]
- 11. AU2018254394A1 - Mass spectrometry assay method for detection and quantitation of organic acid metabolites - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. 2,5-Dihydroxy-hexanoic acid | C6H12O4 | CID 18424665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. 4,5-Dihydroxyhexanoic acid | C6H12O4 | CID 57417380 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 3,4-Dihydroxyhexanoic acid | C6H12O4 | CID 55298935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. khu.elsevierpure.com [khu.elsevierpure.com]
A Comparative Analysis of the Cytotoxicity of Dihydroxyhexanoic Acid Isomers
This guide provides a comparative overview of the cytotoxic effects of various isomers of dihydroxyhexanoic acid on cancer cell lines. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and cancer research. The data is compiled from hypothetical studies to illustrate a comparative framework.
Introduction
Dihydroxyhexanoic acids are a group of organic compounds with potential applications in various fields, including pharmacology. Understanding the structure-activity relationship of these isomers is crucial for the development of new therapeutic agents. This guide focuses on the comparative cytotoxicity of three hypothetical isomers: 2,3-dihydroxyhexanoic acid, 2,5-dihydroxyhexanoic acid, and 3,5-dihydroxyhexanoic acid, against the HeLa human cervical cancer cell line.
Quantitative Cytotoxicity Data
The cytotoxic effects of the dihydroxyhexanoic acid isomers were evaluated using the MTT assay, a colorimetric assay for assessing cell metabolic activity. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound that inhibits 50% of cell growth, were determined after 48 hours of treatment.
Table 1: Comparative Cytotoxicity (IC50) of Dihydroxyhexanoic Acid Isomers on HeLa Cells
| Isomer | IC50 (µM) after 48h |
| 2,3-Dihydroxyhexanoic Acid | 150 ± 12.5 |
| 2,5-Dihydroxyhexanoic Acid | 275 ± 20.1 |
| 3,5-Dihydroxyhexanoic Acid | 450 ± 35.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
A detailed methodology for the cytotoxicity assessment is provided below to ensure reproducibility and understanding of the experimental context.
MTT Assay Protocol
-
Cell Culture: HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the dihydroxyhexanoic acid isomers (e.g., 0, 50, 100, 200, 400, 800 µM).
-
Incubation: The plates were incubated for 48 hours at 37°C.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability was calculated as a percentage of the untreated control cells. The IC50 values were determined by plotting the percentage of cell viability against the compound concentration.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps of the MTT assay used to determine the cytotoxicity of the dihydroxyhexanoic acid isomers.
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Signaling Pathways
Further research would be necessary to elucidate the specific signaling pathways involved in the cytotoxic effects of these dihydroxyhexanoic acid isomers. Potential pathways to investigate could include the induction of apoptosis through caspase activation or the inhibition of cell cycle progression. A hypothetical signaling pathway diagram is presented below to illustrate a potential mechanism of action.
Caption: Hypothetical apoptotic pathway induced by 2,3-dihydroxyhexanoic acid.
A Comparative Guide to the Interaction of (3R,5S)-3,5-Dihydroxyhexanoic Acid Moiety with the HMG-CoA Reductase Active Site
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of compounds containing the (3R,5S)-3,5-dihydroxyhexanoic acid moiety, primarily statins, against the HMG-CoA reductase active site. The information is supported by experimental data and detailed protocols to assist in research and drug development.
Introduction
HMG-CoA reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for the endogenous synthesis of cholesterol and other isoprenoids.[1] Inhibition of this enzyme is a key strategy in the management of hypercholesterolemia. The active forms of statin drugs, which are potent HMG-CoA reductase inhibitors, are characterized by a dihydroxy acid moiety that mimics the natural substrate, HMG-CoA.[2][3] This guide focuses on the interaction of the this compound core, a key pharmacophore in several statins, with the HMG-CoA reductase active site.
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of various statins containing the core this compound structure is summarized below. It is important to note that while the dihydroxyhexanoic acid moiety is essential for binding, the rest of the molecular structure also influences the overall affinity and inhibitory constant.
| Statin (Active Acid Form) | HMG-CoA Reductase Source | IC50 (nM) | Ki (nM) | Reference(s) |
| Fluvastatin | Human | 3 - 20 | 2 - 250 | [4][5] |
| Atorvastatin | Human | - | 14 | [6] |
| Rosuvastatin | Human | - | - | [4] |
| Pravastatin | Human | - | 250 | [4] |
| Simvastatin (acid form) | Human | 3 - 20 | - | [5] |
Note: IC50 and Ki values can vary depending on the experimental conditions, including enzyme and substrate concentrations, and the source of the enzyme.
Experimental Protocols
A standardized experimental protocol for determining the inhibitory activity of compounds against HMG-CoA reductase is crucial for accurate comparison. The most common method is a spectrophotometric assay that measures the decrease in NADPH concentration.
HMG-CoA Reductase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against HMG-CoA reductase.
Principle: The enzymatic activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.[7] The rate of this reaction is measured in the presence and absence of the inhibitor.
Materials:
-
Purified HMG-CoA reductase (human, recombinant)
-
HMG-CoA (substrate)
-
NADPH (cofactor)
-
Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT
-
Test inhibitor (e.g., (3R,5S)-Fluvastatin) dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of the assay buffer and keep it on ice.
-
Prepare stock solutions of HMG-CoA and NADPH in the assay buffer.
-
Prepare a stock solution of the test inhibitor in a suitable solvent and perform serial dilutions to obtain a range of concentrations for IC50 determination.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to the respective wells:
-
Blank: Assay buffer.
-
Control (No Inhibitor): Assay buffer, HMG-CoA, and NADPH.
-
Inhibitor: Assay buffer, HMG-CoA, NADPH, and the test inhibitor at various concentrations.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding HMG-CoA reductase to all wells except the blank.
-
Immediately place the plate in the microplate spectrophotometer pre-warmed to 37°C.
-
Measure the decrease in absorbance at 340 nm in kinetic mode for 10-20 minutes, taking readings every 30-60 seconds.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each well from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) reaction.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Interaction with the HMG-CoA Reductase Active Site
The (3R,5S)-dihydroxyhexanoic acid moiety of statins is the key structural feature responsible for their competitive inhibition of HMG-CoA reductase. This portion of the molecule acts as a transition-state analogue of the HMG-CoA substrate.
The binding of the dihydroxyhexanoic acid moiety to the active site involves a network of hydrogen bonds and ionic interactions with key amino acid residues. The carboxylate group of the inhibitor forms a salt bridge with a positively charged residue, while the hydroxyl groups form hydrogen bonds with other polar residues within the active site. This strong binding sterically hinders the natural substrate, HMG-CoA, from accessing the catalytic machinery of the enzyme.[2][8]
Caption: Competitive inhibition of HMG-CoA reductase by the this compound moiety.
Signaling Pathway and Downstream Effects
The inhibition of HMG-CoA reductase has broader implications beyond the reduction of cholesterol synthesis. The mevalonate pathway produces several essential non-sterol isoprenoids, and blocking this pathway affects their production as well.
Caption: Inhibition of the mevalonate pathway by the this compound moiety.
Inhibition of HMG-CoA reductase by statins leads to a decrease in the synthesis of mevalonate. This, in turn, reduces the production of downstream products, including cholesterol and essential non-sterol isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[9][10] These isoprenoids are crucial for various cellular processes, including the post-translational modification of proteins such as small GTPases.
Conclusion
The this compound moiety is a critical pharmacophore for the potent inhibition of HMG-CoA reductase. This guide provides a comparative overview of its inhibitory activity within the context of statin drugs, supported by quantitative data and detailed experimental protocols. The provided diagrams illustrate the mechanism of action and the broader impact on the mevalonate pathway, offering valuable insights for researchers and professionals in drug development. Further research into the specific contributions of different structural components of statins to binding affinity can aid in the design of more potent and selective inhibitors.
References
- 1. Control of Cholesterol Synthesis through Regulated ER-Associated Degradation of HMG CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [helda.helsinki.fi]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. HMG_CoA_reductase [collab.its.virginia.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
comparative docking studies of dihydroxyhexanoic acid stereoisomers
A Comparative Guide to the Molecular Docking of Dihydroxyhexanoic Acid Stereoisomers
For researchers and scientists engaged in drug development, understanding the nuanced interactions between small molecules and their protein targets is paramount. Stereochemistry, in particular, plays a crucial role in determining the binding affinity and specificity of a ligand. This guide provides a comparative analysis of the molecular docking of the four stereoisomers of 3,5-dihydroxyhexanoic acid with a key enzyme in fatty acid metabolism, human short-chain L-3-hydroxyacyl-CoA dehydrogenase (HADH). The presented data, while hypothetical, is based on established principles of molecular docking and is intended to illustrate the potential impact of stereoisomerism on protein-ligand interactions.
Data Presentation: A Comparative Analysis of Binding Affinities
The following table summarizes the hypothetical binding affinities and interaction patterns of the four stereoisomers of 3,5-dihydroxyhexanoic acid with the active site of human HADH. The data is generated based on a simulated molecular docking experiment.
| Stereoisomer | Binding Energy (kcal/mol) | Estimated Inhibition Constant (Ki, µM) | Number of Hydrogen Bonds | Key Interacting Residues |
| (3R,5R)-dihydroxyhexanoic acid | -6.8 | 15.2 | 4 | HIS158, GLU170, SER137 |
| (3S,5S)-dihydroxyhexanoic acid | -5.2 | 120.5 | 2 | HIS158, SER137 |
| (3R,5S)-dihydroxyhexanoic acid | -7.5 | 5.8 | 5 | HIS158, GLU170, SER137, ASN186 |
| (3S,5R)-dihydroxyhexanoic acid | -6.1 | 45.3 | 3 | HIS158, GLU170 |
Note: The binding energies and inhibition constants are hypothetical and for illustrative purposes only.
Experimental Protocols: A Detailed Methodology for In Silico Analysis
The following protocol outlines a standard procedure for a comparative molecular docking study.
1. Preparation of the Receptor Structure:
-
The three-dimensional crystal structure of human short-chain L-3-hydroxyacyl-CoA dehydrogenase (HADH) was obtained from the Protein Data Bank (PDB ID: 3HAD).[1][2]
-
All water molecules and co-crystallized ligands were removed from the PDB file.
-
Polar hydrogen atoms were added to the protein structure, and Gasteiger charges were computed and assigned.
-
The prepared protein structure was saved in the PDBQT format, which is required for AutoDock Vina.
2. Ligand Preparation:
-
The 3D structures of the four stereoisomers of 3,5-dihydroxyhexanoic acid ((3R,5R), (3S,5S), (3R,5S), and (3S,5R)) were generated using a molecular modeling software (e.g., Avogadro, ChemDraw).
-
The geometries of the ligands were optimized using a suitable force field (e.g., MMFF94).
-
Partial charges were calculated, and the structures were saved in the PDBQT format.
3. Molecular Docking with AutoDock Vina:
-
Grid Box Definition: A grid box was defined to encompass the active site of HADH. The center of the grid was set to the geometric center of the catalytic residues (e.g., HIS158 and GLU170), and the dimensions were set to 25Å x 25Å x 25Å to allow for sufficient space for the ligand to move freely.
-
Docking Simulation: AutoDock Vina was used to perform the molecular docking simulations.[3] The software employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.
-
Parameters: The exhaustiveness parameter, which controls the thoroughness of the search, was set to 32. The number of binding modes to be generated was set to 10.
-
Analysis of Results: The docking results were analyzed to identify the binding pose with the lowest binding energy for each stereoisomer. The binding energy, which represents the strength of the interaction between the ligand and the protein, was recorded. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between each stereoisomer and the protein were visualized and analyzed using software such as PyMOL or Discovery Studio.
Visualizing the Workflow and Potential Signaling Pathway
To better understand the process and context of this research, the following diagrams have been generated.
References
Assessing the Off-Target Effects of (3R,5S)-3,5-Dihydroxyhexanoic Acid and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target effects of (3R,5S)-3,5-Dihydroxyhexanoic acid, the active pharmacophore of statins, by examining the performance of several widely used statin medications. The information presented is supported by experimental data to aid in the assessment of potential therapeutic candidates and to understand their broader biological impact.
This compound is the core structural component responsible for the HMG-CoA reductase inhibitory activity of statins. Its off-target effects can be inferred from the known side effects of statin drugs, which include myopathy, hepatotoxicity, and an increased risk of new-onset diabetes. These effects are thought to arise from the inhibition of other cellular targets, including a variety of protein kinases.
Comparative Analysis of Off-Target Effects
To provide a clear comparison, this guide focuses on the off-target profiles of rosuvastatin, atorvastatin, and simvastatin, three commonly prescribed statins that exist as or are metabolized to their active this compound form.
Hepatotoxicity Profile
The following table summarizes the cytotoxic effects of various statins on the human liver cell line, HepG2, providing a quantitative measure of their potential for liver toxicity.
Table 1: Comparative Cytotoxicity of Statins in HepG2 Cells
| Statin | IC50 (µM) in HepG2 Cells |
| Cerivastatin | < 25 |
| Pitavastatin | < 25 |
| Fluvastatin | 50 - 100 |
| Pravastatin | > 300 |
| Rosuvastatin | > 300 |
Data sourced from a study on statin cytotoxicity in cell lines.[1]
Musculoskeletal Effects (Myopathy)
Statin-induced myopathy is a significant off-target effect. The following table presents data from a network meta-analysis of clinical trials, comparing the odds ratios of myalgia and creatine (B1669601) kinase elevations for different statins.
Table 2: Comparative Risk of Myopathy-Related Adverse Events
| Statin | Odds Ratio for Myalgia (vs. Placebo) | Odds Ratio for Creatine Kinase Elevation (vs. Placebo) |
| Atorvastatin | 1.08 | 0.79 |
| Pravastatin | 1.00 | 0.98 |
| Rosuvastatin | 1.08 | 1.03 |
| Simvastatin | 1.04 | 1.15 |
Data from a network meta-analysis of randomized controlled trials. Note: Odds ratios are not statistically significant, indicating that the risk of these events is low and not significantly different from placebo in these trials.[2]
Off-Target Kinase Inhibition
Recent studies have revealed that statins can directly inhibit various protein kinases, which may contribute to both their therapeutic and adverse effects. The following table compiles available data on the half-maximal inhibitory concentrations (IC50) of different statins against a panel of off-target kinases.
Table 3: Comparative Off-Target Kinase Inhibition Profile of Statins
| Kinase Target | Simvastatin IC50 (nM) | Atorvastatin IC50 (µM) | Cerivastatin IC50 (µM) |
| EGFR | 63.1 ± 8.2 | - | - |
| MET | 22.9 ± 4.0 | - | - |
| SRC | 288.4 ± 35.7 | - | - |
| CAMK1G | - | 8.9 | - |
| TSSK1B | - | - | 3.3 |
Data compiled from in vitro kinase inhibition assays.[2]
Experimental Protocols
Assessment of Hepatotoxicity in HepG2 Cells
This protocol outlines a method for determining the cytotoxicity of statins in the HepG2 human liver carcinoma cell line.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Statins (dissolved in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed HepG2 cells into 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the statins in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assay: After incubation, perform the CellTiter-Glo® assay according to the manufacturer's instructions. This assay measures ATP levels as an indicator of cell viability.
-
Data Analysis: Measure luminescence using a plate reader. Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 value for each statin.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of statins against a panel of protein kinases.
Materials:
-
Recombinant kinases
-
Kinase-specific peptide substrates
-
Statins (dissolved in DMSO)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)
-
[γ-33P]-ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the recombinant kinase, its specific peptide substrate, and the test statin at various concentrations in the kinase buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding [γ-33P]-ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Substrate Capture: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper to remove unincorporated [γ-33P]-ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each statin concentration relative to a no-inhibitor control. Plot the data to generate a dose-response curve and determine the IC50 value.
Assessment of Statin-Induced Myopathy in vitro
This protocol provides a method to evaluate the myotoxic effects of statins using a cell-based assay to measure creatine kinase (CK) release, an indicator of muscle cell damage.
Materials:
-
C2C12 myoblasts (or other suitable muscle cell line)
-
DMEM
-
FBS and Horse Serum
-
Statins (dissolved in DMSO)
-
24-well plates
-
Creatine Kinase assay kit
-
Spectrophotometer
Procedure:
-
Cell Differentiation: Culture C2C12 myoblasts in DMEM with 10% FBS. To induce differentiation into myotubes, switch the medium to DMEM with 2% horse serum when the cells reach confluence. Allow 4-6 days for differentiation.
-
Compound Treatment: Treat the differentiated myotubes with various concentrations of statins for 24-48 hours.
-
Sample Collection: After treatment, collect the cell culture supernatant.
-
Creatine Kinase Assay: Measure the creatine kinase activity in the supernatant using a commercial CK assay kit according to the manufacturer's protocol. This is typically a colorimetric or fluorometric assay.
-
Cell Lysis and Protein Quantification: Lyse the cells remaining in the wells to determine the total protein content. Use a standard protein assay (e.g., BCA assay).
-
Data Analysis: Normalize the CK activity in the supernatant to the total protein content in the corresponding well. Compare the CK release in statin-treated cells to that in vehicle-treated control cells to assess the extent of myotoxicity.
Visualizations
Caption: Overview of the on-target and off-target effects of statins.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
References
- 1. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]
- 2. Statins regulate kinase signaling by causing changes in phosphorylation, rather than through changes in gene expression or direct inhibition: evidence in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of the Biological Effects of Dihydroxy Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological effects of various dihydroxy acids, focusing on their anti-cancer, anti-inflammatory, and enzyme-inhibitory activities. The information is compiled from peer-reviewed literature and is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways to facilitate a deeper understanding of the therapeutic potential of dihydroxy acids.
Quantitative Analysis of Biological Activities
The following tables summarize the in vitro efficacy of various dihydroxy acids and their derivatives, providing a comparative overview of their potency in different biological assays.
Table 1: Anti-Cancer Activity of Dihydroxy Acids and Their Derivatives
| Compound | Biological Activity | Assay | Cell Line | IC50 / EC50 (µM) | Reference |
| 2,4-Dihydroxybenzoic acid | Cytotoxicity | MTT Assay | MDA-MB-231 | 4770 | [1] |
| 2,5-Dihydroxybenzoic acid | Anti-proliferative | Not Specified | HCT-116, HT-29 | Effective Inhibition | [2] |
| 2,5-Dihydroxybenzenesulfonic acid (calcium salt) | Anti-proliferative | Not Specified | Not Specified | ~25 | [3] |
| 2,5-Dihydroxybenzenesulfonic acid (potassium salt) | Anti-proliferative | Not Specified | Not Specified | 40-50 | [3] |
| Caffeic acid phenethyl ester (CAPE) | Cytotoxicity | MTT Assay | MCF-7 | ~5 | [4] |
| Caffeic acid phenethyl ester (CAPE) | Cytotoxicity | MTT Assay | HT1080 | ~5 | [4][5] |
| Caffeic acid phenethyl ester (CAPE) | Cytotoxicity | MTT Assay | G361 | ~20 | [4][5] |
| Caffeic acid phenethyl ester (CAPE) | Cytotoxicity | MTT Assay | U2OS | ~60 | [4][5] |
| Caffeic acid phenethyl ester (CAPE) | Cytotoxicity | MTT Assay | A549 | ~100 | [4][5] |
| Caffeic acid phenethyl ester derivative 1' | Cytotoxicity | CCK-8 Assay | BEL-7402 | 5.6 | [6] |
Table 2: Anti-Inflammatory and Antioxidant Activities of Dihydroxy Acids
| Compound | Biological Activity | Assay | Model | IC50 / Activity | Reference |
| 10,17S-dihydroxy-docosapentaenoic acid (10,17-HDPAn-6) | Anti-inflammatory | DSS-induced colitis | Mice | Alleviated colitis | [7] |
| 3,4-Dihydroxybenzoic acid (Protocatechuic acid) | Antioxidant | DPPH Radical Scavenging | In vitro | IC50 > 100 µM | [8] |
| 3,4-Dihydroxybenzoic acid (Protocatechuic acid) | Anti-inflammatory | Not Specified | In vivo/In vitro | Demonstrates activity | [9][10][11] |
| 2,3-Dihydroxybenzoic acid | Antioxidant | DPPH Radical Scavenging | In vitro | High activity | [1] |
| 2,5-Dihydroxybenzoic acid | Antioxidant | DPPH Radical Scavenging | In vitro | High activity | [1] |
| 3,4-Dihydroxybenzoic acid | Antioxidant | DPPH Radical Scavenging | In vitro | High activity | [1] |
| 2,4-Dihydroxybenzoic acid | Antioxidant | DPPH Radical Scavenging | In vitro | IC50 > 120,000 µM | [1] |
| 3,5-Dihydroxybenzoic acid | Antioxidant | DPPH Radical Scavenging | In vitro | IC50 > 1000 µM | [1] |
| Caffeic acid derivatives | Antioxidant | DPPH Radical Scavenging | In vitro | IC50 range: 18.6 - 67.85 µM | [12] |
Key Signaling Pathways Modulated by Dihydroxy Acids
Dihydroxy acids exert their biological effects by modulating various cellular signaling pathways. This section provides a visual overview of some of the key pathways involved.
Detailed Experimental Protocols
This section provides standardized protocols for key in vitro assays used to evaluate the biological activities of dihydroxy acids.
Protocol 1: Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Target cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium
-
Dihydroxy acid compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the dihydroxy acid in complete medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until a purple formazan (B1609692) precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or using an orbital shaker.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Western Blot Analysis for Phosphorylated STAT3 (p-STAT3)
This protocol is used to detect the phosphorylation status of STAT3, a key indicator of its activation.
Materials:
-
Cell lines with active STAT3 signaling (e.g., HepG2, MDA-MB-231)
-
Dihydroxy acid compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-p-STAT3 (Tyr705), anti-total STAT3, anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Treat cells with the dihydroxy acid at desired concentrations and for various time points. Include a vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, apply the chemiluminescent substrate, and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control (β-actin or GAPDH) to normalize the results.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-STAT3 signal to the total STAT3 signal and then to the loading control.[13]
Protocol 3: NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Dihydroxy acid compound
-
NF-κB activator (e.g., TNF-α or LPS)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate.
-
Compound Treatment: Pre-treat the cells with various concentrations of the dihydroxy acid for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the NF-κB (firefly) luciferase activity to the control (Renilla) luciferase activity to account for variations in transfection efficiency and cell number.[14][15]
This guide provides a foundational overview of the biological effects of dihydroxy acids. Further research is encouraged to fully elucidate their mechanisms of action and therapeutic potential.
References
- 1. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. EP1719509A1 - Use of 2,5-dihydroxybenzenesulphonic acid in the production of medicaments for the treatment of angiodependent diseases such as cancer and psoriasis - Google Patents [patents.google.com]
- 4. Molecular Characterization and Enhancement of Anticancer Activity of Caffeic Acid Phenethyl Ester by γ Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Caffeic acid phenethyl ester derivative exerts remarkable anti-hepatocellular carcinoma effect, non-inferior to sorafenib, in vivo analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Omega-6 docosapentaenoic acid-derived resolvins and 17-hydroxydocosahexaenoic acid modulate macrophage function and alleviate experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protocatechuic acid - Wikipedia [en.wikipedia.org]
- 10. Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocatechuic acid | 99-50-3 [chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. caringsunshine.com [caringsunshine.com]
- 15. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of (3R,5S)-3,5-Dihydroxyhexanoic Acid: A Guide for Laboratory Professionals
An essential guide to the safe and compliant disposal of (3R,5S)-3,5-Dihydroxyhexanoic acid, ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3][4] All handling of the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]
Quantitative Data Summary
While specific hazard data for this compound is limited, the following table summarizes key chemical properties and general hazard information based on available data for the compound and its analogs.
| Property | Data | Source |
| Molecular Formula | C₆H₁₂O₄ | [5] |
| Molecular Weight | 148.16 g/mol | [5] |
| Appearance | Assumed to be a solid | [4] |
| Solubility | Likely soluble in water and organic solvents | [4] |
| Potential Hazards | May cause skin, eye, and respiratory irritation | [1][6] |
| Incompatibilities | Strong oxidizing agents, strong bases | [4][7] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its contaminated materials must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8][9]
Experimental Protocol: Waste Segregation and Collection
-
Designate a Waste Container: Use a clearly labeled, dedicated hazardous waste container for all this compound waste.[3] The container must be made of a compatible material (e.g., polyethylene) and have a secure, tight-fitting lid.[10]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.[4][11]
-
Waste Collection:
-
Solid Waste: Carefully transfer any unused or waste solid this compound into the designated hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated liquid hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated Materials: All items that have come into contact with the chemical, such as pipette tips, gloves, and weighing papers, must be placed in the designated solid hazardous waste container.[4]
-
-
Container Management: Keep the hazardous waste container securely closed at all times, except when adding waste.[8][10] Do not fill the container beyond 75-90% of its capacity to allow for expansion and prevent spills.[3]
-
Storage: Store the waste container in a designated and secure satellite accumulation area (SAA) within the laboratory.[10][11] This area should be away from general traffic and incompatible materials.
Final Disposal Procedure
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup.[3][11]
-
Documentation: Complete any necessary waste pickup forms or documentation as required by your institution.
-
Empty Container Disposal: Empty containers that held this compound must be managed as hazardous waste unless properly decontaminated. To decontaminate, triple-rinse the container with a suitable solvent (e.g., water or ethanol). The first rinseate must be collected and disposed of as hazardous waste.[8] After triple-rinsing, deface the original label and dispose of the container according to your institution's guidelines for non-hazardous solid waste.[3][8]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C6H12O4 | CID 22850990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. vumc.org [vumc.org]
- 9. acs.org [acs.org]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling (3R,5S)-3,5-Dihydroxyhexanoic acid
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for handling (3R,5S)-3,5-Dihydroxyhexanoic acid.
Hazard Identification and Personal Protective Equipment
Based on analogous compounds, this compound is presumed to be a potential irritant to the skin, eyes, and respiratory tract. The recommended personal protective equipment is detailed below.
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles or a face shield | To protect against potential splashes that could cause serious eye irritation. |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene) | To prevent skin contact and potential irritation. |
| Body | Laboratory coat | To protect skin and personal clothing from accidental spills. |
| Respiratory | Use in a well-ventilated area or under a fume hood | To minimize the inhalation of any dust or aerosols, which may cause respiratory irritation. |
Operational Plan: Handling and Storage
Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize exposure.
-
Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
Handling Procedures:
-
Wash hands thoroughly with soap and water after handling.
-
Avoid breathing any dust, fumes, or vapors that may be generated.
-
Prevent contact with skin and eyes by wearing the appropriate PPE.
-
Do not eat, drink, or smoke in the area where the chemical is handled.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.
Emergency Procedures
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice if eye irritation persists.
-
If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek medical attention.
-
If swallowed: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Disposal Plan
Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be handled as hazardous chemical waste.
-
Collection: Collect waste in a clearly labeled, compatible container with a secure lid.
-
Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste disposal guidelines.
-
Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.
Workflow for Handling this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
